5-methoxy-1H-indol-2-amine hydrochloride
Description
Properties
IUPAC Name |
5-methoxy-1H-indol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-12-7-2-3-8-6(4-7)5-9(10)11-8;/h2-5,11H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVDSJSDIVIAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine Hydrochloride
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1] Within this class, the 2-aminoindole scaffold is recognized as a "privileged structure" due to its wide range of biological activities.[1] The subject of this guide, 5-methoxy-1H-indol-2-amine hydrochloride, is a particularly noteworthy analogue. The inclusion of a methoxy group at the 5-position is a common feature in critical neuroactive compounds, including serotonin and melatonin, suggesting a rich potential for this molecule in neuroscience and beyond.[1]
This compound is not merely a theoretical curiosity; it is a versatile synthetic building block and a precursor for developing complex molecular libraries aimed at discovering new therapeutic agents.[2] Its structure suggests potential applications as an inhibitor of various kinases, as an antimicrobial or anti-inflammatory agent, and as a modulator of serotonergic pathways through interaction with 5-HT receptors.[1][3]
This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound. It is intended to serve as a foundational resource for researchers utilizing this compound in their discovery and development workflows. Note that while extensive experimental data for this specific salt is limited in public literature, this guide extrapolates from the known chemistry of its freebase, closely related analogues, and fundamental chemical principles to provide a robust predictive overview.[1][3]
Physicochemical and Structural Properties
The hydrochloride salt form of 5-methoxy-1H-indol-2-amine offers significant advantages over its freebase, primarily in terms of stability and solubility in aqueous media, which is a critical consideration for biological assays and formulation studies. The protonation of the highly basic 2-amino group by hydrochloric acid results in a more crystalline and manageable solid.
Data Summary
The following table summarizes key physicochemical properties. It is important to note that many of these values are predicted based on the freebase structure and data from analogous compounds. Experimental verification is a mandatory step for any cGMP or GLP application.
| Property | Value / Predicted Range | Source / Notes |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₉H₁₁ClN₂O | For the hydrochloride salt. |
| Molecular Weight | 198.65 g/mol | For the hydrochloride salt. |
| Appearance | Off-white to light brown solid | Predicted, based on similar indole amines.[3] |
| Melting Point | >150 °C | Predicted. Salts typically have higher melting points than the corresponding freebase.[3] |
| Solubility | Soluble in Water, Methanol, DMSO, DMF | The hydrochloride salt form significantly enhances aqueous solubility compared to the freebase.[3] |
| Predicted pKa | ~5-6 (amine -NH₃⁺), ~17 (indole N-H) | The primary amine is the most basic site. The indole N-H is weakly acidic.[1] |
| Predicted XLogP3 | ~1.5 | For the freebase. The salt form will be significantly more hydrophilic.[1] |
| Hydrogen Bond Donors | 3 (Indole N-H, -NH₃⁺) | For the protonated salt. |
| Hydrogen Bond Acceptors | 1 (Methoxy oxygen) | The chloride ion can also act as an acceptor. |
Synthesis and Purification
While several methods for creating 2-aminoindoles can be adapted, a highly plausible and scalable route to 5-methoxy-1H-indol-2-amine starts from the commercially available 5-methoxy-1H-indole-2-carboxylic acid.[1][4] This approach involves a two-step sequence: formation of an intermediate carboxamide, followed by a Curtius or Hofmann-type rearrangement.[4]
Synthetic Workflow Diagram
The diagram below outlines the general workflow for the synthesis and subsequent purification of the target compound.
Caption: Proposed workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol is a representative procedure adapted from established methodologies for analogous transformations.[4] Causality: The Curtius rearrangement is chosen as it is a reliable method for converting carboxylic acids to primary amines with the loss of one carbon atom, proceeding through an isocyanate intermediate.
Safety Precaution: All operations should be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.[5][6]
-
Step 1: Synthesis of 5-methoxy-1H-indole-2-carboxamide
-
Activation: To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Rationale: CDI is an effective and safer alternative to thionyl chloride for activating the carboxylic acid, forming a highly reactive N-acylimidazole intermediate.
-
-
Stir the mixture for 1-2 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Amination: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (2.0-3.0 eq).
-
Rationale: The ammonia source acts as the nucleophile, displacing the imidazole group to form the stable primary amide.
-
-
Workup: Once the reaction is complete, pour the mixture into water to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 5-methoxy-1H-indole-2-carboxamide. This intermediate is often pure enough for the next step.
-
-
Step 2: Curtius Rearrangement to 5-methoxy-1H-indol-2-amine
-
Acyl Azide Formation & Rearrangement: In a one-pot procedure, dissolve the intermediate carboxamide (1.0 eq) in a suitable solvent like toluene. Add triethylamine (1.1 eq) followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.1 eq).
-
Rationale: DPPA facilitates the conversion of the carboxylic acid (if starting from there directly) or its derivative to an acyl azide, which upon heating, rearranges with loss of N₂ gas to form an isocyanate intermediate.
-
-
Heat the reaction mixture to reflux (80-110 °C). The progress is monitored by the cessation of nitrogen gas evolution.
-
Hydrolysis: After the rearrangement is complete, add aqueous acid (e.g., 2M HCl) and continue heating to hydrolyze the isocyanate (or the intermediate urethane if an alcohol was present) to the primary amine.
-
Workup & Salt Formation: Cool the reaction mixture. Basify with NaOH to pH > 10 and extract the freebase product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Dissolve the crude freebase in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl in the same solvent dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield this compound as a solid.
-
Reactivity Profile
The chemical behavior of 5-methoxy-1H-indol-2-amine is dictated by the interplay of its three key functional components: the electron-rich indole ring, the nucleophilic primary amine, and the electron-donating methoxy group.[1]
-
Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophiles. The presence of two powerful electron-donating groups (2-NH₂ and 5-OCH₃) makes the system exceptionally electron-rich. Electrophilic substitution is strongly directed to the C3 position, which is the most nucleophilic site on the indole core.[1]
-
Amine Nucleophilicity: The primary amine at the C2 position is a potent nucleophile. It will readily undergo standard amine reactions such as acylation (with acyl chlorides or anhydrides), alkylation, and reductive amination.[1] When performing reactions on the indole ring, it is often necessary to protect this amine group (e.g., as a Boc-carbamate) to prevent undesired side reactions.
-
Stability: As a 2-aminoindole, the compound can be sensitive to air and light, potentially undergoing oxidative dimerization.[7] Conversion to the hydrochloride salt significantly improves its shelf-life and handling stability by protecting the reactive free amine.
Spectroscopic Characterization
Definitive identification of this compound requires a combination of spectroscopic techniques. The data below are predicted values based on analogous structures and serve as a guide for experimental analysis.[1][3]
¹H NMR Spectroscopy (Predicted in DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |
| ~11.0 - 12.0 | br s | 1H | Indole N-H | Broad, exchangeable with D₂O. |
| ~8.5 - 9.5 | br s | 3H | Amine -NH₃⁺ | Very broad, exchangeable with D₂O. Shift is highly dependent on concentration and solvent. |
| ~7.20 | d | 1H | Ar-H (C4) | Aromatic proton adjacent to the fused ring junction. |
| ~6.95 | d | 1H | Ar-H (C7) | Aromatic proton adjacent to the indole nitrogen. |
| ~6.70 | dd | 1H | Ar-H (C6) | Aromatic proton coupled to both C4-H and C7-H. |
| ~6.10 | s | 1H | C3-H | Olefinic-like proton at the C3 position. |
| ~3.75 | s | 3H | Methoxy -OCH₃ | Characteristic singlet for the methoxy group.[1] |
¹³C NMR Spectroscopy (Predicted in DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment | Notes |
| ~158 | C2 | Carbon bearing the amine group, shifted downfield.[1] |
| ~154 | C5 | Carbon bearing the methoxy group.[1] |
| ~132 | C7a | Fused ring junction carbon. |
| ~128 | C3a | Fused ring junction carbon. |
| ~112 | C4, C6 | Aromatic CH carbons. |
| ~102 | C7 | Aromatic CH carbon. |
| ~95 | C3 | C3 carbon, shifted upfield due to electron donation.[1] |
| ~55 | -OCH₃ | Methoxy carbon.[1] |
Infrared (IR) Spectroscopy
Key absorption bands are expected for the functional groups present.
| Wavenumber (cm⁻¹) | Functional Group | Intensity / Notes |
| 3350 - 3450 | N-H Stretch (Indole) | Medium, sharp.[1] |
| 2800 - 3200 | N-H Stretch (-NH₃⁺) | Very broad, strong. Overlaps with C-H stretches. |
| 3000 - 3100 | C-H Stretch (Aromatic) | Medium. |
| 2850 - 2960 | C-H Stretch (Aliphatic) | Medium. |
| 1580 - 1650 | N-H Bend (Amine) | Strong.[1] |
| 1450 - 1600 | C=C Stretch (Aromatic) | Medium. |
| 1230 - 1270 | C-O Stretch (Aryl Ether) | Strong.[1] |
Mass Spectrometry (ESI-MS)
In positive ion mode, the expected molecular ion peak would correspond to the freebase [M+H]⁺.
-
Expected [M+H]⁺: m/z 163.08, corresponding to the formula [C₉H₁₁N₂O]⁺.[3]
Conclusion
This compound is a valuable and versatile chemical entity for drug discovery and organic synthesis. Its structural features, particularly the combination of the privileged 2-aminoindole scaffold and the neuropharmacologically relevant 5-methoxy group, make it a compound of high interest. Understanding its physicochemical properties, reactivity, and spectroscopic signatures is paramount for its effective use. The conversion to the hydrochloride salt provides a stable, more soluble form, facilitating its application in both synthetic and biological contexts. The synthetic and analytical guidance provided herein serves as a robust starting point for researchers aiming to unlock the potential of this important molecule.
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A Technical Guide to the Predicted NMR Spectra of 5-methoxy-1H-indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and development, providing critical insights into molecular structure.[1] This guide offers an in-depth predictive analysis of the ¹H and ¹³C NMR spectra for 5-methoxy-1H-indol-2-amine, a compound of significant interest in medicinal chemistry.[2] The indole scaffold is a "privileged structure" in pharmacology, and the 5-methoxy substitution is a key feature in many neuroactive compounds.[2] By leveraging established principles of NMR theory, substituent effects, and data from analogous structures, this document provides a foundational spectroscopic reference for researchers engaged in the synthesis, characterization, and application of this and related molecules. All predictions are contextualized with explanations of the underlying chemical principles, and a standardized protocol for data reporting is provided to ensure scientific rigor.
Introduction: The Role of NMR in Structural Elucidation
In the landscape of modern pharmaceutical research, the unambiguous determination of a molecule's three-dimensional structure is paramount.[3] NMR spectroscopy stands as a "gold standard" for the structural characterization of organic molecules, offering detailed information about the atomic arrangement, connectivity, and chemical environment within a compound.[1][4][5] Its non-destructive nature allows for repeated analysis, making it a versatile tool from initial synthesis through to impurity profiling and reaction monitoring.[1][6]
For novel compounds like 5-methoxy-1H-indol-2-amine, where experimental data may be scarce, predictive NMR analysis becomes a crucial first step.[7] By understanding the influence of electron-donating groups, such as the amine and methoxy substituents, on the indole ring's electron density, we can forecast the chemical shifts and coupling patterns.[8] This predictive framework, grounded in fundamental principles and supported by computational models, accelerates research by providing a benchmark for the verification of synthesized compounds.[9][10]
Predicted ¹H NMR Spectrum of 5-methoxy-1H-indol-2-amine
The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the indole core. The electron-donating methoxy group at the C5 position and the amine group at the C2 position significantly influence the chemical shifts of the aromatic protons. The predictions are referenced for a standard deuterated solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1 (Indole N-H) | 10.5 - 11.5 | broad singlet | - | Exchangeable with D₂O. |
| H4 | 7.0 - 7.1 | d | ~8.5 | Coupled to H6. |
| H6 | 6.6 - 6.7 | dd | ~8.5, ~2.0 | Coupled to H4 and H7. |
| H7 | 6.8 - 6.9 | d | ~2.0 | Coupled to H6. |
| H3 | 5.8 - 5.9 | s | - | |
| -NH₂ (Amine) | 4.5 - 5.5 | broad singlet | - | Exchangeable with D₂O. |
| -OCH₃ (Methoxy) | 3.7 - 3.8 | s | - |
Rationale for Predictions:
-
Indole N-H (H1): The indole N-H proton is typically found far downfield due to its acidic nature and involvement in hydrogen bonding.
-
Aromatic Protons (H4, H6, H7): The electron-donating methoxy and amine groups increase the electron density on the benzene ring, causing an upfield shift compared to unsubstituted indole.[11] The ortho and para positions relative to the methoxy group (C4 and C6) are most affected.
-
H3 Proton: The C3 proton is expected to be significantly shielded due to the strong electron-donating effect of the adjacent C2-amine group.
-
Amine (-NH₂) and Methoxy (-OCH₃) Protons: The amine protons will appear as a broad singlet that can be exchanged with D₂O. The methoxy protons will be a sharp singlet, as is characteristic for this functional group.[12]
-
Coupling Constants: The coupling constants between adjacent aromatic protons are expected to be in the typical range for ortho (~8.5 Hz) and meta (~2.0 Hz) coupling.[13]
Predicted ¹³C NMR Spectrum of 5-methoxy-1H-indol-2-amine
The predicted ¹³C NMR spectrum reflects the electronic environment of each carbon atom. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.[8]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~158 | Attached to the electron-donating amine group, causing a significant downfield shift. |
| C3 | ~95 | Shielded by the C2-amine group. |
| C3a | ~128 | Bridgehead carbon. |
| C4 | ~112 | Shielded by the para-methoxy group. |
| C5 | ~154 | Attached to the electron-donating methoxy group, resulting in a downfield shift. |
| C6 | ~102 | Shielded by the ortho-methoxy group. |
| C7 | ~113 | |
| C7a | ~135 | Bridgehead carbon. |
| -OCH₃ | ~56 | Typical range for a methoxy carbon attached to an aromatic ring.[14] |
Rationale for Predictions:
-
C2 and C5: These carbons are directly attached to the electron-donating amine and methoxy groups, respectively, leading to significant deshielding and downfield chemical shifts.
-
C4 and C6: These carbons are ortho and para to the methoxy group and experience increased electron density, resulting in upfield shifts (shielding).[8]
-
C3: This carbon is adjacent to the C2-amine and is expected to be strongly shielded.
-
Bridgehead Carbons (C3a, C7a): These carbons have chemical shifts typical for quaternary carbons in an aromatic system.
Methodologies for NMR Prediction and Characterization
Computational Prediction of NMR Spectra
The predictive data presented in this guide can be further refined using computational chemistry methods.[9][10] Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for accurately predicting NMR parameters like chemical shifts and coupling constants.[3][9] These methods allow for a direct comparison between experimental and simulated spectra, aiding in structure verification.[9] Additionally, machine learning algorithms are emerging as rapid and accurate methods for predicting NMR spectra from molecular structures.[4][10][15]
Workflow for Computational NMR Prediction:
Caption: A generalized workflow for the computational prediction of NMR spectra.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental NMR data for 5-methoxy-1H-indol-2-amine, the following general protocol should be followed:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) to achieve a good signal-to-noise ratio.
-
Perform a D₂O exchange experiment to confirm the identity of N-H and -NH₂ protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Utilize HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Employ HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
Data Reporting and Integrity
For publication and archival purposes, it is essential to report NMR data in a standardized format.[16][17][18][19] This ensures clarity, reproducibility, and allows for easy comparison with other datasets.
Recommended Reporting Format:
-
¹H NMR (Frequency, Solvent): δ in ppm (integration, multiplicity, coupling constant J in Hz, assignment).
-
Example: ¹H NMR (400 MHz, DMSO-d₆): δ 7.05 (1H, d, J = 8.5 Hz, H4), 6.65 (1H, dd, J = 8.5, 2.0 Hz, H6)...
-
-
¹³C NMR (Frequency, Solvent): δ in ppm (assignment).
-
Example: ¹³C NMR (100 MHz, DMSO-d₆): δ 158.0 (C2), 154.2 (C5)...
-
Conclusion
This technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis of 5-methoxy-1H-indol-2-amine. By detailing the expected chemical shifts, multiplicities, and coupling constants, along with the underlying scientific rationale, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The outlined experimental and computational methodologies, coupled with standardized reporting practices, aim to facilitate the accurate characterization and further investigation of this promising molecular scaffold.
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Plausible synthetic routes for 5-methoxy-1H-indol-2-amine
An In-Depth Technical Guide to the Plausible Synthetic Routes for 5-Methoxy-1H-indol-2-amine
Abstract
5-Methoxy-1H-indol-2-amine is a pivotal structural motif in contemporary medicinal chemistry, serving as a versatile building block for a myriad of pharmacologically active agents. The strategic placement of the electron-donating methoxy group at the 5-position and the primary amine at the 2-position of the indole scaffold imparts unique electronic and steric properties, making it a sought-after intermediate in drug discovery. This technical guide provides a comprehensive analysis of plausible and field-proven synthetic routes for the preparation of 5-methoxy-1H-indol-2-amine. Four distinct, yet convergent, synthetic strategies are meticulously detailed, encompassing both classical and modern methodologies. Each route is presented with a thorough mechanistic rationale, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most appropriate pathway for their specific needs.
Introduction: The Significance of the 5-Methoxy-1H-indol-2-amine Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] The 2-aminoindole moiety, in particular, is a key pharmacophore in a range of biologically active molecules, including kinase inhibitors and serotonin receptor modulators.[4] The addition of a methoxy group at the 5-position, a common feature in neuroactive compounds like serotonin and melatonin, further enhances the therapeutic potential of this scaffold.[4] Consequently, the development of efficient and scalable synthetic routes to 5-methoxy-1H-indol-2-amine is of paramount importance to the drug development community. This guide aims to provide a detailed and practical overview of the most viable synthetic approaches to this valuable intermediate.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of 5-methoxy-1H-indol-2-amine reveals several key bond disconnections that form the basis of the synthetic strategies discussed herein. The primary disconnections focus on the formation of the pyrole ring of the indole nucleus.
Figure 2: Workflow for the synthesis via Curtius rearrangement.
Experimental Protocol
Step 1: Synthesis of 5-Methoxy-1H-indole-2-carboxamide
-
To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours to ensure the complete formation of the N-acylimidazole intermediate.
-
Bubble ammonia gas through the solution or add an aqueous solution of ammonium hydroxide (excess) and continue stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 5-methoxy-1H-indole-2-carboxamide, which can be purified by recrystallization.
Step 2: Curtius Rearrangement to 5-Methoxy-1H-indol-2-amine
-
Dissolve 5-methoxy-1H-indole-2-carboxamide (1.0 eq) in a suitable inert solvent such as toluene or dioxane.
-
Add triethylamine (1.1 eq), followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.1 eq) at room temperature.
-
Heat the reaction mixture to reflux. The evolution of nitrogen gas indicates the formation of the isocyanate intermediate.
-
Continue heating until gas evolution ceases.
-
Cool the reaction mixture and add a dilute acid (e.g., 1 M HCl) to hydrolyze the isocyanate.
-
Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to yield 5-methoxy-1H-indol-2-amine. [5]
Data Summary
| Step | Reaction | Reagents | Typical Yield |
| 1 | Amide Formation | CDI, NH₃ | 85-95% |
| 2 | Curtius Rearrangement | DPPA, Et₃N, Heat | 70-85% |
Route 2: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system. [3][6]For the synthesis of 5-methoxy-1H-indol-2-amine, the key starting materials are (4-methoxyphenyl)hydrazine and a protected 2-aminoacetaldehyde derivative, such as aminoacetaldehyde diethyl acetal. [7]
Mechanistic Rationale
The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a-[8][8]sigmatropic rearrangement under acidic conditions, followed by the elimination of ammonia to form the aromatic indole ring. [6]
Figure 3: Workflow for the Fischer indole synthesis.
Experimental Protocol
Step 1: Hydrazone Formation
-
Dissolve (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone.
Step 2: Indolization and Deprotection
-
Add the crude hydrazone to a pre-heated solution of a strong acid, such as polyphosphoric acid or a mixture of sulfuric acid in a suitable solvent, at 80-100 °C. [7]2. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The acidic work-up also facilitates the deprotection of the acetal.
-
Purify the crude 5-methoxy-1H-indol-2-amine by column chromatography on silica gel. [7]
Route 3: Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes. [9][10]This modern approach offers broad substrate scope and functional group tolerance. [11][12]To synthesize 5-methoxy-1H-indol-2-amine, an o-haloaniline with a methoxy group at the para-position and an alkyne bearing a protected amino group are required.
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) complex, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and yield the indole product. [10][12]
Figure 4: Workflow for the Larock indole synthesis.
Experimental Protocol
-
To a reaction vessel, add 2-iodo-4-methoxyaniline (1.0 eq), a suitable protected amino-alkyne (e.g., N-(prop-2-yn-1-yl)acetamide) (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃).
-
Add an appropriate solvent, such as DMF or dioxane.
-
Heat the reaction mixture under an inert atmosphere at 80-120 °C until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude protected indole.
-
Purify the intermediate by column chromatography.
-
Deprotect the amine group under appropriate conditions (e.g., acid or base hydrolysis for an acetyl group) to yield the final product.
Route 4: Reissert Indole Synthesis
The Reissert indole synthesis is a classical method for preparing indoles from o-nitrotoluenes and diethyl oxalate. [13][14][15]This route would yield an indole-2-carboxylic acid derivative, which can then be converted to the desired 2-aminoindole as described in Route 1.
Mechanistic Rationale
The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an o-nitrophenylpyruvate. Reductive cyclization of this intermediate, typically with zinc in acetic acid, yields the indole-2-carboxylic acid. [13]
Figure 5: Workflow for the Reissert indole synthesis.
Experimental Protocol
Step 1: Condensation
-
In a suitable reaction vessel, dissolve 4-methoxy-2-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) in an anhydrous solvent like ethanol.
-
Add a strong base, such as potassium ethoxide (KOEt), and stir the mixture at room temperature. [13]3. After the reaction is complete, acidify the mixture to precipitate the ethyl o-nitrophenylpyruvate derivative.
Step 2: Reductive Cyclization
-
Suspend the o-nitrophenylpyruvate derivative in acetic acid.
-
Add zinc dust portion-wise while controlling the temperature.
-
Heat the mixture to complete the cyclization.
-
After cooling, filter the mixture and concentrate the filtrate.
-
The resulting 5-methoxy-1H-indole-2-carboxylic acid can be purified and then converted to 5-methoxy-1H-indol-2-amine following the protocol in Route 1.
Comparative Analysis of Synthetic Routes
| Route | Starting Materials | Key Advantages | Key Disadvantages | Scalability |
| 1. From Carboxylic Acid | 5-Methoxy-1H-indole-2-carboxylic acid | High-yielding, direct, reliable | Cost of starting material | Good |
| 2. Fischer Indole | (4-Methoxyphenyl)hydrazine, protected 2-aminoacetaldehyde | Classic, robust, readily available starting materials | Harsh acidic conditions, potential for side products | Good |
| 3. Larock Indole | 2-Iodo-4-methoxyaniline, protected amino-alkyne | High functional group tolerance, mild conditions | Cost of palladium catalyst, synthesis of alkyne | Moderate |
| 4. Reissert Indole | 4-Methoxy-2-nitrotoluene, diethyl oxalate | Utilizes simple starting materials | Multiple steps, use of strong base and reducing agents | Moderate |
Conclusion
This technical guide has delineated four plausible and scientifically sound synthetic routes for the preparation of 5-methoxy-1H-indol-2-amine. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. The route starting from 5-methoxy-1H-indole-2-carboxylic acid offers the most direct and reliable pathway. The Fischer indole synthesis represents a classic and robust alternative. Modern palladium-catalyzed methods like the Larock synthesis provide versatility and milder conditions, albeit at a potentially higher cost. Finally, the Reissert synthesis offers an alternative approach from simple precursors. It is anticipated that the detailed protocols and comparative analysis provided herein will serve as a valuable resource for researchers and professionals in the field of drug development.
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The Fischer Indole Synthesis: A Specialized Guide to the Synthesis of 2-Aminoindoles
This technical guide provides an in-depth exploration of the Fischer indole synthesis, with a specific focus on its application and adaptation for the preparation of 2-aminoindoles—a privileged scaffold in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of this venerable reaction, offer practical, field-tested protocols, and discuss the critical parameters that govern the success of this synthetic strategy.
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
First discovered by Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most reliable and widely utilized methods for constructing the indole nucleus for over a century.[1][2] The reaction's robustness and tolerance for a wide range of functional groups have cemented its status as a cornerstone of heterocyclic chemistry.[2] Its applications are extensive, from the synthesis of complex natural products to the large-scale production of pharmaceuticals, including the triptan class of anti-migraine drugs.[1][2]
The indole core is a ubiquitous motif in biologically active compounds.[3][4] The 2-aminoindole subunit, in particular, is a key pharmacophore in a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities. This guide is intended for researchers and drug development professionals seeking to leverage the power of the Fischer indole synthesis for the specific and efficient construction of these valuable 2-aminoindole derivatives.
The Core Mechanism: A Step-by-Step Deconstruction
The classical Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[1][5][6] The generally accepted mechanism proceeds through several key stages:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with a carbonyl compound to form the corresponding arylhydrazone.[1][5] This is a reversible reaction, often driven to completion by the removal of water.
-
Tautomerization to Ene-hydrazine: The hydrazone then undergoes tautomerization to its ene-hydrazine isomer.[1][7] This step is crucial as it sets the stage for the subsequent sigmatropic rearrangement.
-
[8][8]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement, a concerted pericyclic reaction, to form a di-imine intermediate.[1][5][7] This is the key bond-forming step that establishes the indole framework.
-
Rearomatization and Cyclization: The di-imine intermediate readily rearomatizes to form a more stable aminoacetal.[1] Subsequent intramolecular cyclization with the elimination of a molecule of ammonia leads to the final indole product.[1][5]
Caption: Proposed pathway for the synthesis of 2-aminoindoles.
Experimental Protocol: A Self-Validating System
The following protocol provides a general framework for the synthesis of 2-aminoindoles. Optimization of reaction conditions, particularly the choice of acid catalyst and solvent, is often necessary for specific substrates.
Step-by-Step Methodology
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the N-aryl-N'-aminoguanidine salt (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting materials. In some cases, gentle heating may be required.
-
The resulting hydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be carried forward to the next step directly.
-
-
Cyclization:
-
To the hydrazone mixture, add the acid catalyst. A variety of Brønsted and Lewis acids can be employed, including polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA). [1][5]The choice of catalyst can significantly impact the reaction outcome and should be selected based on the substrate's reactivity and stability.
-
Heat the reaction mixture to a temperature between 80-150 °C, depending on the solvent and catalyst used. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into a mixture of ice and a suitable base, such as sodium bicarbonate solution, to neutralize the acid.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminoindole.
-
Key Parameters and Optimization
The success of the Fischer indole synthesis for 2-aminoindoles is contingent on several critical parameters. The following table summarizes these factors and their potential impact on the reaction.
| Parameter | Options | Rationale and Field-Proven Insights |
| Acid Catalyst | Brønsted acids (HCl, H₂SO₄, p-TSA), Lewis acids (ZnCl₂, BF₃), Polyphosphoric acid (PPA) [1][5] | The choice of acid is critical. Stronger acids can promote the reaction but may also lead to side products or degradation of sensitive functional groups. PPA is often effective for less reactive substrates due to its dehydrating properties. |
| Solvent | Acetic acid, ethanol, toluene, ionic liquids [5][9] | The solvent should be inert to the reaction conditions and have a boiling point suitable for the desired reaction temperature. Acetic acid can act as both a solvent and a catalyst. |
| Temperature | 80-180 °C | The reaction typically requires elevated temperatures to overcome the activation energy of the-[8][8]sigmatropic rearrangement. Microwave irradiation can sometimes accelerate the reaction and improve yields. [10][11] |
| Substituents | Electron-donating or electron-withdrawing groups on the aryl ring | Electron-donating groups on the arylhydrazine generally accelerate the reaction, while electron-withdrawing groups can hinder it. [12]Substituent effects can also influence the regioselectivity of the cyclization. [12] |
Challenges and Side Reactions
While the Fischer indole synthesis is a powerful tool, it is not without its challenges. The synthesis of certain substituted indoles can be problematic, and side reactions can occur under the often harsh reaction conditions. [8][13]
-
N-N Bond Cleavage: A potential side reaction is the acid-catalyzed cleavage of the N-N bond in the hydrazone or ene-hydrazine intermediate. [8][13][14]This is more likely to occur with electron-rich systems and can lead to the formation of anilines and other byproducts.
-
Regioselectivity: When using unsymmetrical ketones, two different ene-hydrazines can be formed, potentially leading to a mixture of isomeric indole products. [5]* Rearrangements: Under strongly acidic conditions, carbocationic rearrangements can occur, leading to unexpected products.
Modern Variations and Future Outlook
The classical Fischer indole synthesis has been the subject of numerous modifications and improvements over the years. Modern variations often focus on milder reaction conditions, improved regioselectivity, and expanded substrate scope. [2][15]
-
Palladium-Catalyzed Modifications: The Buchwald modification allows for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones, providing a milder entry into the Fischer indole synthesis. [1][7]* Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the Fischer indole synthesis, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. [10][11][16]* One-Pot Procedures: Three-component and four-component one-pot syntheses have been developed, offering a more efficient and atom-economical approach to the construction of complex indoles. [9][17] The continued development of new catalysts and reaction conditions will undoubtedly further enhance the utility of the Fischer indole synthesis, ensuring its place as a vital tool in the arsenal of the synthetic chemist for years to come.
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The Therapeutic Potential of 2-Aminoindole Derivatives: A Comprehensive Technical Guide
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Among its derivatives, the 2-aminoindole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-aminoindole derivatives. We will delve into their diverse applications, including their roles as anticancer, antiviral, antimicrobial, and neuroprotective agents, with a particular focus on their function as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.
The 2-Aminoindole Scaffold: Synthesis and Chemical Properties
The 2-aminoindole core is an aromatic heterocyclic organic compound. It consists of a bicyclic structure, with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, and an amino group substituted at the C2 position. This unique arrangement of atoms confers specific electronic and steric properties that are crucial for its diverse biological interactions. The 2-aminoindole chemotype is planar and possesses two adjacent hydrogen bond donors, which facilitates strong interactions with protein targets.[2]
Several synthetic strategies have been developed to access the 2-aminoindole scaffold, each offering distinct advantages in terms of efficiency, substrate scope, and functional group tolerance. Notable methods include:
-
Gold-Catalyzed C-H Annulations: A facile and efficient route utilizing gold catalysis for the C-H annulation of sulfilimines with N-arylynamides to produce a variety of 2-aminoindole derivatives under mild conditions.[3]
-
One-Pot Synthesis from Anilines and Ynamides: This straightforward approach involves a sequential gold(I)-catalyzed regioselective hydroamination and a copper(II) chloride-mediated oxidative cyclization, offering high practicality and efficiency.[4]
-
Copper-Catalyzed Reactions: The reaction of N-(2-iodophenyl)formamides with malononitrile or cyanoacetates, catalyzed by copper(I) iodide, provides an efficient synthesis of 2-aminoindole-3-carboxylic acid derivatives.[5]
-
One-Pot, Two-Step Solution-Phase Synthesis: An efficient method for preparing 2-amino-indole-3-carboxamides from 2-halonitrobenzene or its heterocyclic analogues and cyanoacetamides.[2]
The choice of synthetic route is often dictated by the desired substitution pattern on the indole ring, which in turn influences the biological activity of the final compound.
Anticancer Activity: Targeting Key Oncogenic Pathways
The indole scaffold is a prominent feature in many anticancer agents due to its ability to interact with various biological targets involved in cancer progression.[6][7] 2-Aminoindole derivatives, in particular, have demonstrated significant potential as anticancer agents through multiple mechanisms of action.
Kinase Inhibition: A Dominant Mechanism
Kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer.[8] Consequently, kinase inhibitors have become a major focus of anticancer drug development.[9] The 2-aminoindole scaffold has proven to be an effective framework for designing potent and selective kinase inhibitors.[8][9]
-
Mechanism of Action: 2-Aminoindole derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This inhibition can disrupt signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.[10][11]
-
Key Kinase Targets: A wide range of kinases have been identified as targets for 2-aminoindole derivatives, including:
Table 1: Examples of 2-Aminoindole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | Anticancer Activity | Reference |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | Approved for renal cell carcinoma and gastrointestinal stromal tumor | [7][10] |
| Famitinib | VEGFR-2, PDGFRβ | In clinical trials for colorectal cancer | [10] |
| Indole-vinyl sulfone derivatives | Tubulin | Induces cell cycle arrest at G2/M phase | [12] |
| Quinoline-indole derivatives | Tubulin (colchicine binding site) | Potent inhibition of cancer cell lines (nM range) | [12] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to evaluate the inhibitory activity of 2-aminoindole derivatives against a specific kinase is a biochemical assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the 2-aminoindole test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the recombinant target kinase in an appropriate assay buffer.
-
Prepare a solution of the kinase-specific substrate and ATP.
-
-
Assay Procedure:
-
In a microplate, add the test compound at various concentrations.
-
Add the kinase and substrate solution to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period.
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentration and fitting the data to a dose-response curve.
-
Visualization: Kinase Inhibition Signaling Pathway
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a 2-aminoindole derivative.
Antiviral Activity: A Broad-Spectrum Defense
Several 2-aminoindole derivatives have been identified as potent antiviral agents, exhibiting activity against a range of DNA and RNA viruses.[13][14]
-
Mechanism of Action: The antiviral mechanisms of 2-aminoindole derivatives can be multifaceted. For instance, against the influenza A virus, a specific derivative, 2-aminoindole 3h, was found to inhibit viral replication by binding to the RNA-dependent RNA polymerase (RdRp).[15] This same compound also demonstrated host-directed activity by inhibiting cytokine storms and apoptosis induced by the viral infection.[15]
-
Notable Antiviral Activities:
-
Influenza A Virus: 2-Aminoindole 3h showed significant antiviral activity with an EC₅₀ of 8.37 µM and low cytotoxicity.[15] In vivo studies in mice demonstrated a reduction in viral load and lung injury.[15]
-
Coxsackie B3 Virus: Compound 8f from a series of indole-2-carboxylate derivatives exhibited the highest selectivity index (SI) of 17.1 against this virus.[14]
-
Broad-Spectrum Activity: Some indole-2-carboxylate derivatives have shown inhibitory activity against both DNA and RNA viruses, including herpes viruses and influenza viruses.[13][14]
-
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Indole derivatives have been recognized for their antimicrobial properties, and 2-aminoindoles are no exception.[1][16][17]
-
Spectrum of Activity: 2-Aminoindole derivatives have demonstrated activity against a range of pathogenic microorganisms, including:
-
Mechanisms and Synergistic Effects: Some indole derivatives can disrupt bacterial cell membranes.[17] Furthermore, they can exhibit synergistic antimicrobial effects when combined with conventional antibiotics, potentially restoring the efficacy of existing drugs against resistant strains.[19] For example, 5-iodoindole, 3-methylindole, and 7-hydroxyindole showed synergistic activities with carbapenems against extensively drug-resistant Acinetobacter baumannii.[19]
-
Antibiofilm Activity: Biofilms are a major challenge in treating chronic infections. Certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown excellent antibiofilm activity, both inhibiting biofilm formation and eradicating mature biofilms.[18]
Table 2: Antimicrobial Activity of Selected 2-Aminoindole Derivatives
| Derivative Class | Target Organism(s) | Key Findings | Reference |
| Indole-thiadiazole/triazole | S. aureus, MRSA | MIC values as low as 6.25 µg/mL | [16] |
| Halogenated indoles | Extensively drug-resistant A. baumannii | Synergistic effects with carbapenems | [19] |
| Indolylbenzo[d]imidazoles | S. aureus (MRSA), C. albicans | MIC values < 1 µg/mL; potent antibiofilm activity | [18] |
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing healthcare burden.[20][21] The indole scaffold is present in several endogenous neuroactive molecules, and synthetic indole derivatives are being actively investigated for their neuroprotective potential.[20][22][23]
-
Targeting Neuroinflammation and Oxidative Stress: Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases.[23] Melatonin, an indoleamine, and its analogues exhibit potent antioxidant and anti-inflammatory properties.[23]
-
Inhibition of Protein Aggregation: The aggregation of proteins such as amyloid-beta (Aβ) and tau is a hallmark of Alzheimer's disease.[20] Certain aminoindole carboxamide-based compounds have been shown to modify tau protein and alpha-synuclein without altering their fundamental structure, thereby inhibiting their fibrillization.[24]
-
Modulation of Neurotransmitter Receptors: Some indole derivatives can act as potent ligands for specific neurotransmitter receptors. For example, certain indole-2-carboxylates are antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor, which is involved in excitotoxicity.[25][26]
Experimental Workflow: Assessing Anti-Fibrillary Activity
Caption: Workflow for a Thioflavin T (ThT) fluorescence assay to evaluate the anti-fibrillary activity of 2-aminoindole derivatives.
Other Notable Biological Activities
The therapeutic potential of 2-aminoindole derivatives extends beyond the areas detailed above.
-
Anti-inflammatory Activity: Compounds that inhibit 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, are valuable for treating inflammatory diseases. A series of 2-amino-5-hydroxyindoles have been shown to be potent inhibitors of human 5-LO.[27]
-
Antimalarial Activity: A 2-amino-3-hydroxy-indole derivative demonstrated potent in vivo antimalarial activity in a mouse model, causing a dose-dependent decrease in parasitemia.[28][29]
Conclusion and Future Directions
The 2-aminoindole scaffold represents a highly versatile and privileged structure in medicinal chemistry. The diverse range of biological activities exhibited by its derivatives underscores its importance as a starting point for the design and development of novel therapeutic agents. The ability to readily synthesize a wide array of substituted 2-aminoindoles allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this field will likely focus on:
-
The development of more selective kinase inhibitors with improved safety profiles.
-
The exploration of novel mechanisms of action for their antiviral and antimicrobial effects to combat drug resistance.
-
The design of brain-penetrant 2-aminoindole derivatives for the treatment of neurodegenerative diseases.
-
The application of computational methods to guide the rational design of new derivatives with enhanced biological activities.
The continued investigation of 2-aminoindole derivatives holds significant promise for addressing a wide range of unmet medical needs.
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The Therapeutic Potential of 5-Methoxyindoles: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold
The 5-methoxyindole core is a structurally simple yet pharmacologically profound scaffold that has given rise to a diverse array of bioactive molecules with significant therapeutic potential. From the well-established chronobiotic and antioxidant properties of melatonin to the rapid-acting antidepressant effects of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), this chemical motif has consistently demonstrated its ability to modulate key physiological pathways. This in-depth technical guide is intended for researchers, scientists, and drug development professionals who are poised to explore and exploit the therapeutic applications of 5-methoxyindoles. Herein, we will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their study, and present a critical analysis of their current and future therapeutic landscapes.
I. The 5-Methoxyindole Pharmacophore: A Gateway to Diverse Biological Activity
The 5-methoxyindole nucleus is an indole ring substituted with a methoxy group at the 5-position. This seemingly minor modification has profound effects on the molecule's electronic properties and, consequently, its biological activity. The electron-donating nature of the methoxy group enhances the electron density of the indole ring, influencing its interactions with biological targets. This core structure is a key feature in a range of endogenous compounds and synthetic derivatives that exhibit a wide spectrum of pharmacological effects.
Key Therapeutic Areas of Investigation:
-
Neuropsychiatric Disorders: The serotonergic system is a primary target for many 5-methoxyindoles, making them promising candidates for the treatment of depression, anxiety, and other mood disorders.
-
Oncology: A growing body of evidence suggests that certain 5-methoxyindoles possess oncostatic properties, acting through various mechanisms to inhibit tumor growth and sensitize cancer cells to conventional therapies.
-
Inflammatory and Oxidative Stress-Related Diseases: The potent antioxidant and anti-inflammatory effects of some 5-methoxyindoles open up therapeutic avenues for a host of conditions, from neurodegenerative diseases to autoimmune disorders.
-
Sleep and Circadian Rhythm Disorders: The prototypical 5-methoxyindole, melatonin, is a well-established regulator of the sleep-wake cycle, with broad applications in treating insomnia and jet lag.
II. Mechanisms of Action: From Receptor Modulation to Intracellular Signaling Cascades
The therapeutic effects of 5-methoxyindoles are underpinned by their interactions with a variety of molecular targets and their subsequent modulation of intracellular signaling pathways.
A. Serotonin Receptor Modulation: The Case of 5-MeO-DMT
5-MeO-DMT is a potent psychedelic tryptamine that has shown remarkable promise as a rapid-acting antidepressant.[1][2] Its primary mechanism of action involves agonism at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[2]
-
5-HT2A Receptor Activation: The psychedelic and potential therapeutic effects of many tryptamines are mediated through the 5-HT2A receptor.[3] Activation of this Gq/G11-coupled receptor stimulates the phospholipase C (PLC) pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[4][5] This, in turn, triggers the release of intracellular calcium and the activation of protein kinase C (PKC), initiating a cascade of downstream signaling events that are thought to underlie the profound changes in perception and mood associated with these compounds.[4][6]
Caption: 5-HT2A Receptor Gq/PLC Signaling Pathway.
-
5-HT1A Receptor Activation: 5-MeO-DMT also exhibits high affinity for the 5-HT1A receptor.[7] This Gi/o-coupled receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with anxiolytic and antidepressant effects. The interplay between 5-HT1A and 5-HT2A receptor activation is a crucial area of research for understanding the full therapeutic profile of 5-MeO-DMT.
B. Antioxidant and Anti-inflammatory Pathways: The Multifaceted Actions of Melatonin
Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule with well-documented antioxidant and anti-inflammatory properties.[4][8]
-
Direct Free Radical Scavenging: Melatonin and its metabolites are potent scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[8]
-
Upregulation of Antioxidant Enzymes: Melatonin stimulates the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[8] This is achieved, in part, through the modulation of transcription factors like Nrf2.[5]
-
Anti-inflammatory Effects: Melatonin can suppress inflammatory processes by inhibiting the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[5][9]
Caption: Melatonin's Inhibition of NF-κB Pathway.
III. Therapeutic Applications and Supporting Evidence
A. 5-Methoxyindoles in Neuropsychiatric Disorders
Recent clinical trials have provided compelling evidence for the rapid and sustained antidepressant effects of 5-MeO-DMT in patients with treatment-resistant depression (TRD).[10][11]
| Clinical Trial Highlight: 5-MeO-DMT in Treatment-Resistant Depression | |
| Compound | BPL-003 (intranasal 5-MeO-DMT) |
| Indication | Treatment-Resistant Depression (TRD) |
| Key Finding | A single dose of BPL-003 resulted in a rapid and statistically significant reduction in depression symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS).[4] |
| MADRS Score Reduction from Baseline (Day 29) | 8 mg dose: -12.1 points12 mg dose: -11.1 points |
| Remission Rates (Day 29) | 55% of patients in remission.[11] |
| Durability of Effect | 45% of patients remained in remission at day 85.[11] |
These findings suggest that 5-MeO-DMT could represent a paradigm shift in the treatment of severe depression, offering rapid relief to patients who have not responded to conventional therapies.
B. 5-Methoxyindoles in Oncology
Melatonin has been extensively studied as an adjuvant in cancer therapy. A meta-analysis of randomized controlled trials has demonstrated its potential to improve treatment outcomes and reduce the side effects of chemotherapy and radiotherapy.[12][13]
| Meta-Analysis of Melatonin in Solid Tumors | |
| Intervention | Melatonin (typically 20 mg/day) as an adjunct to conventional cancer therapy. |
| Key Outcomes | |
| 1-Year Survival Rate | Significantly improved (Relative Risk of death: 0.66).[12] |
| Tumor Remission | Increased rates of complete and partial remission.[13] |
| Reduction of Side Effects | Significant reduction in thrombocytopenia, neurotoxicity, and fatigue.[13] |
Other 5-methoxyindoles, such as 5-methoxytryptamine (5-MTT), have also shown oncostatic potential, suggesting that this chemical class warrants further investigation for novel anticancer agents.[14]
IV. Experimental Protocols for the Researcher
To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for key experiments.
A. Radioligand Binding Assay for Serotonin 5-HT1A Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound for the human 5-HT1A receptor.
Materials:
-
Cell membranes from CHO-K1 cells expressing the human 5-HT1A receptor.
-
[3H]8-hydroxy-DPAT (Radioligand).
-
Metergoline (for determining non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
-
Test compound (5-methoxyindole derivative).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare a suspension of cell membranes (10 µg) in binding buffer.
-
Add the test compound at various concentrations (e.g., 1 nM to 1 µM for a competition curve).
-
Add [3H]8-hydroxy-DPAT to a final concentration of 0.25 nM.
-
For non-specific binding control wells, add 10 µM metergoline.
-
Incubate the plate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.[15]
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
B. In Vivo Model of Depression: The Forced Swim Test (Mouse)
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.[16][17]
Materials:
-
Male mice.
-
Cylindrical water tank (e.g., 20 cm diameter, 30 cm height).
-
Water maintained at 24-25°C.
-
Video recording equipment and analysis software.
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes before the test.
-
Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or feet (approximately 15 cm).
-
Gently place the mouse into the water.
-
Record the session for a total of 6 minutes.
-
After the test, remove the mouse, dry it thoroughly, and return it to its home cage.
-
Analyze the last 4 minutes of the video recording, scoring the time the mouse spends immobile (floating with only minor movements to keep its head above water).[18]
-
A significant decrease in immobility time in the drug-treated group compared to the vehicle control group is indicative of an antidepressant-like effect.
C. Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant capacity of a substance.[19][20]
Materials:
-
Fluorescein sodium salt (fluorescent probe).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator).
-
Trolox (a water-soluble vitamin E analog) as a standard.
-
Phosphate buffer (75 mM, pH 7.4).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a dilution series of the Trolox standard and the test compound in phosphate buffer.
-
In a 96-well plate, add 150 µL of fluorescein working solution to each well.
-
Add 25 µL of the Trolox standards or test samples to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of freshly prepared AAPH solution to each well.
-
Immediately begin kinetic fluorescence readings (excitation ~485 nm, emission ~520 nm) every 1-2 minutes for at least 60 minutes.[21][22]
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Plot the net AUC (AUC_sample - AUC_blank) against the Trolox concentration to generate a standard curve.
-
Determine the ORAC value of the test compound in Trolox Equivalents (TE).
V. Synthesis of 5-Methoxyindole Derivatives: A Medicinal Chemistry Perspective
The synthesis of a diverse library of 5-methoxyindole analogs is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
A. General Synthetic Strategies
Several classic and modern synthetic methods can be employed to access the 5-methoxyindole core and its derivatives, including the Fischer, Bischler, and Hemetsberger indole syntheses. A common route involves the use of commercially available 5-bromoindole, which can be converted to 5-methoxyindole via a copper-catalyzed reaction with sodium methoxide.[23]
B. Example Synthesis: 5-Methoxytryptamine from 5-Methoxyindole
This two-step procedure provides a reliable route to 5-methoxytryptamine, a key intermediate for the synthesis of melatonin and other derivatives.
Step 1: Synthesis of 5-Methoxy-3-(2-nitroethyl)indole
-
To a solution of 5-methoxyindole in a suitable solvent, add gramine.
-
React with nitroethane in the presence of a base to yield 5-methoxy-3-(2-nitroethyl)indole.
Step 2: Reduction to 5-Methoxytryptamine
-
Reduce the nitro group of 5-methoxy-3-(2-nitroethyl)indole using a reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like THF.
-
Work-up and purify the product to obtain 5-methoxytryptamine.[24]
Caption: Synthesis of 5-Methoxytryptamine.
VI. Future Directions and Conclusion
The therapeutic potential of 5-methoxyindoles is vast and continues to expand. Future research should focus on:
-
Elucidating the detailed downstream signaling pathways of these compounds to better understand their mechanisms of action and identify novel therapeutic targets.
-
Conducting well-controlled clinical trials to further validate the efficacy and safety of promising candidates like 5-MeO-DMT for a range of psychiatric disorders.
-
Exploring the oncostatic potential of a wider range of 5-methoxyindole derivatives and their utility in combination with existing cancer therapies.
-
Developing novel synthetic methodologies to efficiently generate diverse libraries of 5-methoxyindoles for SAR studies and the discovery of next-generation therapeutics.
VII. References
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Beckley Psytech. Beckley's 5-MeO-DMT Shows Rapid, Durable Antidepressant Effects in Phase 2b Study. Psychedelic Alpha. July 1, 2025.
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Davis, A. K., et al. (2019). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Psychopharmacology, 33(2), 123-134.
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Reckweg, J., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry, 162(1), 128-146.
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Reiter, R. J., et al. (2020). Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies. Antioxidants, 9(4), 345.
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Abbas, A., et al. (2018). Phospholipase C, Ca2+, and calmodulin signaling are required for 5-HT2A receptor-mediated transamidation of Rac1 by transglutaminase. Cellular Signalling, 46, 1-11.
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Ou, B., et al. (2001). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626.
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Radogna, F., et al. (2010). Melatonin signaling and cell protection function. International Review of Cell and Molecular Biology, 282, 1-51.
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Prior, R. L., et al. (2003). Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples. Journal of Agricultural and Food Chemistry, 51(11), 3273-3279.
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Serenity Professional Counseling. (2025). Breaking Through Treatment-Resistant Depression: What New Research Reveals About 5-MeO-DMT Therapy. Retrieved from [Link]
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Carpenter, D. E. (2024, March 31). 5-MeO-DMT Study Shows Potential For Extended Relief Of Treatment-Resistant Depression. Forbes.
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Wikipedia. (n.d.). 5-HT2A receptor. In Wikipedia. Retrieved January 19, 2026, from [Link]
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Watts, V. J., & Neve, K. A. (2005). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular Pharmacology, 68(5), 1211-1217.
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Scribd. (n.d.). ORAC Assay Protocol. Retrieved from [Link]
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ScienceMadness Discussion Board. (2008). Melatonin: 5-MeO-N-Acetyltryptamine. Retrieved from [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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BMG Labtech. (n.d.). ORAC Antioxidant Assay Kit. Retrieved from [Link]
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Bio-protocol. (2021). 5-HT1A Receptor Binding Assays. Bio-protocol, 11(12), e4043.
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Simmler, L. D., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Translational Psychiatry, 14(1), 1-13.
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Zen-Bio. (2021). ORAC Antioxidant Assay Kit. Retrieved from [Link]
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The Institutional Animal Care and Use Committee. (n.d.). Forced Swim Test v.3. Retrieved from [Link]
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Mills, E., et al. (2005). Melatonin in the treatment of cancer: A systematic review of randomized controlled trials and meta-analysis. Journal of Pineal Research, 39(4), 360-366.
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Lissoni, P., et al. (2000). Biochemotherapy with immunomodulating pineal hormones other than melatonin: 5-methoxytryptamine as a new oncostatic pineal agent. Neuroendocrinology Letters, 21(1), 41-44.
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Spirit Pharmacist. (n.d.). Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. Retrieved from [Link]
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Google Patents. (n.d.). CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine. Retrieved from
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Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Journal of Medicinal Chemistry, 54(24), 8343-8363.
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ACS Publications. (1960). THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS. The Journal of Organic Chemistry, 25(5), 857-858.
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638.
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Wang, Y. M., et al. (2012). The efficacy and safety of melatonin in concurrent chemotherapy or radiotherapy for solid tumors: A meta-analysis of randomized controlled trials. Cancer Chemotherapy and Pharmacology, 69(5), 1213-1220.
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Castan, E., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638.
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Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole. Retrieved from
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Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist. In Wikipedia. Retrieved January 19, 2026, from [Link]
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Wu, K. K., et al. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. Journal of Biomedical Science, 21, 17.
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Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. Retrieved from [Link]
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Vargas, M. V., et al. (2023). Psychedelics promote neuroplasticity through the activation of intracellular 5-HT2A receptors. Science, 379(6633), 700-706.
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Electron-donating effects on the indole ring of 5-methoxy-1H-indol-2-amine
An In-Depth Technical Guide to the Electron-Donating Effects on the Indole Ring of 5-Methoxy-1H-indol-2-amine
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless biologically active compounds.[1] This guide provides a detailed examination of 5-methoxy-1H-indol-2-amine, a derivative of significant interest. We will dissect the profound influence of the 5-methoxy substituent on the electronic landscape of the indole ring. This analysis moves beyond simple description to explain the causal relationships between the substituent's electronic properties and the molecule's resulting reactivity, physicochemical characteristics, and potential as a scaffold in drug discovery. The methodologies presented are framed as self-validating systems, providing researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this valuable chemical entity.
The 2-Aminoindole Scaffold: A Privileged Structure in Drug Discovery
The 2-aminoindole motif is recognized as a "privileged structure" in medicinal chemistry, a designation for molecular frameworks that are capable of binding to multiple, unrelated biological targets.[2] This versatility has led to their investigation in a wide array of therapeutic areas, including the development of anticancer agents (such as kinase inhibitors), antimicrobial compounds, and anti-inflammatory drugs.[2] The introduction of a methoxy group at the 5-position, a feature famously present in neuroactive biomolecules like serotonin and melatonin, creates 5-methoxy-1H-indol-2-amine, a compound poised at the intersection of proven biological activity and intriguing electronic modulation.[2]
The Electronic Influence of the 5-Methoxy Substituent
The chemical behavior of 5-methoxy-1H-indol-2-amine is fundamentally governed by the electronic interplay between the indole core and its substituents. The methoxy group at the C5 position exerts a powerful, dual-natured influence on the aromatic system.
Inductive vs. Resonance Effects
A substituent's effect on an aromatic ring is a composite of two primary forces:
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds. Due to the high electronegativity of the oxygen atom, the methoxy group is electron-withdrawing by induction (-I effect), pulling electron density away from the ring.[3]
-
Resonance Effect (R or M): This effect involves the delocalization of lone pair electrons or pi (π) electrons into the aromatic system. The oxygen atom of the methoxy group possesses lone pairs that can be delocalized into the indole ring's π-system. This constitutes a potent electron-donating resonance effect (+R effect).[3][4]
In the case of the methoxy group, the electron-donating resonance effect is significantly stronger and outweighs the electron-withdrawing inductive effect.[3][4] The net result is an increase in electron density within the indole ring, profoundly impacting its reactivity.
Resonance-Driven Electron Delocalization
The +R effect of the methoxy group enriches the indole ring with electron density, particularly at the ortho and para positions relative to the substituent (C4, C6, and indirectly, the pyrrole ring). The diagram below illustrates the key resonance contributors that demonstrate this delocalization.
Caption: Key resonance structures illustrating electron donation.
This increased electron density makes the indole ring more nucleophilic and thus more susceptible to attack by electrophiles.
Quantifying the Electronic Effect: Hammett Constants
The Hammett equation provides a quantitative measure of a substituent's electronic influence on a reaction. The Hammett constant (σ) for the para-methoxy group is negative, confirming its net electron-donating character.
| Substituent | Hammett Constant (σp) | Electronic Effect |
| Methoxy (-OCH₃) | -0.268 | Electron-Donating[5] |
| Hydrogen (-H) | 0.000 | Reference[5] |
| Nitro (-NO₂) | +0.778 | Electron-Withdrawing[5] |
| Table 1: Hammett constants for representative substituents. |
Impact on Physicochemical Properties
The electron enrichment of the indole ring by the 5-methoxy group directly influences the molecule's fundamental physicochemical properties. The increased electron density, particularly on the nitrogen atoms, affects the basicity of the molecule.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₀N₂O | - |
| Molecular Weight | 162.19 g/mol | - |
| Predicted pKa (Indole N-H) | ~17 | The indole proton remains weakly acidic.[2] |
| Predicted pKa (Amine -NH₃⁺) | ~5-6 | The conjugate acid of the C2-amine. The electron-donating groups increase the basicity (lower the pKa of the conjugate acid) compared to aniline.[2] |
| Appearance | Off-white to light brown solid | Based on similar indole compounds.[1] |
| Solubility | Soluble in methanol, DMSO, DMF | Expected for polar indole derivatives.[1] |
| Table 2: Predicted physicochemical properties of 5-Methoxy-1H-indol-2-amine. |
Synthesis of 5-Methoxy-1H-indol-2-amine: Protocols and Validation
While direct, optimized syntheses for this specific molecule are not widely published, established methods for constructing 2-aminoindoles can be reliably adapted.[2] We present two robust, field-proven strategies.
Route A: Curtius Rearrangement from a Carboxylic Acid Precursor
This strategy is advantageous due to the commercial availability of the starting material, 5-methoxy-1H-indole-2-carboxylic acid.[6] The two-step sequence involves a reliable amide formation followed by a Curtius rearrangement.[6]
Caption: Workflow for Synthesis Route A.
Experimental Protocol (Route A):
-
Amide Formation (Self-Validation: Monitor starting material consumption by TLC/LC-MS):
-
To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 equiv) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Stir the mixture at room temperature for 2-3 hours until gas evolution ceases and a clear solution is formed (the acyl chloride).
-
Cool the reaction mixture back to 0 °C and slowly add an excess of aqueous ammonium hydroxide (28%, ~10 equiv).
-
Stir vigorously for 1 hour, allowing it to warm to room temperature.
-
Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under vacuum to yield 5-methoxy-1H-indole-2-carboxamide.
-
-
Curtius Rearrangement (Self-Validation: IR spectroscopy to observe disappearance of azide peak and formation of isocyanate, then amine):
-
Suspend the 5-methoxy-1H-indole-2-carboxamide (1.0 equiv) in a mixture of tert-butanol and toluene.
-
Add diphenylphosphoryl azide (DPPA, 1.1 equiv) and triethylamine (Et₃N, 1.2 equiv).
-
Heat the mixture to reflux (80-90 °C) for 3-4 hours, monitoring the reaction by TLC for the formation of the intermediate isocyanate.
-
Cool the mixture and add aqueous HCl (e.g., 2M solution).
-
Heat the biphasic mixture to reflux for 2-4 hours to hydrolyze the carbamate intermediate.
-
Cool to room temperature, separate the layers, and neutralize the aqueous layer with a base (e.g., NaOH solution) until pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 5-methoxy-1H-indol-2-amine.
-
Route B: Fischer Indole Synthesis
The classic Fischer indole synthesis provides a convergent approach, constructing the indole ring in a single key step.[1]
Caption: Workflow for Synthesis Route B.
Experimental Protocol (Route B):
-
Hydrazone Formation (Self-Validation: Formation of a new spot by TLC, potential color change):
-
Dissolve (4-methoxyphenyl)hydrazine hydrochloride (1.0 equiv) and aminoacetaldehyde diethyl acetal (1.1 equiv) in ethanol.[1]
-
Add a catalytic amount of acetic acid (0.1 equiv) and stir the mixture at room temperature for 4-6 hours.[1]
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to yield the crude hydrazone, which is often used directly in the next step.
-
-
Indolization and Deprotection (Self-Validation: LC-MS analysis to confirm the mass of the cyclized product):
-
Add the crude hydrazone portion-wise to pre-heated polyphosphoric acid (PPA) at 80-100 °C.[1]
-
Stir the viscous mixture for 1-2 hours, monitoring the reaction by TLC (a sample can be quenched in water, neutralized, and extracted for analysis).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a strong base (e.g., 50% NaOH solution) while cooling in an ice bath. This step is highly exothermic.
-
The neutralization process often simultaneously hydrolyzes the acetal protecting group.
-
Extract the resulting aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-methoxy-1H-indol-2-amine.
-
Spectroscopic Characterization: A Predictive Analysis
While comprehensive experimental data is sparse, the structure of 5-methoxy-1H-indol-2-amine can be reliably predicted using data from closely related analogs and computational models.[1][2] These predictions are crucial for guiding the identification and characterization of the synthesized compound.
| Proton | Predicted ¹H NMR Shift (ppm, DMSO-d₆) | Multiplicity | Notes |
| Indole N-H | 10.5 - 11.5 | broad singlet | Exchangeable with D₂O |
| Aromatic C4-H | 7.1 - 7.2 | d | |
| Aromatic C6-H | 6.6 - 6.7 | dd | |
| Aromatic C7-H | 6.9 - 7.0 | d | |
| Pyrrole C3-H | ~6.1 | s | Significantly shielded |
| Amine -NH₂ | 4.5 - 5.5 | broad singlet | Exchangeable with D₂O |
| Methoxy -OCH₃ | ~3.75 | s | Characteristic singlet |
| Table 3: Predicted ¹H NMR Chemical Shifts.[2] |
| Carbon | Predicted ¹³C NMR Shift (ppm) | Notes |
| C2 | ~158 | Attached to the electron-donating amine group, deshielded. |
| C3 | ~95 | Shielded by the adjacent amine. |
| C3a | ~128 | |
| C4 | ~112 | |
| C5 | ~154 | Attached to the methoxy group, deshielded. |
| C6 | ~112 | |
| C7 | ~102 | |
| C7a | ~132 | |
| -OCH₃ | ~55 | |
| Table 4: Predicted ¹³C NMR Chemical Shifts.[2] |
Implications for Drug Discovery and Design
Understanding the electronic properties of 5-methoxy-1H-indol-2-amine is paramount for its application in drug discovery. The electron-rich nature of the scaffold suggests several key implications:
-
Receptor Interactions: Many neuroreceptors, particularly serotonin (5-HT) receptors, have binding pockets rich in aromatic amino acids. The electron-rich π-system of 5-methoxy-1H-indol-2-amine can engage in favorable π-π stacking and cation-π interactions. It is plausible that this molecule could serve as a ligand for 5-HT receptor subtypes.[2]
-
Metabolic Stability: The positions activated by the methoxy group (C4, C6) are potential sites for metabolic oxidation by cytochrome P450 enzymes. Knowledge of this reactivity can guide the design of analogs with improved metabolic stability, for instance, by blocking these positions.
-
Analogue Synthesis: The predictable reactivity towards electrophilic substitution allows for the rational synthesis of a library of derivatives. By introducing various substituents at the activated positions, chemists can systematically probe the structure-activity relationship (SAR) of this scaffold against a given biological target.
Conclusion
The 5-methoxy group exerts a dominant, electron-donating resonance effect on the indole ring of 5-methoxy-1H-indol-2-amine. This fundamentally alters the molecule's electronic character, increasing its nucleophilicity and directing its reactivity. This guide has provided a comprehensive overview of these effects, from the underlying physical organic principles to practical, self-validating synthetic protocols and predictive characterization data. For the medicinal chemist, this understanding is not merely academic; it is the critical foundation for the rational design and synthesis of novel therapeutic agents based on this promising molecular scaffold. Further investigation is warranted to fully elucidate the experimental physicochemical properties and the pharmacological profile of this compound.[1]
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Methodological & Application
Application Notes and Protocols: A Guide to Serotonin Receptor Binding Assays with Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Serotonergic System and the Significance of Indole Derivatives
The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neurotransmitter network that modulates a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1][2] Dysregulation of this system is implicated in numerous neuropsychiatric disorders such as depression, anxiety, and schizophrenia.[2][3] The diverse effects of serotonin are mediated by at least 14 distinct receptor subtypes, each presenting a unique target for therapeutic intervention.[4][5]
Indole derivatives are a prominent class of compounds in serotonergic drug discovery.[1][6][7] The indole scaffold is a core structural feature of serotonin itself, making it a privileged structure for ligands targeting 5-HT receptors. Many synthetic indole derivatives have been developed as agonists, antagonists, or partial agonists with varying degrees of selectivity for different 5-HT receptor subtypes.[1][6][7][8] Determining the binding affinity of these novel indole compounds is a fundamental first step in characterizing their pharmacological profile and therapeutic potential.
The Principle of Radioligand Binding Assays
Radioligand binding assays are a robust and widely used technique to quantify the interaction between a ligand (e.g., an indole derivative) and its receptor.[9][10][11] The core principle relies on the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest with high affinity and specificity. The assay then measures the ability of a non-radiolabeled test compound (a "cold" ligand, such as a novel indole derivative) to compete with the radioligand for the same binding site on the receptor.[10] The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor.
There are two primary types of radioligand binding experiments:
-
Saturation Assays: These are performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[12][13][14][15] The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of the radioligand's affinity (a lower Kd indicates higher affinity).[14][15]
-
Competition (or Inhibition) Assays: These assays are used to determine the affinity of an unlabeled test compound for the receptor. This is expressed as the Ki (inhibitory constant), which is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).[13][16]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Caption: Principle of Scintillation Proximity Assay (SPA).
Conclusion and Best Practices
Serotonin receptor binding assays are an indispensable tool in neuropharmacology and drug discovery for characterizing the affinity of novel compounds like indole derivatives. Adherence to a well-validated protocol and careful data analysis are paramount for obtaining reliable and reproducible results.
Key Best Practices:
-
Assay Validation: Always validate your assay by determining the Kd of your radioligand and the Ki of known reference compounds.
-
Quality Control: Ensure the quality and stability of your receptor preparations and radioligands.
-
Data Integrity: Perform experiments in triplicate and use appropriate statistical analysis.
-
Selectivity Profiling: To fully characterize a novel indole derivative, it is essential to test its binding affinity against a panel of other serotonin receptor subtypes and other relevant off-target receptors. [5][6] By following the principles and protocols outlined in this guide, researchers can confidently and accurately determine the binding characteristics of their novel indole derivatives, paving the way for the development of new and improved therapeutics for a range of neurological and psychiatric disorders.
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Application Notes and Protocols for Cell-Based Assays Using 5-methoxy-1H-indol-2-amine hydrochloride
Introduction: Unveiling the Potential of a Privileged Scaffold
5-methoxy-1H-indol-2-amine hydrochloride belongs to the indole family, a class of heterocyclic compounds that form the structural backbone of numerous biologically active molecules and approved pharmaceuticals.[1][2] The indole nucleus is often referred to as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] The presence of a methoxy group at the 5-position and an amine at the 2-position of the indole ring in 5-methoxy-1H-indol-2-amine suggests its potential to modulate various cellular pathways, making it a compound of significant interest for researchers in oncology, neuroscience, and immunology.[1][3]
This guide provides a comprehensive overview of the application of this compound in cell-based assays. We will delve into its potential mechanisms of action, supported by data from structurally related compounds, and provide detailed, field-proven protocols to empower researchers to explore its biological activities. While direct experimental data for this specific compound is limited in publicly available literature, this document leverages the known properties of analogous compounds to provide a robust framework for its investigation.[1]
Potential Biological Activities and Mechanisms of Action
The structural features of this compound suggest three primary areas of biological investigation: anticancer, anti-inflammatory, and neuromodulatory activities.
Antiproliferative and Cytotoxic Effects in Cancer Cells
The indole scaffold is a common feature in many anticancer agents.[3] Derivatives of 2-aminoindole have been investigated as inhibitors of various kinases, which are often dysregulated in cancer.[2] Therefore, a logical first step in characterizing this compound is to assess its antiproliferative and cytotoxic effects on a panel of cancer cell lines.
Modulation of Serotonergic Pathways
Many 5-methoxyindole derivatives are structural analogs of the neurotransmitter serotonin (5-hydroxytryptamine) and are known to interact with serotonin (5-HT) receptors.[2] This suggests that this compound could act as a ligand for one or more 5-HT receptor subtypes, potentially modulating serotonergic signaling pathways implicated in mood, cognition, and other neurological processes.[2]
Diagram 1: Generalized Serotonin Receptor Signaling
Caption: Generalized GPCR signaling pathway potentially modulated by indole derivatives.
Anti-inflammatory Properties
Indole derivatives have been reported to possess anti-inflammatory properties through the modulation of various inflammatory pathways.[2][3] The 2-aminoindole scaffold, in particular, has been explored for its anti-inflammatory potential.[2] Therefore, investigating the ability of this compound to suppress the production of pro-inflammatory mediators in immune cells is a promising avenue of research.
Experimental Protocols
The following protocols provide detailed methodologies for the initial in vitro characterization of this compound.
Protocol 1: Assessment of Antiproliferative Activity using the MTT Assay
This protocol is designed to determine the cytotoxic effect of the compound on cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[3]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.[3]
-
Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin).[3]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 2: Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT-based cell viability assay.
Protocol 2: Radioligand Binding Assay for Serotonin Receptor Affinity
This protocol outlines a general method to determine the binding affinity of this compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target 5-HT receptor subtype (e.g., 5-HT₁A, 5-HT₂A)
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A)[4]
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[4]
-
Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the receptor)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, radiolabeled ligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.[4]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the 96-well filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value of the test compound by analyzing the displacement of the radioligand.
Protocol 3: Anti-Inflammatory Activity in Macrophage Cells
This protocol assesses the anti-inflammatory potential of the compound by measuring its effect on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Notes |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Off-white to light brown solid | Based on similar indole compounds.[1] |
| Solubility | Soluble in DMSO and methanol | General solubility for polar indole derivatives.[1] |
Table 2: Example Data from Antiproliferative Assay
| Cell Line | IC₅₀ (µM) of 5-methoxy-1H-indol-2-amine HCl | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| HeLa | Experimental Value | Experimental Value |
| MCF-7 | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value |
Safety and Handling
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid inhalation of dust and contact with skin and eyes.[6] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[7]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes.[6] If inhaled, move to fresh air. If ingested, seek immediate medical attention.[6]
Conclusion and Future Directions
This compound is a promising compound for investigation in various therapeutic areas. The protocols outlined in this guide provide a solid foundation for its initial characterization in cell-based assays. Further studies could explore its effects on specific kinase activities, its functional activity at different serotonin receptor subtypes (agonist vs. antagonist), and its in vivo efficacy and safety in relevant animal models. The versatility of the indole scaffold suggests that this compound could be a valuable tool for drug discovery and a starting point for the development of novel therapeutics.
References
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Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-indole-2-carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]
-
Li, Y., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1489-1503. [Link]
-
Stary, E., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(1), 383. [Link]
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Application Notes and Protocols for In Vivo Evaluation of 5-methoxy-1H-indol-2-amine hydrochloride
Introduction: Unveiling the Therapeutic Potential of a Novel Indoleamine
5-methoxy-1H-indol-2-amine hydrochloride is an indole derivative with a chemical structure suggestive of interactions with the serotonergic system, given its similarity to endogenous serotonin and other psychoactive 5-methoxyindoles.[1][2] The 2-aminoindole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for a diverse range of biological activities.[1] Coupled with the 5-methoxy group, a common feature in neuroactive compounds, this molecule presents a compelling candidate for investigation in neuroscience, particularly for conditions where serotonin signaling is implicated, such as anxiety and depression.[1]
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound. The following protocols are designed to be a rigorous, self-validating system for assessing the compound's safety, pharmacokinetic profile, and efficacy in rodent models of anxiety and depression. The experimental design emphasizes a logical progression from initial toxicity and dose-finding studies to more complex behavioral and neurochemical analyses.
PART 1: Pre-formulation and Compound Handling
Prior to in vivo administration, a thorough understanding of the compound's physicochemical properties is paramount. As a hydrochloride salt, 5-methoxy-1H-indol-2-amine is expected to have improved water solubility compared to its freebase form, which is advantageous for formulating dosing solutions.[3][4]
1.1. Solubility and Formulation Protocol
Objective: To prepare a stable and homogenous dosing solution for oral (p.o.) and intraperitoneal (i.p.) administration in rodents.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 55% sterile water)
-
Vortex mixer
-
Sonicator
-
pH meter
-
Sterile filters (0.22 µm)
Protocol:
-
Vehicle Selection: Initially, assess the solubility of the compound in sterile saline and water. If solubility is limited, a co-solvent system may be necessary. A common vehicle for discovery-phase compounds is a mixture of DMSO, PEG300, and water.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
If using a co-solvent, first dissolve the compound in the minimum amount of DMSO.
-
Gradually add the PEG300 while vortexing.
-
Finally, add the sterile water or saline dropwise to the desired final concentration, ensuring the solution remains clear.
-
Use a sonicator if necessary to aid dissolution.
-
-
pH Adjustment: Measure the pH of the final formulation. For i.p. injection, the pH should be close to physiological (7.2-7.4) to minimize irritation. Adjust with sterile NaOH or HCl if necessary.
-
Sterilization: Filter the final dosing solution through a 0.22 µm sterile filter into a sterile container.
-
Stability Assessment: Store the formulation under intended experimental conditions (e.g., room temperature, 4°C) and visually inspect for precipitation or color change before each use. It is recommended to perform an HPLC analysis to confirm the concentration and purity of the dosing solution, especially for longer-term studies.[5]
Table 1: Example Formulation for this compound
| Component | Percentage | Purpose |
| 5-methoxy-1H-indol-2-amine HCl | Variable | Active Pharmaceutical Ingredient |
| DMSO | 5% | Solubilizing agent |
| PEG300 | 40% | Co-solvent and viscosity enhancer |
| Sterile Saline (0.9%) | 55% | Vehicle |
PART 2: In Vivo Study Design: A Phased Approach
A logical, phased approach is critical for the efficient and ethical evaluation of a novel compound.[6] This design progresses from establishing safety to evaluating efficacy.
Caption: Phased approach for the in vivo evaluation of this compound.
2.1. Phase 1: Acute Toxicity and Dose-Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify a range of safe doses for subsequent studies.[6]
Animal Model: Male and female C57BL/6 mice (8-10 weeks old).
Protocol:
-
Single Ascending Dose Study:
-
Administer single doses of the compound via the intended clinical route (e.g., p.o. or i.p.) to small groups of mice (n=3-5 per group).
-
Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 30, 100 mg/kg).
-
Include a vehicle control group.
-
-
Clinical Observations: Monitor animals closely for signs of toxicity for at least 72 hours post-dose. Observations should include changes in posture, activity, breathing, and any signs of convulsion or catalepsy.
-
Data Collection: Record body weight daily. At the end of the observation period, euthanize the animals and perform a gross necropsy.
-
MTD Determination: The MTD is the highest dose that does not cause mortality or serious, irreversible toxicity.
2.2. Phase 2: Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[7]
Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).
Protocol:
-
Dosing: Administer a single dose of this compound intravenously (i.v., e.g., 1 mg/kg) and orally (p.o., e.g., 10 mg/kg).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[8]
-
Bioanalysis: Analyze plasma concentrations of the parent compound and any major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Calculate key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Abbreviation | Description |
| Maximum Plasma Concentration | Cmax | The highest concentration of the drug in the blood. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | A measure of total drug exposure over time. |
| Half-life | t1/2 | The time it takes for the drug concentration to decrease by half. |
| Bioavailability | F% | The fraction of the administered dose that reaches systemic circulation. |
2.3. Phase 3: Behavioral Efficacy Studies
Based on the serotonergic hypothesis, the following behavioral tests are recommended to assess anxiolytic and antidepressant-like effects.[9][10][11][12]
Animal Model: Male and female BALB/c mice (a strain known for its sensitivity in anxiety models).
General Protocol:
-
Acclimatize animals to the testing room for at least 1 hour before each experiment.
-
Administer the compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for i.p., 60-90 minutes for p.o.).
-
Include a positive control group (e.g., diazepam for anxiety, fluoxetine for depression).
-
Randomize and blind the experimental conditions.
2.3.1. Elevated Plus Maze (EPM) for Anxiety
Objective: To assess anxiety-like behavior based on the conflict between the innate fear of open spaces and the drive to explore.[9][12]
Protocol:
-
Place the mouse in the center of the maze facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms, and the number of entries into each arm using an automated tracking system.
-
Endpoint: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
2.3.2. Marble Burying Test for Anxiety/Obsessive-Compulsive Like Behavior
Objective: To measure anxiety-like and neophobic behavior.[9][12]
Protocol:
-
Place 20 glass marbles evenly on top of 5 cm of clean bedding in a standard mouse cage.
-
Introduce a single mouse into the cage and leave it undisturbed for 30 minutes.
-
After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried.
-
Endpoint: Anxiolytic compounds are expected to decrease the number of marbles buried.
2.3.3. Forced Swim Test (FST) for Depression
Objective: To assess antidepressant-like activity by measuring the immobility time when placed in an inescapable stressful situation.[10][11]
Protocol:
-
Place the mouse in a cylinder of water (25°C) from which it cannot escape.
-
The test duration is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test.
-
Endpoint: Antidepressant compounds are expected to decrease the duration of immobility.
2.4. Phase 4: Pharmacodynamics (PD) and Histology
Objective: To correlate behavioral effects with neurochemical changes and to assess for any potential neurotoxicity.
2.4.1. In Vivo Microdialysis for Serotonin Release
Objective: To directly measure the effect of the compound on extracellular serotonin levels in a specific brain region (e.g., prefrontal cortex or hippocampus).
Protocol:
-
Surgically implant a microdialysis probe into the target brain region of anesthetized rats.
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Collect dialysate samples at regular intervals before and after administration of this compound.
-
Analyze serotonin concentrations in the dialysate using HPLC with electrochemical detection.[13]
Caption: Workflow for in vivo microdialysis to measure serotonin release.
2.4.2. Post-Mortem Histological Analysis
Objective: To examine brain tissue for any signs of neuronal damage or changes in cellular morphology.[14][15][16]
Protocol:
-
Dissect the brains and post-fix them in paraformaldehyde before cryoprotecting in sucrose.
-
Section the brains on a cryostat or vibratome.
-
Perform histological staining, such as Nissl staining to assess neuronal morphology and identify any signs of neuronal loss or damage.[15][16]
PART 3: Data Analysis and Interpretation
All quantitative data should be analyzed using appropriate statistical methods. For example, behavioral data can be analyzed using ANOVA followed by post-hoc tests to compare treatment groups to the vehicle control. Pharmacokinetic data will be analyzed using specialized software. A statistically significant effect in the behavioral assays, coupled with a favorable pharmacokinetic profile and the absence of toxicity, would provide strong evidence for the therapeutic potential of this compound.
References
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Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]
- Gorkem, D. U., & Uzbay, T. (2018). Rodent tests of depression and anxiety: Construct validity and translational relevance. Journal of Experimental and Clinical Medicine, 35(4), 117-126.
-
Behavioral Neuroscience. (2024, February 28). Rodent Tests of Depression & Anxiety. Retrieved from [Link]
-
Scantox. (n.d.). Anxiety & Depression Tests. Retrieved from [Link]
- Kopp, C., & Long, M. (2021). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Assay and Drug Development Technologies, 19(2), 87-93.
-
Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]
- Stober, F., & Tizot, A. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum?.
- Di, L., & Kerns, E. H. (2009). Evaluation of a basic physiologically based pharmacokinetic model for simulating the first-time-in-animal study.
- Robinson, S. (2015). The role of early in vivo toxicity testing in drug discovery toxicology. Expert opinion on drug discovery, 10(11), 1215–1226.
- Di, L., & Kerns, E. H. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?.
-
Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid? Retrieved from [Link]
- Van Norman, G. A. (2019). The evolving role of investigative toxicology in the pharmaceutical industry.
-
InterBioTox. (n.d.). In vivo Toxicology. Retrieved from [Link]
- National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy.
-
ResearchGate. (n.d.). Histological staining of brain tissue showing cocktail treatment... [Image]. Retrieved from [Link]
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Helda - University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]
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ResearchGate. (n.d.). Histological localisation of drug administration sites in the brain... [Image]. Retrieved from [Link]
- Cook, J. M., et al. (2012). Hydrochloride Salt of the GABAkine KRM-II-81. ACS medicinal chemistry letters, 3(12), 1011–1015.
-
ResearchGate. (n.d.). Techniques for in vivo serotonin detection in the brain: State of the art. Retrieved from [Link]
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precisionFDA. (n.d.). (5-METHOXY-2-METHYL-1H-INDOL-4-YL)METHANAMINE HYDROCHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
-
Chem Help ASAP. (2023, September 13). preclinical in vivo PK studies & allometric scaling [Video]. YouTube. [Link]
- Beltran-Gonzalez, J. R., & Self, D. W. (2019). Measuring endogenous changes in serotonergic neurotransmission with [11C]Cimbi-36 positron emission tomography in humans. Journal of cerebral blood flow and metabolism, 39(4), 585–597.
- Cadet, J. L., & Bisagno, V. (2016). Neuropathology of substance use disorders.
- Beliveau, V., et al. (2017). A High-Resolution In Vivo Atlas of the Human Brain's Serotonin System. The Journal of neuroscience, 37(1), 120–128.
- Atcherley, C. W., et al. (2015). Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods. ACS chemical neuroscience, 6(10), 1645–1656.
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Frontiers. (n.d.). Dynamic effects of sleep deprivation on emotional behavior, circadian rhythm genes, and inflammatory infiltration in the medial prefrontal cortex. Retrieved from [Link]
-
OUCI. (n.d.). Techniques for in vivo serotonin detection in the brain: State of the art. Retrieved from [Link]
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A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 5-methoxy-1H-indol-2-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-methoxy-1H-indol-2-amine. This compound, a derivative of the privileged 2-aminoindole scaffold, is of significant interest in medicinal chemistry and drug discovery due to its structural similarities to neuroactive biogenic amines like serotonin.[1] The method employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The protocols and validation parameters detailed herein provide a comprehensive framework for researchers requiring accurate measurement of this compound in complex biological matrices, supporting pharmacokinetic, metabolic, and in-process monitoring studies.
Introduction: The Rationale for a Dedicated Analytical Method
5-methoxy-1H-indol-2-amine belongs to a class of indole derivatives that are foundational in medicinal chemistry. The indole nucleus is a core component of numerous biologically active molecules, and the specific combination of a 2-amino group and a 5-methoxy substituent suggests potential interactions with various biological targets, including serotonin (5-HT) receptors.[1][2] As with any compound under investigation for pharmaceutical development, a reliable and robust analytical method is paramount for accurate characterization and quantification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its exceptional sensitivity, selectivity, and speed.[3] This guide explains the causality behind the strategic choices in method development—from sample preparation to instrumental parameters—to provide a protocol that is not just a series of steps, but a self-validating system built on sound scientific principles.
Analyte Characteristics and Mass Spectrometric Behavior
A thorough understanding of the analyte's physicochemical properties is the first step in developing a robust LC-MS method. 5-methoxy-1H-indol-2-amine is a moderately polar molecule containing a primary amine, which is readily protonated.
| Property | Predicted Value / Information | Source |
| Molecular Formula | C₉H₁₀N₂O | [1][2] |
| Molecular Weight | 162.19 g/mol | [1][2] |
| Predicted pKa (Amine) | ~5-6 | [1] |
| Predicted XLogP3 | ~1.5 | [1] |
| Solubility | Soluble in methanol, DMSO, DMF | [2] |
| Expected [M+H]⁺ | m/z 163.08 | [2] |
Ionization and Fragmentation Strategy:
Given the presence of a basic primary amine, positive mode Electrospray Ionization (ESI) is the optimal choice for generating the protonated molecular ion, [M+H]⁺, at approximately m/z 163.1. For quantitative analysis using tandem mass spectrometry, a Multiple Reaction Monitoring (MRM) approach is employed. This involves selecting the precursor ion (the [M+H]⁺) and monitoring its collision-induced dissociation into specific product ions. This process provides two layers of mass-based selectivity, drastically reducing chemical noise and improving sensitivity.
The proposed fragmentation pathway for 5-methoxy-1H-indol-2-amine is crucial for defining the MRM transitions. Based on the fragmentation patterns of similar indole derivatives, key product ions are expected from the cleavage of the indole ring or loss of small neutral molecules.[4][5]
Caption: Proposed MRM strategy for 5-methoxy-1H-indol-2-amine analysis.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for sample preparation and instrumental analysis. The method is designed for robustness and ease of implementation.
The workflow is designed to be efficient, moving from sample receipt to final data analysis with minimal complexity.
Caption: General experimental workflow for LC-MS/MS analysis.
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 5-methoxy-1H-indol-2-amine reference standard and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration curve (CC) and quality control (QC) samples.
-
Calibration Curve (CC) Standards: Spike the appropriate working solutions into a charcoal-stripped surrogate matrix (or the specific blank matrix being used) to achieve a concentration range suitable for the expected sample concentrations (e.g., 1-500 ng/mL).[4]
-
Quality Control (QC) Samples: Prepare QC samples in the same matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 100, and 375 ng/mL).[4]
This method is ideal for removing the majority of proteins from plasma or serum samples prior to injection.[4][6]
-
Aliquot Samples: Pipette 100 µL of standards, QCs, or unknown samples into a 1.5 mL microcentrifuge tube.
-
Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (if used). The 3:1 ratio of solvent to sample ensures efficient protein precipitation.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.
-
Centrifuge: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer ~150 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.
The following parameters are a robust starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar analytes.[4][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure analyte protonation for good peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for efficient elution. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential matrix effects. |
| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: Hold at 95% B4.0-4.1 min: 95% to 5% B4.1-5.0 min: Hold at 5% B | A gradient is essential for eluting the analyte efficiently while cleaning the column of late-eluting matrix components.[4][7] |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Ideal for protonating the basic amine group. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification.[4] |
| Precursor Ion (Q1) | m/z 163.1 | Corresponds to the [M+H]⁺ of the analyte. |
| Product Ion (Q3) | To be determined empirically by infusing a standard solution and performing a product ion scan. Start by looking for fragments like m/z 118.1 and 91.1. | The most intense and stable fragments should be chosen as the quantifier and qualifier ions. |
| Ion Source Temp. | 500°C | Facilitates efficient desolvation. |
| IonSpray Voltage | +5500 V | Optimizes the formation of gas-phase ions. |
Method Validation: Ensuring Trustworthiness and Reliability
A developed method is only useful if it is proven to be reliable. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[8] Key validation parameters, based on FDA and ICH guidelines, must be assessed.[9][10]
Table 3: Key Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from matrix components at the analyte's retention time. | Response in blank matrix should be <20% of the LLOQ response. |
| Linearity & Range | To demonstrate a proportional response to analyte concentration across a defined range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). | For QC samples, mean accuracy should be within ±15% of nominal. Precision (%CV) should be ≤15%. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be ≥5 times the response of a blank sample. Accuracy within ±20% and Precision ≤20%. |
| Stability | To evaluate analyte stability under various storage and handling conditions (e.g., freeze-thaw, bench-top). | Mean concentration of stability samples should be within ±15% of nominal (freshly prepared) samples. |
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the quantification of 5-methoxy-1H-indol-2-amine. By detailing the rationale behind chromatographic and spectrometric choices and outlining a full suite of protocols for implementation and validation, this guide serves as a robust resource for researchers in drug development and related scientific fields. The described method is sensitive, selective, and designed for high-throughput applications, ensuring reliable data generation for critical decision-making.
References
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PubMed. (n.d.). High Performance Liquid Chromatographic Analysis of Time-Dependent Changes in Urinary Excretion of Indoleamines Following Tryptophan Administration. National Library of Medicine. Available at: [Link]
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PubMed. (n.d.). Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection. National Library of Medicine. Available at: [Link]
-
PubMed. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. National Library of Medicine. Available at: [Link]
-
National Institutes of Health (NIH). (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. Available at: [Link]
-
Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. Available at: [Link]
-
MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Available at: [Link]
-
PubMed. (n.d.). High-performance liquid chromatographic determination of indoleamines, dopamine, and norepinephrine in rat brain with fluorometric detection. National Library of Medicine. Available at: [Link]
-
Taylor & Francis Online. (n.d.). The Determination of Catecholamines, Indoleamines, Metabolites, and Related Enzymatic Activities Using Three Micron Liquid Chromatography Columns. Taylor & Francis Online. Available at: [Link]
-
IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. Available at: [Link]
-
Royal Society of Chemistry. (2026). Validation of Analytical Methods for Pharmaceutical Analysis. Royal Society of Chemistry. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. IJPER. Available at: [Link]
-
PubMed. (2005). Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides. National Library of Medicine. Available at: [Link]
-
MDPI. (2023). LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications. MDPI. Available at: [Link]
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High-Purity Isolation of 5-Methoxy-1H-indol-2-amine using Preparative Reversed-Phase HPLC
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-methoxy-1H-indol-2-amine, a pivotal building block in medicinal chemistry.[1][2] Due to the compound's inherent polarity and potential for instability in solution, a robust and scalable preparative High-Performance Liquid Chromatography (HPLC) method is essential for achieving the high purity required for drug development and clinical applications.[3][4] We detail a systematic approach, beginning with analytical method development on a reversed-phase column and culminating in a scalable preparative protocol. Key considerations, including mobile phase optimization, column selection, sample handling to mitigate degradation, and post-purification processing, are explained with a focus on the underlying scientific principles.
Introduction: The Significance of 5-Methoxy-1H-indol-2-amine
The indole nucleus is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin.[2] The 5-methoxy-1H-indol-2-amine scaffold is of particular interest due to its structural similarity to neuroactive agents like melatonin, suggesting potential applications in neuroscience and as a precursor for novel therapeutics.[2][5] The presence of both a primary amine at the C2 position and a methoxy group at the C5 position creates a unique electronic and chemical profile, making it a versatile intermediate for synthetic chemists.[2]
Achieving greater than 99.5% purity is often a prerequisite for downstream applications, including pharmacological testing and structural analysis. Preparative HPLC is the gold standard for reaching this level of purity, offering high resolution and adaptability.[4][6] This guide provides the necessary framework for developing a successful purification strategy.
Compound Characteristics & Methodological Rationale
A successful purification strategy is predicated on a thorough understanding of the analyte's physicochemical properties.
Physicochemical Properties
Key properties of 5-methoxy-1H-indol-2-amine dictate the chromatographic approach.
| Property | Predicted Value / Observation | Chromatographic Implication | Source |
| Molecular Formula | C₉H₁₀N₂O | - | [1] |
| Molecular Weight | 162.19 g/mol | Affects mass-based detection and loading calculations. | [1] |
| Predicted pKa | ~5-6 (amine -NH₃⁺) | The amine will be protonated at low pH, improving solubility in aqueous mobile phases and enhancing peak shape by reducing tailing. | [2] |
| Predicted XLogP3 | ~1.5 | Indicates moderate polarity. The compound will have limited retention on standard C18 columns, necessitating careful mobile phase and/or stationary phase selection. | [2] |
| UV Absorbance | Indole chromophore | Strong UV absorbance, typically around 280 nm, allows for sensitive detection. | [3][7] |
| Solubility | Soluble in methanol, DMSO | Good solubility in common organic solvents used for sample preparation. | [1] |
Rationale for Reversed-Phase HPLC
Given the compound's moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the most suitable purification mode.[8][9]
-
Mechanism: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile). More hydrophobic compounds are retained longer.
-
Controlling Retention: For a polar compound like 5-methoxy-1H-indol-2-amine, retention can be challenging.[9] We address this by using a high aqueous content in the mobile phase and a gradient elution.
-
Peak Shape: The basic amine group can cause peak tailing due to interaction with residual acidic silanols on the silica backbone. Adding an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase suppresses this interaction by protonating the amine, ensuring sharp, symmetrical peaks.[3]
Workflow for Preparative Purification
The transition from a crude synthetic product to a highly pure compound follows a logical, multi-step workflow. This process ensures that the preparative run is efficient and successful, minimizing solvent consumption and sample loss.[8]
Detailed Experimental Protocols
Caution: 5-methoxy-1H-indol-2-amine is susceptible to oxidation and photodegradation.[3] All solutions should be prepared fresh using degassed solvents, stored in amber vials, and handled under an inert atmosphere (e.g., nitrogen or argon) where possible.[3]
Protocol 1: Analytical Method Development
The goal is to achieve baseline separation of the target compound from all impurities with a reasonable run time.
-
Instrumentation & Column:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile.
-
Rationale: Formic acid is an MS-compatible modifier that ensures protonation of the amine for good peak shape.[3]
-
-
Sample Preparation:
-
Dissolve a small amount of the crude product in DMSO or Methanol to a concentration of ~1 mg/mL.[1]
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Optimization: Adjust the gradient based on the initial chromatogram. If the target peak elutes very early, use a shallower gradient (e.g., 5-50% B over 20 minutes). The goal is a resolution (Rs) > 1.5 between the target peak and its nearest impurities.
Protocol 2: Scale-Up to Preparative HPLC
This protocol scales the optimized analytical method to a preparative column.[8][12]
-
Instrumentation & Column:
-
System: Preparative HPLC with a high-pressure gradient pump, autosampler/large volume injector, UV detector, and fraction collector.
-
Column: Use the same stationary phase chemistry as the analytical column.
-
Dimensions: e.g., 21.2 x 150 mm, 5 µm particle size.
-
-
Scale-Up Calculations:
-
The flow rate and injection volume are scaled based on the cross-sectional area of the columns.
-
Scaling Factor (SF): (Radius_prep)² / (Radius_anal)² = (10.6 mm)² / (2.3 mm)² ≈ 21.2
-
Preparative Flow Rate: Analytical Flow Rate x SF = 1.0 mL/min x 21.2 ≈ 21.2 mL/min .
-
Gradient Time: The duration of each gradient step remains the same.
-
Sample Load: The maximum sample load can be estimated from an overload study on the analytical column, but a conservative starting point is to scale the analytical injection mass by the SF.
-
-
Sample Preparation for Purification:
-
Dissolve the crude material in a minimal amount of a strong solvent (like DMSO) and then dilute with the initial mobile phase (95% A: 5% B) until the point of precipitation. This minimizes solvent effects on the chromatography.
-
Alternatively, dissolve directly in the initial mobile phase at a concentration determined by solubility tests (e.g., 10-50 mg/mL).[13]
-
Filter the entire sample solution through a 0.45 µm filter.
-
-
Preparative Run Conditions:
-
Flow Rate: 21.2 mL/min.
-
Gradient: Same profile as the optimized analytical method.
-
Injection Volume: Scaled based on desired load (e.g., 100-500 µL).
-
Detection: 280 nm.
-
Fraction Collection: Configure the fraction collector to trigger collection based on the UV signal slope and threshold, ensuring the entire peak is collected.
-
Protocol 3: Post-Purification Processing
-
Purity Analysis: Inject a small aliquot from each collected fraction (or a pooled sample of the main peak fractions) into the analytical HPLC system to confirm purity.
-
Fraction Pooling: Combine all fractions with the desired purity (e.g., >99.5%).
-
Solvent Removal:
-
Remove the acetonitrile using a rotary evaporator.
-
Freeze the remaining aqueous solution (containing water, formic acid, and the protonated product) and lyophilize (freeze-dry) to obtain the purified compound as a fluffy solid (formate salt).
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid solution color change (yellow/brown) | Oxidation of the indole or amine moiety. | Prepare solutions fresh, use degassed solvents, and work under an inert atmosphere. Store stock solutions at -20°C.[3] |
| Broad or tailing peaks | Secondary interactions with silica; column overload. | Ensure mobile phase pH is low (~2.5-3 with formic acid) to fully protonate the amine. Reduce sample load. |
| Poor resolution in prep run | Column overload; poor sample solubility in mobile phase. | Perform a loading study to determine the optimal mass of sample per injection. Ensure the sample is fully dissolved in a solvent composition as close to the initial mobile phase as possible. |
| New peaks appear in aged samples | Chemical degradation. | Confirm the identity of new peaks via LC-MS. Perform forced degradation studies (acid, base, heat, oxidation) to understand liabilities.[3] |
Conclusion
This application note provides a robust and scientifically grounded methodology for the purification of 5-methoxy-1H-indol-2-amine using preparative reversed-phase HPLC. By systematically developing an analytical method and applying established scaling principles, researchers can reliably achieve the high levels of purity necessary for demanding applications in drug discovery. Careful attention to the compound's stability and the rationale behind chromatographic parameter selection are paramount to success. The detailed protocols and troubleshooting guide serve as a practical resource for scientists and drug development professionals tasked with isolating this and other polar bioactive molecules.
References
- BenchChem. (2025). Characterization of 5-Methoxy-1H-indol-2-amine: A Technical Guide. BenchChem Technical Support.
-
Anderson, G. M., & Purdy, W. C. (1979). Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection. Analytical Chemistry, 51(2), 283–286. [Link]
-
Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Waters. [Link]
- BenchChem. (2025). A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine. BenchChem Technical Support.
-
GL Sciences. (n.d.). Preparative HPLC Columns. GL Sciences Inc. [Link]
- BenchChem. (2025). Troubleshooting Guide: Addressing stability issues of 5-Methoxy-1H-indol-2-amine in solution. BenchChem Technical Support.
-
Phenomenex. (n.d.). High-Performance Preparative LC Techniques. Phenomenex. [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]
-
Staszków, A., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-91. [Link]
-
ChemSynthesis. (n.d.). 5-methoxy-2-(4-methoxyphenyl)-1H-indole. ChemSynthesis. [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles (detection at 280 nm). ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent Technologies. [Link]
-
Rocchetti, G., et al. (2021). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 26(11), 3296. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Hydroxyindole on Newcrom R1 HPLC column. SIELC. [Link]
-
Molecules. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]
- BenchChem. (2025). Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide. BenchChem Technical Support.
- BenchChem. (2025). Method Refinement for Enhancing the Purity of 5-(thiophen-2-yl)-1H-indole. BenchChem Technical Support.
-
University of Warwick. (n.d.). Principles in preparative HPLC. University of Warwick. [Link]
-
Wang, Y., et al. (2011). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Journal of the Chilean Chemical Society. [Link]
-
ResearchGate. (2023). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. [Link]
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Application Note: Characterization of Synthesized Indole Amines by IR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole amines represent a critical class of heterocyclic compounds with profound significance in medicinal chemistry, neuropharmacology, and materials science. Their diverse biological activities, stemming from the versatile indole scaffold, necessitate robust analytical methods for unequivocal structural characterization. This application note provides a detailed guide to the characterization of synthesized indole amines using two powerful and complementary analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles to empower researchers in their analytical endeavors.
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of modern chemical analysis.[1] Specifically, IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.[2][3] Mass spectrometry, on the other hand, measures the mass-to-charge ratio of ions, revealing the molecular weight and fragmentation patterns that offer detailed structural insights.[1][3] The synergistic use of these techniques provides a comprehensive and reliable means of characterizing newly synthesized indole amine derivatives.
Part 1: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is an indispensable tool for the initial characterization of synthesized compounds, offering a rapid and non-destructive method to confirm the presence of key functional groups.[4] The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state. The frequencies of absorbed radiation correspond to the vibrational frequencies of specific chemical bonds within the molecule.[2]
Interpreting the IR Spectra of Indole Amines
The IR spectrum of an indole amine is a composite of absorptions from the indole ring and the amine side chain. The most informative regions are the N-H stretching region (3300-3500 cm⁻¹) and the "fingerprint" region (below 1500 cm⁻¹), which is unique to each molecule.[3]
Key Vibrational Modes of Indole Amines:
-
N-H Stretch (Amine): The presence and nature of the amine group are readily identified in the 3300-3500 cm⁻¹ region.[5][6]
-
Primary Amines (R-NH₂): Exhibit two distinct bands due to symmetric and asymmetric stretching.[5][7]
-
Tertiary Amines (R₃N): Lack an N-H bond and therefore do not show absorptions in this region.[7][8] These amine absorption bands are typically sharper and less intense than the broad O-H bands of alcohols, which can appear in a similar region.[5][6]
-
-
N-H Bend (Amine): Primary amines also display a characteristic bending vibration (scissoring) in the 1580-1650 cm⁻¹ range.[7][9]
-
C-N Stretch: The stretching vibration of the C-N bond in aromatic amines is typically observed as a strong band in the 1250-1335 cm⁻¹ region.[7][10]
-
Aromatic C-H Stretch: The C-H bonds of the indole ring give rise to absorptions in the 3000-3100 cm⁻¹ range.[11]
-
Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the indole ring results in one or more bands in the 1400-1600 cm⁻¹ region.[11]
-
N-H Stretch (Indole): The N-H bond of the indole ring itself typically shows a sharp absorption band around 3400 cm⁻¹.
Data Presentation: Characteristic IR Absorption Frequencies for Indole Amines
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity | Notes |
| Primary Amine | N-H Stretch | 3300-3500 (two bands) | Medium, Sharp | Asymmetric and symmetric stretches.[5][7] |
| Secondary Amine | N-H Stretch | 3310-3350 (one band) | Medium to Weak, Sharp | [7][8] |
| Indole | N-H Stretch | ~3400 | Medium, Sharp | |
| Primary Amine | N-H Bend | 1580-1650 | Medium | [7][10] |
| Aromatic Amine | C-N Stretch | 1250-1335 | Strong | [7][10] |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium to Weak | [11] |
| Aromatic Ring | C=C Stretch | 1400-1600 | Medium to Strong | [11] |
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation:
-
Solids: For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or a Nujol mull.[12]
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil). The resulting paste is then placed between two salt plates (e.g., NaCl or KBr).[12]
-
-
Liquids: A thin film of the liquid sample can be placed between two salt plates.
-
Solutions: The sample can be dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride), and the solution is placed in a solution cell.[12][13]
-
-
Instrument Setup:
-
Ensure the spectrometer's sample compartment is clean and dry.
-
Acquire a background spectrum of the empty sample holder (or the solvent) to subtract from the sample spectrum.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background correction.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Part 2: Mass Spectrometry for Molecular Weight and Structural Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[3] For synthesized indole amines, mass spectrometry is crucial for confirming the molecular formula and for gaining detailed structural insights through the analysis of fragmentation patterns.
Ionization Techniques
The first step in mass spectrometry is the ionization of the sample molecules.[3] Two common techniques suitable for indole amines are:
-
Electron Ionization (EI): A "hard" ionization technique that uses a high-energy electron beam to ionize molecules, often leading to extensive and reproducible fragmentation.[3][14] This provides a characteristic "fingerprint" for a given compound.
-
Electrospray Ionization (ESI): A "soft" ionization technique that is particularly useful for polar and thermally labile molecules.[15][16] ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight.[17][18] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.[16][19]
Fragmentation Pathways of Indole Amines
The fragmentation of indole amines in the mass spectrometer is influenced by the stability of the indole ring and the nature of the amine side chain.
General Fragmentation Workflow
Caption: General workflow for mass spectrometry analysis.
Key Fragmentation Mechanisms:
-
α-Cleavage: This is a characteristic fragmentation pathway for amines, involving the cleavage of the Cα-Cβ bond adjacent to the nitrogen atom.[5][18][20] This results in the formation of a stable, resonance-stabilized iminium ion. The largest alkyl group is preferentially lost.[20]
-
β-Cleavage: Cleavage of the bond between the indole ring and the side chain can also occur, often leading to a stable indolyl-methyl cation.[18]
-
Indole Ring Fragmentation: The indole ring itself can undergo fragmentation, although it is generally quite stable. A characteristic fragment at m/z = 116, corresponding to the loss of HCN from the indole nucleus, is often observed.[21][22]
Indole Amine Fragmentation Pattern
Caption: Key fragmentation pathways for a generic indole amine.
Data Presentation: Common Fragment Ions of Tryptamine Derivatives
| Ionization Mode | Precursor Ion | Fragmentation Pathway | Key Fragment Ion (m/z) | Corresponding Structure |
| EI | Tryptamine (M⁺•, m/z 160) | α-Cleavage | 30 | [CH₂=NH₂]⁺ |
| EI | N,N-Dimethyltryptamine (M⁺•, m/z 188) | α-Cleavage | 58 | [CH₂=N(CH₃)₂]⁺ |
| ESI-MS/MS | Protonated Tryptamine ([M+H]⁺, m/z 161) | N-Cα bond dissociation | 144 | Spiro[cyclopropane-indolium] backbone |
| ESI-MS/MS | Protonated Serotonin ([M+H]⁺, m/z 177) | N-Cα bond dissociation | 160 | Spiro[cyclopropane-indolium] backbone |
Data compiled from multiple sources.[15][18][23][24]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Dissolve a small amount of the synthesized indole amine in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity, but is typically in the low µg/mL to ng/mL range.[13]
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration compound to ensure accurate mass measurements.
-
-
Method Development:
-
Ionization Source Parameters: Optimize parameters such as capillary voltage, nebulizer gas flow, and drying gas temperature for ESI, or electron energy for EI.
-
Mass Analyzer Parameters: Set the mass range to be scanned, typically from m/z 50 up to a value slightly above the expected molecular weight of the compound.
-
Tandem MS (for ESI): If performing MS/MS, select the protonated molecule ([M+H]⁺) as the precursor ion and optimize the collision energy to induce fragmentation.
-
-
Data Acquisition:
-
Inject the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺• in EI, [M+H]⁺ in ESI) to confirm the molecular weight.
-
Analyze the fragmentation pattern to elucidate the structure of the compound. Compare the observed fragments with known fragmentation pathways for indole amines.
-
Conclusion
The combined application of IR spectroscopy and mass spectrometry provides a robust and comprehensive framework for the characterization of synthesized indole amines. IR spectroscopy offers a rapid and effective means of confirming the presence of key functional groups, while mass spectrometry provides definitive information on molecular weight and detailed structural features through fragmentation analysis. By following the protocols and interpretative guidelines outlined in this application note, researchers, scientists, and drug development professionals can confidently and accurately characterize their novel indole amine compounds, paving the way for further investigation and application.
References
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Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - MDPI. Available at: [Link]
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Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing). Available at: [Link]
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Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. Available at: [Link]
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Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS) - Forendex. Available at: [Link]
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Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. Available at: [Link]
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IR: amines - University of Calgary. Available at: [Link]
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Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Available at: [Link]
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Mass fragmentations (m/z values) of phenethylamines and tryptamines... - ResearchGate. Available at: [Link]
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EI-ITMS spectra of N,N-disubstituted tryptamines 1a-25a a Relative... - ResearchGate. Available at: [Link]
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Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed. Available at: [Link]
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fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry - SciELO. Available at: [Link]
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Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry | Request PDF - ResearchGate. Available at: [Link]
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Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. Available at: [Link]
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Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PubMed. Available at: [Link]
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Study of Mass Spectra of Some Indole Derivatives - SciRP.org. Available at: [Link]
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Introduction to IR Spectroscopy - Amines. - YouTube. Available at: [Link]
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Mass Spec and IR Spectroscopy in Organic Chem | Organic Chemistry Class Notes. Available at: [Link]
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Mass Spectrometry: Fragmentation - Michigan State University. Available at: [Link]
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4.2: IR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
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(PDF) Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - ResearchGate. Available at: [Link]
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Organic Chemistry Study Guide: IR Spectroscopy & Mass Spec | Notes - Pearson. Available at: [Link]
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Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy - Maricopa Open Digital Press. Available at: [Link]
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Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides - PubMed. Available at: [Link]
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24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]
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Anti-inflammatory screening assays for novel indole derivatives
An authoritative guide to the in vitro evaluation of novel indole derivatives for anti-inflammatory activity.
APPLICATION NOTE & PROTOCOLS
Topic: Anti-inflammatory Screening Assays for Novel Indole Derivatives Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Promise of the Indole Scaffold in Inflammation Research
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its versatile structure has given rise to prominent therapeutics, including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1] The continued exploration of novel indole derivatives is a key focus in the search for next-generation anti-inflammatory agents with improved efficacy and fewer side effects.[1][2][3]
Inflammation is a fundamental biological process, a double-edged sword that protects the host from pathogens and injury but can lead to chronic diseases when dysregulated.[4][5] This complex cascade is orchestrated by a host of molecular mediators, including nitric oxide (NO), prostaglandins (PGs), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7] The production of these mediators is tightly controlled by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which acts as a master regulator of inflammatory gene expression.[8][9][10]
This guide provides a structured, multi-tiered framework for the in vitro screening and characterization of novel indole derivatives. It is designed not as a rigid template, but as a logical progression from broad phenotypic screening in cellular models to more defined mechanistic assays, enabling researchers to identify promising lead compounds and elucidate their mechanisms of action.
Part 1: The Foundational Screen — A Cellular Model of Inflammation
The initial evaluation of a compound library requires a robust, high-throughput, and biologically relevant cellular model. The murine macrophage cell line, RAW 264.7, is an established and widely used model for this purpose.[11][12] Macrophages are key players in the innate immune response and, when stimulated with bacterial lipopolysaccharide (LPS), they produce a spectrum of inflammatory mediators, effectively mimicking an acute inflammatory state in a dish.
Experimental Workflow: Foundational Screening
The initial screening phase is designed to answer two fundamental questions: Is the compound cytotoxic? And, does it inhibit a key inflammatory mediator?
Caption: Initial screening workflow for novel indole derivatives.
Protocol 1.1: Cell Viability Assessment (MTT Assay)
Rationale: Before assessing anti-inflammatory activity, it is critical to exclude the possibility that a compound's effect is merely a result of cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][13] Only compounds that show minimal toxicity at the desired screening concentrations should be advanced.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.[13]
-
Compound Treatment: Prepare serial dilutions of the novel indole derivatives in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Select the highest concentrations that result in >90% cell viability for subsequent anti-inflammatory assays.
Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Assay)
Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production. NO is a pivotal signaling molecule and inflammatory mediator.[4][13] Its production can be indirectly but reliably quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14] This assay serves as an excellent primary screen for anti-inflammatory potential.
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and allow them to adhere for 24 hours.[13]
-
Pre-treatment: Remove the medium and add fresh medium containing non-toxic concentrations of the indole derivatives (as determined by the MTT assay). Incubate for 1-2 hours.
-
Scientist's Note: Pre-treatment allows the compound to enter the cells and potentially interfere with signaling pathways before the inflammatory stimulus is introduced.
-
-
Inflammatory Stimulus: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).[6]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction:
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[14]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540-550 nm.[6]
-
Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production for each compound relative to the LPS-only treated cells. Determine the IC₅₀ value (the concentration required to inhibit NO production by 50%).
Part 2: Characterizing the Impact on Pro-Inflammatory Cytokines
Compounds that demonstrate potent inhibition of NO production are considered "hits." The next step is to broaden the investigation to other crucial inflammatory mediators, such as the pro-inflammatory cytokines TNF-α and IL-6. These proteins are central to orchestrating the inflammatory response and are transcriptionally regulated by the NF-κB pathway.[8][9]
Protocol 2.1: Quantification of TNF-α and IL-6 (ELISA)
Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique used to quantify the concentration of a particular protein in a sample.[6] By measuring the levels of TNF-α and IL-6 in the supernatants from LPS-stimulated macrophages, we can determine if a compound's anti-inflammatory activity extends beyond NO inhibition.
Methodology:
-
Sample Collection: Use the same cell culture supernatants collected from the Griess Assay experiment (Protocol 1.2, Step 4). If not used immediately, supernatants can be aliquoted and stored at -80°C.[15][16]
-
ELISA Procedure (General Sandwich Protocol):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for either human TNF-α or IL-6. Incubate overnight.
-
Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).[15]
-
Sample Incubation: Add standards (recombinant TNF-α or IL-6 of known concentrations), controls, and the collected cell culture supernatants to the wells. Incubate for 1-2 hours at room temperature.[17][18]
-
Detection: Wash the plate. Add a biotinylated detection antibody specific to a different epitope on the target cytokine. This creates the "sandwich." Incubate for 1 hour.[16]
-
Signal Generation: Wash the plate. Add streptavidin conjugated to horseradish peroxidase (HRP). Incubate. The streptavidin binds to the biotin on the detection antibody.
-
Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to halt the reaction.
-
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of TNF-α and IL-6 in the experimental samples. Determine the IC₅₀ values for the inhibition of each cytokine.
Data Presentation: Summary of Primary Screening Results
Quantitative data should be summarized for clear comparison of hit compounds.
| Compound ID | Cytotoxicity (CC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |
| Indole-001 | >100 | 8.5 | 12.3 | 15.1 |
| Indole-002 | 15.2 | 45.7 (toxic) | N/A | N/A |
| Indole-003 | >100 | >50 | >50 | >50 |
| Positive Control | ||||
| Dexamethasone | >100 | 2.1 | 1.5 | 0.9 |
Note: Data are hypothetical and for illustrative purposes only.
Part 3: Elucidating the Mechanism of Action
Once potent inhibitors of inflammatory mediators are identified, the focus shifts to understanding how they work. Key targets for many anti-inflammatory drugs are the cyclooxygenase (COX) enzymes and the upstream signaling pathways that control the expression of inflammatory genes.[1][19]
The NF-κB Signaling Pathway: A Central Hub
The NF-κB signaling pathway is a critical convergence point for inflammatory stimuli.[20][21] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, a kinase complex (IKK) is activated, which phosphorylates IκBα.[10][20] This phosphorylation targets IκBα for degradation, releasing NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding iNOS, COX-2, TNF-α, and IL-6.[9][21]
Caption: Simplified overview of the canonical NF-κB signaling pathway.
Protocol 3.1: Cyclooxygenase (COX) Inhibition Assay
Rationale: Prostaglandins are potent inflammatory mediators synthesized from arachidonic acid by COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[22] An ideal NSAID selectively inhibits COX-2 over COX-1 to minimize gastrointestinal side effects.[1][19] This cell-free enzymatic assay determines a compound's direct inhibitory effect on both isoforms.
Methodology:
-
Assay Principle: This protocol is based on a colorimetric COX inhibitor screening assay (e.g., Cayman Chemical, Item No. 760111). The assay measures the peroxidase activity of COX. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[23][24]
-
Reaction Setup:
-
In separate wells of a 96-well plate, add assay buffer, heme, and either purified ovine COX-1 or COX-2 enzyme.
-
Add the indole derivative at various concentrations (or a vehicle control).
-
Incubate for 5-10 minutes at 25°C.
-
-
Initiating the Reaction: Add arachidonic acid (the substrate) to all wells to initiate the reaction.
-
Data Acquisition: Immediately read the absorbance at 590 nm over a period of 2-5 minutes to measure the reaction kinetics.
-
Analysis: Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC₅₀ values. The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher SI indicates greater selectivity for COX-2.
Protocol 3.2: Western Blot for iNOS and COX-2 Protein Expression
Rationale: A reduction in NO or prostaglandins could be due to direct enzyme inhibition (as measured in Protocol 3.1) or a decrease in the amount of the iNOS or COX-2 enzyme being produced. Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, allowing us to determine if the indole derivatives are inhibiting the upstream signaling pathways (like NF-κB) that lead to iNOS and COX-2 expression.[6][13]
Methodology:
-
Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the indole derivative and stimulate with LPS as described in Protocol 1.2. After 18-24 hours, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay). This is crucial for equal loading.
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Scientist's Note: The loading control ensures that any observed differences in target protein levels are not due to unequal amounts of total protein being loaded into the gel wells.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensity for iNOS and COX-2 and normalize it to the intensity of the loading control. Compare the protein levels in compound-treated samples to the LPS-only control.
Conclusion
This tiered approach provides a comprehensive framework for the preclinical in vitro evaluation of novel indole derivatives. By progressing from broad cellular screening to specific enzymatic and protein expression assays, researchers can efficiently identify potent anti-inflammatory compounds, discard non-specific or toxic ones, and gain critical insights into their mechanisms of action. This systematic evaluation is an indispensable step in the drug discovery pipeline, paving the way for the development of safer and more effective indole-based therapeutics for inflammatory diseases.
References
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
- Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappa B: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. Note: While this specific paper wasn't in the search, the principles are covered by other sources.
- Williams, L. M., & Gilmore, T. D. (2020). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Molecules (Basel, Switzerland), 25(24), 5949.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. BenchChem.
- Cell Signaling Technology. (n.d.). NF-κB Signaling. Cell Signaling Technology.
- BenchChem. (2025).
- Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Note: While this specific paper wasn't in the search, the principles are covered by other sources.
- National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
- Al-Ostath, O. A., et al. (2024).
- Saini, M. S., Kumar, A., Dwivedi, J., & Singh, R. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Central European Journal of Chemistry, 11(1), 1-12.
- Huang, L., et al. (2023).
- Aslam, M. A., et al. (2022). Analgesic and Anti-Inflammatory Potential of Indole Derivatives.
- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Kumar, V., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Applied Biology & Biotechnology.
- Jantarat, C., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of.
- Su, J.-H., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs.
- Yilmaz, I., et al. (2017). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols: COX-1 and COX-2 Enzymatic Inhibition Assay for Plantanone B. BenchChem.
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- National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
- Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology.
- Sigma-Aldrich. (n.d.). Tumor Necrosis Factor-α ELISA Kit, Human (CKH200A) - Bulletin. Sigma-Aldrich.
- Thermo Fisher Scientific. (n.d.). Hu IL-6 Chemiluminescence ELISA Kit. Thermo Fisher Scientific.
- Biomedica. (n.d.). Human IL-6 ELISA. Biomedica.
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Application Notes and Protocols for 5-methoxy-1H-indol-2-amine hydrochloride
Introduction: Understanding the Molecule
5-methoxy-1H-indol-2-amine is an indole derivative of significant interest in medicinal chemistry and drug development.[1] The indole nucleus is a prevalent scaffold in a vast array of biologically active compounds.[1] The methoxy group at the 5-position and the amine group at the 2-position modify the electron density of the indole ring, influencing its reactivity and potential interactions with biological targets.[1] This compound's structural similarity to neuroactive molecules like serotonin and melatonin suggests its potential for applications in neuroscience.[2] As a hydrochloride salt, its solubility and handling characteristics are altered compared to the free base, making it more amenable for use in aqueous solutions for research purposes.
This guide provides a comprehensive overview of the best practices for the handling, storage, and preparation of solutions of 5-methoxy-1H-indol-2-amine hydrochloride, based on established chemical principles and data from closely related analogs due to the limited availability of direct experimental data for this specific compound.[1][2]
Physicochemical Properties and Solubility
The hydrochloride salt of 5-methoxy-1H-indol-2-amine is expected to be a crystalline solid, appearing as an off-white to light brown powder.[1] The salt formation with hydrochloric acid significantly influences its physical properties, most notably its solubility in aqueous media. While the free base is generally soluble in organic solvents like methanol, DMSO, and DMF, the hydrochloride salt form is anticipated to have enhanced solubility in water and other polar protic solvents.[1][3]
| Property | Predicted Value/Range | Notes |
| Molecular Formula | C₉H₁₁ClN₂O | For the hydrochloride salt. |
| Molecular Weight | 198.65 g/mol | For the hydrochloride salt. |
| Appearance | Off-white to light brown solid | Based on similar indole compounds.[1] |
| Predicted pKa | ~5-6 (amine -NH₃⁺) | For the protonated amine group. The indole N-H is significantly less acidic.[2] |
| Solubility | ||
| DMSO | Soluble | |
| Methanol | Soluble | |
| Water | Moderately Soluble | Solubility is pH-dependent. |
| Ethanol | Soluble |
Causality Behind Solubility: The primary amine at the 2-position of the indole ring is basic and readily protonated by hydrochloric acid. This forms an ammonium salt which is ionic in nature. The ionic character of the hydrochloride salt allows for favorable interactions with polar solvent molecules like water, leading to increased solubility compared to the less polar free base.[4]
Stability and Degradation Pathways
The stability of this compound in solution is a critical factor for ensuring the reproducibility of experimental results. The primary degradation pathways for this class of compounds are oxidation and, to a lesser extent, pH-dependent hydrolysis.
Oxidative Degradation: The electron-rich indole ring system, further activated by the electron-donating methoxy and amine groups, is susceptible to oxidation.[2] This can be initiated by atmospheric oxygen and accelerated by exposure to light or the presence of metal ions.[5] Oxidation can occur at the C3 position of the indole ring or at the amine group itself, potentially leading to the formation of colored degradation products (yellow to brown) and a loss of biological activity.[5][6]
pH-Dependent Stability: While the hydrochloride salt form is generally more stable in acidic to neutral aqueous solutions, the optimal pH for long-term stability is not experimentally determined.[5] At highly basic pH, the compound will exist as the free base, which may be more prone to oxidation. It is recommended to conduct a pH stability study for your specific application if the experimental conditions allow for variations in pH.[5]
Decision Workflow for Handling and Storage
Caption: Logical flow for handling and storage of this compound.
Protocols for Solution Preparation and Storage
These protocols are designed to minimize degradation and ensure the integrity of the compound in solution.
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
Rationale: Preparing a concentrated stock solution in a non-aqueous solvent like DMSO can enhance long-term stability by minimizing hydrolysis and can be stored at low temperatures without freezing.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Argon or Nitrogen gas supply
-
Sterile pipette tips
Procedure:
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into the amber glass vial. For example, for 1 mL of a 10 mM solution, weigh out 1.987 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial and vortex or sonicate gently until the solid is completely dissolved.
-
Inert Gas Purge: Briefly flush the headspace of the vial with argon or nitrogen gas to displace atmospheric oxygen.
-
Sealing: Tightly seal the vial with the PTFE-lined cap.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution at -80°C.[5]
Protocol 2: Preparation of an Aqueous Working Solution (e.g., 100 µM in PBS)
Rationale: Working solutions are typically prepared in aqueous buffers compatible with the biological assay. It is crucial to prepare these solutions fresh whenever possible or to use them within a short timeframe.
Materials:
-
Concentrated stock solution of this compound (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4 (or other desired aqueous buffer)
-
Sterile, light-protecting microcentrifuge tubes or vials
Procedure:
-
Thawing the Stock: Rapidly thaw the required aliquot of the concentrated stock solution. Keep it on ice during use.
-
Dilution: In a sterile, light-protecting tube, add the appropriate volume of the aqueous buffer. For example, to prepare 1 mL of a 100 µM solution from a 10 mM stock, add 990 µL of PBS.
-
Addition of Stock: Add the calculated volume of the stock solution to the buffer. In this example, add 10 µL of the 10 mM stock solution.
-
Mixing: Gently vortex the tube to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately for the best results. If short-term storage is necessary, keep the solution on ice and protected from light for no longer than a few hours.
Experimental Workflow for Stability Assessment
To ensure the integrity of your results, it is advisable to perform a stability assessment of the compound in your specific experimental buffer and conditions.
Caption: Workflow for assessing the stability of this compound solutions.
Safety and Handling Precautions
As a research chemical with limited toxicological data, this compound should be handled with care. The safety precautions for the related compound, 5-methoxyindole, indicate that it can cause skin and eye irritation.[7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves when handling the solid compound or its solutions.[8]
-
Engineering Controls: Handle the solid powder in a chemical fume hood to avoid inhalation of dust.[8] Ensure adequate ventilation in the laboratory.
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[7]
-
Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
By adhering to these guidelines, researchers can ensure the safe and effective use of this compound in their experiments, leading to more reliable and reproducible scientific outcomes.
References
- Google Patents. (n.d.).
- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. [Link]
-
PubMed. (2016). Indoleamine 2,3-dioxygenase, by degrading L-tryptophan, enhances carnitine palmitoyltransferase I activity and fatty acid oxidation, and exerts fatty acid-dependent effects in human alloreactive CD4+ T-cells. [Link]
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ACS Figshare. (2020). Solubility of d‑Histidine in Aqueous Cosolvent Mixtures of N,N‑Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N‑Methyl-2-pyrrolidone: Determination, Preferential Solvation, and Solvent Effect. [Link]
-
Quora. (2022). What are the physical properties of amines?. [Link]
-
MDPI. (n.d.). Inhibition of Indoleamine 2,3-Dioxygenase Exerts Antidepressant-like Effects through Distinct Pathways in Prelimbic and Infralimbic Cortices in Rats under Intracerebroventricular Injection with Streptozotocin. [Link]
-
Chemistry LibreTexts. (2022). 15.11: Physical Properties of Amines. [Link]
-
ResearchGate. (2025). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]
-
ACS Publications. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. [Link]
-
PubMed. (n.d.). The effect of variations in pH and temperature on stability of melatonin in aqueous solution. [Link]
-
PubMed Central. (n.d.). The role of indoleamine 2,3-dioxygenase (IDO) in the pathophysiology of interferon-α-induced depression. [Link]
-
YouTube. (2025). Physical properties of amines | Amines | Grade 12 | Chemistry | Khan Academy. [Link]
-
Wikipedia. (n.d.). Dioxygenase. [Link]
-
Angene Chemical. (2024). Safety Data Sheet. [Link]
-
Wikipedia. (n.d.). Hydroxylamine. [Link]
-
eCampusOntario Pressbooks. (n.d.). 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
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- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Fischer Indole Synthesis of 2-Aminoindoles
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-aminoindoles. Here, we address common issues leading to low yields and provide actionable, field-proven solutions to optimize your experimental outcomes.
Troubleshooting Guide: Addressing Low Yields
This section tackles specific problems you might be facing in the laboratory. We delve into the "why" behind each issue and offer concrete steps for resolution.
Question 1: My Fischer indole synthesis of a 2-aminoindole is resulting in a very low yield or failing completely. What are the likely causes?
Low yields in the Fischer indole synthesis, a classic method for creating indoles from arylhydrazines and carbonyl compounds under acidic conditions, can be attributed to several critical factors.[1][2] When targeting 2-aminoindoles, the reaction is particularly sensitive.
Core Issues and Solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are paramount.[3] The catalyst facilitates key steps, including the crucial[4][4]-sigmatropic rearrangement.[1][5]
-
Insight: A catalyst that is too weak may not drive the reaction forward, while one that is too strong can lead to degradation of starting materials or the desired product.[3] For the synthesis of 2-aminoindoles, the presence of the amino group can complicate the reaction, often requiring milder conditions than other Fischer indole syntheses.
-
Recommendation: An empirical approach to catalyst selection is often necessary.[6] A screening of both Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended to find the optimal catalyst for your specific substrates.[7]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical variables that need careful optimization.[7]
-
Insight: While elevated temperatures are often required, excessive heat can promote side reactions and decomposition.[7][8]
-
Recommendation: Begin with conditions reported in the literature for similar substrates and monitor the reaction progress closely using Thin Layer Chromatography (TLC).[8] A systematic variation of the temperature can help identify the optimal balance between reaction rate and product stability.
-
-
Poor Quality of Starting Materials: The purity of the arylhydrazine and the carbonyl precursor to the 2-amino functionality is crucial.
-
Insight: Impurities can introduce competing side reactions, poisoning the catalyst or leading to the formation of undesired byproducts.[6] Phenylhydrazine, for instance, can be unstable and may require purification before use.[8]
-
Recommendation: Use freshly distilled or purified phenylhydrazine.[8] The hydrochloride salt of phenylhydrazine is often more stable and can be a better choice for initiating the synthesis.[8][9] Ensure the carbonyl compound is also of high purity.
-
-
Presence of Water: The Fischer indole synthesis is sensitive to water, which can hydrolyze the hydrazone intermediate.[10]
-
Insight: The initial condensation between the arylhydrazine and the carbonyl compound to form the hydrazone is a reversible reaction where water is a byproduct. Excess water in the reaction mixture can shift the equilibrium away from the desired hydrazone intermediate.
-
Recommendation: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Question 2: I'm observing significant side products in my reaction mixture. What are they, and how can I minimize their formation?
The formation of side products is a common challenge in the Fischer indole synthesis, particularly when dealing with functionalized substrates like those for 2-aminoindoles.
Common Side Products and Mitigation Strategies:
-
Products of N-N Bond Cleavage: This is a significant competing pathway, especially with electron-donating substituents on the arylhydrazine.[6][11]
-
Insight: The mechanism of the Fischer indole synthesis involves a delicate balance. Electron-donating groups can over-stabilize a key intermediate, leading to the cleavage of the N-N bond and the formation of byproducts like aniline derivatives instead of the desired cyclization.[6][12]
-
Recommendation: Careful selection of a milder acid catalyst and optimization of the reaction temperature can help to favor the desired cyclization pathway over N-N bond cleavage.
-
-
Polymerization: Strong acidic conditions can sometimes lead to the polymerization of the starting materials or the indole product itself.[10]
-
Insight: Indoles, particularly those with electron-donating groups, can be susceptible to polymerization in the presence of strong acids.
-
Recommendation: Use the mildest acidic conditions that still effectively promote the reaction. Lowering the reaction temperature can also help to reduce the rate of polymerization.
-
-
Regioisomers: When using unsymmetrical ketones as starting materials, a mixture of indole regioisomers can be formed.[10]
-
Insight: The formation of the enamine intermediate can occur on either side of the carbonyl group, leading to different indole products. The ratio of these isomers is influenced by the acid catalyst and its concentration.[10]
-
Recommendation: Stronger acids tend to favor the formation of the less substituted enamine, which can lead to a higher proportion of one regioisomer.[10] Careful selection of the acid catalyst is key to controlling regioselectivity.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the Fischer indole synthesis of 2-aminoindoles.
What is the general mechanism of the Fischer indole synthesis?
The Fischer indole synthesis is a multi-step process that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[1][13] The key steps are:
-
Formation of a Phenylhydrazone: The reaction begins with the acid-catalyzed condensation of the arylhydrazine and the carbonyl compound to form a phenylhydrazone intermediate.[2][5]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[13]
-
[4][4]-Sigmatropic Rearrangement: The protonated enamine undergoes a[4][4]-sigmatropic rearrangement, which is the crucial bond-forming step that creates the new carbon-carbon bond.[1][9]
-
Cyclization and Elimination of Ammonia: The intermediate then cyclizes and, under the acidic conditions, eliminates a molecule of ammonia to form the aromatic indole ring.[1][13]
Can I use a one-pot procedure for this synthesis?
Yes, one-pot procedures, where the hydrazone is formed in situ without isolation, can be advantageous.[14] This approach can minimize handling losses and may lead to cleaner reactions and better overall yields.[10]
Are there any modern modifications to the Fischer indole synthesis that could be beneficial?
Several modifications have been developed to improve the scope and efficiency of the Fischer indole synthesis. The Buchwald modification, for example, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offering an alternative route to the key hydrazone intermediate.[1] Microwave irradiation has also been shown to significantly reduce reaction times and, in some cases, improve yields.[7]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Catalyst Screening
| Catalyst Type | Example Catalyst | Typical Concentration | Solvent | Starting Temperature |
| Brønsted Acid | p-Toluenesulfonic acid | 0.1 - 1.0 equiv. | Acetic Acid or Toluene | 80 °C |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 1.0 - 2.0 equiv. | Dichloroethane or Toluene | Room Temp to 80 °C |
Protocol 1: General Procedure for a Trial Fischer Indole Synthesis of a 2-Aminoindole Derivative
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylhydrazine hydrochloride (1.0 equiv.) and the appropriate carbonyl compound (1.1 equiv.).
-
Add the chosen anhydrous solvent (e.g., toluene, acetic acid) to achieve a concentration of 0.1-0.5 M.
-
Add the acid catalyst (see Table 1 for starting recommendations).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis.
Fischer Indole Synthesis Mechanism
Caption: The key mechanistic steps of the Fischer indole synthesis.
References
-
Wikipedia. (2023, December 2). Fischer indole synthesis. Retrieved from [Link]
-
Sharma, U., Kumar, V., Kumar, R., & Singh, B. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Advanced Synthesis & Catalysis, 360(15), 2810-2843. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Cheong, P. H.-Y., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5414–5421. Retrieved from [Link]
-
Cheong, P. H.-Y., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5414–5421. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Fischer Synthesis of 3-(N-Acylamino)-2-phenylindoles. Retrieved from [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
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- 14. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Side product formation in the synthesis of substituted indoles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side product formation during the synthesis of substituted indoles. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the complexities of indole synthesis and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My indole synthesis is resulting in a very low yield. What are the general contributing factors?
A: Low yields in indole synthesis are common and can arise from several sources. The most frequent culprits include suboptimal reaction conditions (temperature, acid strength, reaction time), instability of reactants or key intermediates, and the presence of unprotected, reactive functional groups.[1] For example, the classic Fischer indole synthesis is notoriously sensitive to the choice of acid catalyst and temperature.[1][2] Similarly, older methods like the Bischler-Möhlau synthesis often require harsh conditions that can lead to degradation of starting materials and products.[3][4]
To diagnose the issue, consider these pillars of optimization:
-
Reaction Conditions: Systematically screen parameters like temperature, catalyst loading, and reaction time.
-
Purity of Starting Materials: Impurities in your arylhydrazine or carbonyl compounds can introduce competing side reactions.[1]
-
Protecting Groups: Sensitive functional groups on your starting materials, including the indole N-H itself, may require protection to prevent unwanted reactions.[1][5]
Q2: What is the role of a protecting group on the indole nitrogen, and when should I use one?
A: The indole N-H is acidic and nucleophilic, making it a reactive site for undesired alkylation, acylation, or oxidation, especially in multi-step syntheses. A protecting group masks this reactivity, allowing other transformations to be performed on the molecule.
You should consider using an N-H protecting group when:
-
You are performing reactions involving strong bases or electrophiles.
-
The indole ring's electron density needs to be modulated. Electron-withdrawing groups like Boc or sulfonyl can decrease the ring's reactivity towards electrophiles.[6]
-
Your reaction conditions are oxidative.
Table 1: Common N-H Protecting Groups for Indoles
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP | Acidic conditions (e.g., TFA) or mild base (e.g., K₂CO₃ in MeOH).[6] | Reduces electron density; can be labile.[6] |
| Phenylsulfonyl | PhSO₂ | PhSO₂Cl, Base | Harsh conditions (e.g., strong reducing agents).[6] | Very stable; significantly reduces ring reactivity.[6] |
| Silyl Groups (e.g., TIPS) | TIPS | TIPSCl, Base | Fluoride sources (e.g., TBAF).[6] | Minimal impact on ring electronics; easily removed.[6] |
| Allyloxycarbonyl | Aloc | Aloc-Cl, Base | Pd(0) catalysis.[7] | Orthogonal to many other protecting groups; useful in peptide synthesis to prevent oxidation.[7] |
Troubleshooting Guide by Synthesis Method
This section provides specific troubleshooting advice for common side product issues encountered in popular indole synthesis methodologies.
Workflow: General Troubleshooting Approach
Before diving into method-specific issues, a systematic approach to troubleshooting is essential. The following workflow can help isolate the source of side product formation.
Caption: Regioisomer formation in Fischer Indole Synthesis.
Table 2: Effect of Acid Catalyst on Regioselectivity
| Acid Catalyst | Concentration (% w/w) | Major Product | Minor Product | Reference |
| 90% Orthophosphoric Acid | 90% | 3-substituted | 2-substituted | [3] |
| 70% Sulfuric Acid | 70% | 2-substituted | 3-substituted | [3] |
Q: My reaction mixture is turning into a complex tar, and I'm isolating aldol condensation products. How can I prevent this?
A: Aldehydes and ketones with α-hydrogens are prone to self-condensation under the acidic and often heated conditions of the Fischer synthesis. [1][3] Causality: The acid catalyst required for the indole formation also efficiently catalyzes the enolization of the starting carbonyl, which can then act as a nucleophile and attack another protonated carbonyl molecule, initiating aldol condensation and polymerization.
Solution:
-
Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate for the indole synthesis. [3]* Slow Addition: Add the carbonyl compound slowly to the mixture of the arylhydrazine and acid. This keeps the instantaneous concentration of the carbonyl low, minimizing its self-reaction. [3]* Milder Catalyst: If possible, switch to a milder Lewis acid (e.g., ZnCl₂) or a lower concentration of Brønsted acid. [1][2] Q: My reaction is failing completely when using substrates with electron-donating groups on the arylhydrazine. What is happening?
A: While electron-donating groups (EDGs) on the aryl ring are expected to accelerate the key-[8][8]sigmatropic rearrangement, they can also weaken the N-N bond of the hydrazine intermediate. [1][9]This can lead to a competing reaction pathway: heterolytic cleavage of the N-N bond, which effectively stops the synthesis. [1][9]This is a known challenge, particularly in the synthesis of 3-aminoindoles. [1][9] Causality: The desired rearrangement and the undesired N-N cleavage are competing pathways. Strong EDGs can over-stabilize the iminylcarbocation intermediate formed upon N-N cleavage, making this pathway kinetically favorable over the cyclization. [9] Solution:
-
Modify Substituents: If possible, use a precursor with a less strongly donating group or an electron-withdrawing group that can be converted to the desired EDG after indole formation.
-
Use a Protecting Group: Acylating the amine substituent can temporarily make it electron-withdrawing, favoring the desired rearrangement. The acyl group can be removed in a later step.
2. Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-acetophenone with an excess of an aniline to form a 2-arylindole. [10][11]Its primary drawback is the typically harsh reaction conditions (high temperatures) which can lead to a variety of side products. [3][4] Q: My Bischler-Möhlau reaction gives a very low yield and a complex mixture of byproducts. How can I improve this?
A: The high temperatures and strong acids sometimes used in the classical procedure are often the cause of poor yields, promoting polymerization and other degradation pathways. [3] Causality: The reaction mechanism involves the formation of several reactive intermediates. [4][10]At high temperatures, these intermediates can participate in undesired polymerization or rearrangement reactions instead of the desired intramolecular electrophilic cyclization.
Solution:
-
Milder Conditions: Modern protocols have been developed to circumvent this issue. The use of microwave irradiation can significantly reduce reaction times and improve yields by providing rapid, uniform heating, which minimizes the formation of degradation byproducts. [3][4]* Catalyst Modification: The use of milder catalysts, such as lithium bromide, has been shown to promote the reaction under less harsh conditions. [4]
3. Palladium-Catalyzed Indole Syntheses
Modern palladium-catalyzed methods offer powerful and versatile routes to substituted indoles. However, they come with their own set of potential side reactions, often related to the catalyst cycle or stability of the starting materials.
Q: In my Pd-catalyzed cross-coupling of an aryl bromide with a hydrazone (Buchwald modification of Fischer synthesis), I am observing significant amounts of a byproduct identified as diphenylmethane. What is causing this?
A: This side product arises from a competitive Wolff-Kishner-type reduction of the benzophenone hydrazone starting material. [12] Causality: This side reaction becomes significant when the rate of the desired Pd-catalyzed coupling reaction is slow. This can happen if you are using an electron-rich aryl bromide, which undergoes oxidative addition to the palladium center more slowly. [12]Under the reaction conditions, the hydrazone can be reduced to the corresponding methylene compound.
Solution:
-
Catalyst/Ligand Choice: The choice of palladium catalyst and ligand is crucial. For slower coupling reactions, using a more active catalyst system, such as one based on a Xantphos ligand, can accelerate the desired cross-coupling and outcompete the reduction pathway. [12]* Optimize Reaction Parameters: Increasing the temperature or catalyst loading might favor the desired reaction, but this must be balanced against potential catalyst decomposition or other side reactions.
Q: My intramolecular cyclization of a 2-alkynylaniline is not working, and I'm just recovering starting material or seeing decomposition. What should I check?
A: Palladium-catalyzed cyclizations are sensitive to the substrate, catalyst, and ligands. Failure can stem from several factors.
Causality: The catalytic cycle for these reactions typically involves oxidative addition, alkyne insertion, and reductive elimination. [13]If any of these steps are slow or inhibited, the reaction will fail. For example, certain protecting groups on the aniline nitrogen (like N-COOEt) can inhibit the catalytic cycle. [14]Additionally, the choice of phosphine ligand is critical for stabilizing the palladium species and promoting the desired bond formations. [13] Solution:
-
Substrate Compatibility: Ensure your substrate is compatible with the chosen catalytic system. The literature often specifies which functional groups and protecting groups are tolerated. [13][14]For instance, N-tosyl groups are often effective for these types of reactions. [14]* Catalyst System: Screen different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and phosphine ligands (e.g., P(n-Bu)₃). The electronic and steric properties of the ligand can have a profound impact on the reaction outcome. [13]* Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen), as oxygen can deactivate the Pd(0) catalyst.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- common side reactions in indole-pyrrole synthesis. (n.d.). Benchchem.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Boc Sciences.
- Troubleshooting common issues in Fischer indole synthesis
- Reisenbauer, J. C., et al. (2022). Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise.
-
Vorherr, T., Trzeciak, A., & Bannwarth, W. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 48(6), 553-558. [Link]
- Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. (2020). The Journal of Organic Chemistry.
-
What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
-
Fischer indole synthesis. (n.d.). In Wikipedia. [Link]
-
Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. [Link]
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251-10263. [Link]
-
Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662-5663. [Link]
-
Indole synthesis by palladium-catalyzed tandem allylic isomerization – furan Diels–Alder reaction. (2011). Organic & Biomolecular Chemistry. [Link]
-
Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. (2020). YouTube. [Link]
-
Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar. [Link]
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Chen, C. Y., et al. (1997). Syntheses of Indoles via a Palladium-Catalyzed Annulation between Iodoanilines and Ketones. The Journal of Organic Chemistry, 62(9), 2676-2677. [Link]
-
Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. (2025). YouTube. [Link]
-
Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. [Link]
-
Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant Indole-3-Glycerol Phosphate Lyase Enzymes. (2022). PMC - NIH. [Link]
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, 1045-1075. [Link]
-
Problems with Fischer indole synthesis. (2021). Reddit. [Link]
-
Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. PMC - NIH. [Link]
-
Fischer Indole Synthesis. (2021). YouTube. [Link]
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- 7. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Purification of Polar Indole Amine Compounds
Welcome to the technical support center dedicated to overcoming the unique purification challenges presented by polar indole amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their daily work. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.
The inherent characteristics of polar indole amines – their hydrophilicity, ionizable nature, and potential instability – often lead to frustrating and time-consuming purification processes. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you are likely to face.
Troubleshooting Guide: Common Issues and Solutions
This section tackles the most frequent and perplexing problems encountered during the purification of polar indole amine compounds. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Q1: My polar indole amine is not retained on my C18 reversed-phase column and elutes in the void volume. What can I do?
This is a classic problem when dealing with highly polar compounds on traditional reversed-phase (RP) columns. The non-polar stationary phase has little affinity for your polar analyte, leading to poor retention.[1][2] Here’s a systematic approach to troubleshoot this issue:
Underlying Cause: The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction.[1] Highly polar molecules, like many indole amines, have a stronger affinity for the polar mobile phase than the non-polar stationary phase, resulting in minimal retention.
Solutions:
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[3][4][5][6][7] It utilizes a polar stationary phase (e.g., bare silica, or bonded with polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, with a small amount of a more polar aqueous solvent. In HILIC, a water-rich layer forms on the surface of the stationary phase, and partitioning of the polar analyte between this layer and the bulk mobile phase leads to retention.[4]
-
Employ Ion-Pairing Chromatography: For ionizable indole amines, adding an ion-pairing reagent to the mobile phase can significantly enhance retention on a reversed-phase column. The ion-pairing reagent, which has a hydrophobic tail and a charge opposite to the analyte, forms a neutral complex with the ionized indole amine. This complex is more hydrophobic and will interact more strongly with the C18 stationary phase.
-
Adjust Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH.[8] For basic indole amines, increasing the pH of the mobile phase will suppress their ionization, making them less polar and increasing their retention on a reversed-phase column.[9] Conversely, lowering the pH will protonate the amine group, making the compound more polar and decreasing retention. Be mindful of the pKa of your compound and the pH stability of your column.
-
Use a Polar-Embedded or Polar-Endcapped RP Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and offer better retention for polar analytes compared to traditional C18 columns.
Q2: I'm observing significant peak tailing for my indole amine compound. How can I improve the peak shape?
Peak tailing is a common issue when purifying amines, often caused by strong interactions with the stationary phase or secondary retention mechanisms.
Underlying Cause: For basic indole amines, peak tailing on silica-based columns is often due to the interaction of the positively charged amine groups with acidic silanol groups on the silica surface.[9] This leads to a mixed-mode retention mechanism and results in broad, tailing peaks.
Solutions:
-
Mobile Phase Modification with a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase can help to saturate the active silanol sites on the stationary phase, minimizing their interaction with your analyte and improving peak shape.[9]
-
pH Adjustment: As mentioned previously, operating at a pH where the amine is in its neutral form (pH > pKa) can reduce ionic interactions with the stationary phase and improve peak symmetry.[9]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of accessible free silanol groups, thereby minimizing undesirable interactions with basic compounds. Using a high-purity silica column with robust end-capping is highly recommended.
-
Consider a Different Stationary Phase: If peak tailing persists, switching to a different stationary phase can be beneficial. Options include:
-
Polymer-based columns: These columns do not have silanol groups and can provide excellent peak shapes for basic compounds.
-
Hybrid silica-organic columns: These offer a wider usable pH range and can reduce silanol interactions.
-
Q3: My indole amine appears to be degrading during the purification process. How can I prevent this?
Indole amines can be susceptible to degradation, particularly under certain pH and temperature conditions.[10]
Underlying Cause: The indole ring can be prone to oxidation, and the amine functional group can participate in various reactions. Exposure to acidic or basic conditions, elevated temperatures, and even light can catalyze degradation.[10][11][12]
Solutions:
-
pH Control: Maintaining the pH of your mobile phase and sample solutions within a stable range for your compound is crucial.[11][12] It is advisable to perform stability studies at different pH values to determine the optimal conditions. Indole derivatives have been shown to be unstable in acidic mediums.[10]
-
Temperature Control: Whenever possible, perform the purification at reduced temperatures. Using a refrigerated autosampler and a column thermostat can help to minimize thermal degradation.[10]
-
Use of Antioxidants: If oxidation is suspected, adding a small amount of an antioxidant, such as ascorbic acid, to your sample and mobile phase can help to protect your compound.[10]
-
Minimize Exposure to Light: Some indole compounds are light-sensitive. Using amber vials and protecting your chromatography system from direct light can prevent photodegradation.
-
Work Quickly: Minimize the time your sample spends in solution before and during purification.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the purification of polar indole amine compounds.
What is the best starting point for developing a purification method for a new polar indole amine?
A good starting point is to gather as much information as possible about the compound's properties, including its polarity (LogP), pKa, and stability. Based on this, you can make an informed initial choice of chromatographic technique. For very polar compounds, HILIC is often a good first choice.[3][5][6] For moderately polar, ionizable compounds, reversed-phase chromatography with pH control or ion-pairing is a viable option.
How do I choose the right column for my separation?
The choice of column depends on the chosen chromatographic mode.
| Chromatographic Mode | Recommended Column Types |
| Reversed-Phase | C18, C8 (for less hydrophobic compounds), Polar-Embedded, Polar-Endcapped |
| HILIC | Bare Silica, Amide, Cyano, Diol |
| Ion-Exchange | Strong Cation Exchange (SCX), Weak Cation Exchange (WCX) |
What are the key mobile phase parameters to optimize?
The most critical mobile phase parameters to optimize are:
-
Organic Solvent Composition: The type and percentage of organic solvent will control the retention of your compound.
-
pH: For ionizable compounds, pH is a powerful tool to manipulate retention and selectivity.[8]
-
Buffer Concentration and Type: The buffer system helps to control the pH and can influence peak shape.
-
Additives: Ion-pairing reagents or competing bases can be used to improve retention and peak shape, respectively.
My compound is not soluble in the mobile phase. What should I do?
Solubility issues can be challenging.[13][14] Here are a few strategies:
-
Modify the sample diluent: Dissolve your sample in a stronger solvent, but be mindful of injection volume to avoid peak distortion.
-
Change the mobile phase: If possible, adjust the mobile phase composition to improve the solubility of your analyte.
-
Consider a different chromatographic mode: Sometimes, a complete change in strategy (e.g., from reversed-phase to HILIC) is necessary to find a compatible solvent system.
Visual Workflows
To further aid in your decision-making process, the following diagrams illustrate key workflows for purifying polar indole amine compounds.
Caption: A decision tree for selecting an initial purification strategy.
Caption: A workflow for troubleshooting common purification issues.
References
- HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International.
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. Available at: [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies | Waters. Available at: [Link]
-
Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection - PubMed. Available at: [Link]
-
The ion-pair extraction, purification, and liquid chromatographic analysis of indolealkylamines in human urine - PubMed. Available at: [Link]
-
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed. Available at: [Link]
-
Degradation study of catecholamines, indole amines and some of their metabolites in different extraction media by chromatography and electrochemical detection - PubMed. Available at: [Link]
-
Simultaneous determination of indole- and catecholamines in small brain regions in the rat using a weak cation exchange resin | Semantic Scholar. Available at: [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. Available at: [Link]
-
Ion Exchange Chromatography - Cytiva. Available at: [Link]
-
Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid - MDPI. Available at: [Link]
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Reversed-phase chromatography - Wikipedia. Available at: [Link]
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Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Polar compounds separation by HPLC - any thoughts? - ResearchGate. Available at: [Link]
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How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]
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Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. Available at: [Link]
-
7.10: Reverse Phase Chromatography - Chemistry LibreTexts. Available at: [Link]
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Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Available at: [Link]
-
Chromatography: The Solid Phase - Department of Chemistry : University of Rochester. Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]
-
Why do longer amines have less solubility than shorter amines? : r/askscience - Reddit. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at: [Link]
-
How should I purify a complex, polar, amide reaction mixture? - Biotage. Available at: [Link]
-
Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC - NIH. Available at: [Link]
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - ResearchGate. Available at: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. Available at: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - MDPI. Available at: [Link]
-
Effect of pH on LC-MS Analysis of Amines : Waters. Available at: [Link]
-
(PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. Available at: [Link]
-
Solubility: An overview - Int J Pharm Chem Anal. Available at: [Link]
-
Bacterial degradation of monocyclic aromatic amines - Frontiers. Available at: [Link]
-
Explaining Level Inversion of the La and Lb States of Indole and Indole Derivatives in Polar Solvents | Request PDF - ResearchGate. Available at: [Link]
-
How does branching increase the solubility in amines? - Quora. Available at: [Link]
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Degradation of substituted indoles by an indole-degrading methanogenic consortium - NIH. Available at: [Link]
-
Effect of pH on LC-MS Analysis of Amines - Waters Corporation. Available at: [Link]
-
Explaining level inversion of the La and Lb States of indole and indole derivatives in polar solvents - PubMed. Available at: [Link]
-
Production and degradation of indole by gram-negative bacteria - PubMed. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. Available at: [Link]
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Stability of 5-methoxy-1H-indol-2-amine in aqueous solution
Technical Support Center: 5-Methoxy-1H-indol-2-amine
Introduction: Navigating the Nuances of 5-Methoxy-1H-indol-2-amine Stability
5-Methoxy-1H-indol-2-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, prized for its structural resemblance to neuroactive molecules like serotonin.[1] However, the very features that make it chemically interesting—the electron-rich indole nucleus and the reactive primary amine at the C2 position—also render it susceptible to degradation in aqueous environments.[1][2] This guide serves as a dedicated resource for researchers encountering stability challenges. We will move beyond simple storage advice to dissect the underlying chemical principles, offering robust troubleshooting strategies and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of 5-methoxy-1H-indol-2-amine has turned yellow/brown. What is causing this discoloration?
A1: A color change is a primary visual indicator of degradation.[2] This is most commonly caused by atmospheric oxidation.[2] The 2-aminoindole scaffold is electron-rich, making it prone to oxidation, which can lead to the formation of highly conjugated, colored polymeric byproducts.[1] Both the indole ring itself and the aromatic amine functionality are susceptible.[2] To mitigate this, it is imperative to prepare solutions fresh and handle them under an inert atmosphere (e.g., argon or nitrogen) whenever possible.[2]
Q2: I'm seeing a progressive loss of potency and inconsistent results in my bioassays. Could this be a compound stability issue?
A2: Yes, a loss of biological activity is a strong indicator of compound degradation.[2] The parent 5-methoxy-1H-indol-2-amine is the active compound; its degradation products will likely have different structures and, therefore, different pharmacological activities.[2] It is crucial to validate the concentration and purity of your working solutions immediately before use, ideally with a quantitative method like reverse-phase HPLC.[2] This practice helps differentiate between true biological effects and artifacts caused by compound instability.
Q3: What are the most critical factors influencing the stability of this compound in my aqueous buffer?
A3: The stability of 5-methoxy-1H-indol-2-amine in an aqueous solution is primarily governed by four factors:
-
Oxygen: As discussed, dissolved atmospheric oxygen is a key driver of oxidative degradation.[2]
-
pH: The pH of your buffer can significantly alter the compound's stability.[3][4] While specific data for this molecule is not widely published, indole derivatives can be sensitive to both highly acidic and alkaline conditions, which can catalyze hydrolysis or oxidation.[3][4]
-
Light: Photodegradation is a potential risk. Solutions should always be stored in amber vials or otherwise protected from light.[2]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation. Stock solutions should be stored at low temperatures (-20°C or -80°C) and working solutions should be kept on ice if the experiment allows.[2][5]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Rapid Decrease in Parent Compound Peak by HPLC
-
Symptom: HPLC analysis of a freshly prepared aqueous solution shows a significant decrease in the main peak area for 5-methoxy-1H-indol-2-amine over a period of hours to days, often accompanied by the appearance of new, smaller peaks.[2]
-
Possible Causes:
-
Oxidation: The solution was prepared or stored with exposure to atmospheric oxygen.[2]
-
Incorrect pH: The pH of the buffer system is promoting degradation.[2]
-
Light Exposure: The solution was not adequately protected from ambient light.[2]
-
Reactive Buffer Components: A component in your buffer (e.g., metal ions, certain additives) may be catalyzing degradation.[2]
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting rapid compound degradation.
Issue 2: Appearance of New Peaks in HPLC Chromatogram
-
Symptom: Over time, your chromatogram shows new peaks that were not present in the initial analysis of the compound.[2]
-
Possible Causes:
-
Degradation: The new peaks are degradation products of 5-methoxy-1H-indol-2-amine.[2]
-
Contamination: The solvent, buffer, or vial is contaminated.
-
-
Troubleshooting Steps:
-
Run a Blank: Inject your solvent/buffer alone to rule out systemic contamination.[2]
-
Perform a Forced Degradation Study: To confirm if the new peaks are related to your compound, expose small aliquots to stress conditions (e.g., mild acid, base, 3% H₂O₂, heat). An increase in the intensity of the new peaks under stress conditions strongly suggests they are degradation products.[2] This can also provide clues for structural elucidation by LC-MS.
-
Protocols for Ensuring Experimental Integrity
Protocol 1: Preparation of Stabilized Stock Solutions
This protocol is designed to minimize initial degradation during the preparation of high-concentration stock solutions.
-
Solvent Selection: Choose a high-purity, anhydrous-grade organic solvent in which the compound is readily soluble (e.g., DMSO, DMF, Methanol).[2][6]
-
Degassing: Before use, degas the chosen solvent by sparging with an inert gas like argon or nitrogen for 15-20 minutes. This removes dissolved oxygen.
-
Weighing and Dissolution: Weigh the solid 5-methoxy-1H-indol-2-amine in a clean vial. Under a gentle stream of inert gas, add the degassed solvent to achieve the desired concentration (e.g., 10 mM).
-
Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use volumes in amber, screw-cap vials.[2] Purge the headspace of each vial with inert gas before sealing tightly.
-
Storage Conditions: Store the aliquots frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][7]
Protocol 2: Basic Aqueous Stability Assessment
This experiment provides a quantitative measure of your compound's stability in a specific aqueous buffer over time.
-
Prepare Working Solution: Dilute your validated stock solution into the final aqueous buffer of interest to your target concentration (e.g., 100 µM). Prepare a sufficient volume for all time points.
-
Aliquot for Time Points: Distribute the working solution into multiple sealed, light-protected vials, one for each time point and temperature condition.[2]
-
Storage Conditions: Store the aliquots under your intended experimental conditions (e.g., Room Temperature, 4°C) and a control condition (e.g., -80°C, representing T=0).
-
Time Points: Analyze samples at appropriate intervals. A suggested schedule is T=0, 2, 4, 8, 24, and 48 hours.[2]
-
HPLC Analysis: At each time point, analyze the sample by reverse-phase HPLC. Calculate the percentage of the parent compound remaining relative to the T=0 sample.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for retaining and separating moderately polar small molecules. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid | Provides good peak shape and resolution. Acid modifier suppresses silanol interactions. |
| Detection | UV-Vis Detector (set at λmax, ~280-290 nm for indoles) | Indoles have strong UV absorbance in this range, providing high sensitivity. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Quantification | Peak Area Integration | The peak area is directly proportional to the concentration of the analyte. |
Technical Deep Dive: Anticipated Degradation Pathways
While specific degradation pathways for 5-methoxy-1H-indol-2-amine are not extensively detailed in the literature, we can predict the most likely routes based on the known reactivity of the 2-aminoindole scaffold.[2]
-
Oxidation: This is the most probable degradation pathway in aqueous, oxygen-containing solutions. The indole ring is highly susceptible to oxidation, particularly at the electron-rich C3 position.[2] The primary amine at C2 is also a prime target for oxidation. This can lead to the formation of hydroxylated species, indoxyl intermediates, or even ring-opened products derived from anthranilic acid.[2]
-
Hydrolysis: While generally less common for the indole ring itself, the imine-like character of the 2-aminoindole tautomer could make it susceptible to hydrolysis under certain pH conditions, potentially leading to the formation of an oxindole derivative.
-
Dimerization/Polymerization: Reactive intermediates formed during oxidation can react with other molecules of the parent compound, leading to dimers or higher-order polymers, which often present as colored, insoluble materials.
Caption: Major factors and potential pathways for compound degradation.
References
- BenchChem. (2025). Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide.
- BenchChem. (2025). Stability issues of 5-Methoxy-1H-indol-2-amine in solution.
-
Mam, B., Tsitsanou, K. E., Liggri, P. G., et al. (2023). Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. International Journal of Biological Macromolecules, 245, 125422. Retrieved from [Link]
- BenchChem. (2025). Characterization of 5-Methoxy-1H-indol-2-amine: A Technical Guide.
- BenchChem. (2025). A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine.
- Enamine. (n.d.). Safety Data Sheet for methyl 5-chloro-4-methoxy-1H-indole-2-carboxylate.
-
Kim, Y. H., Yoo, H. J., & Youn, S. W. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications, 56(90), 13963–13966. Retrieved from [Link]
- Ask Ayurveda. (n.d.). 3,3'-Diindolylmethane (DIM).
-
Vardan. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Retrieved from [Link]
-
Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
Sources
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- 3. Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Methoxy-1H-indol-2-amine | Benchchem [benchchem.com]
Technical Support Center: Indole Compound Stability in DMSO
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with indole-containing compounds. This resource addresses common challenges and questions regarding the stability and degradation of these molecules when dissolved in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs): Understanding the Core Issues
Q1: I dissolved my indole-based compound in DMSO, and now my results are inconsistent. Could the compound be degrading?
Yes, degradation in DMSO is a significant possibility. While DMSO is an excellent and widely used solvent, it is not inert. Indole rings, being electron-rich aromatic systems, are susceptible to oxidation and other reactions, which can be facilitated by DMSO itself or by common contaminants within the solvent. This can lead to loss of the parent compound, formation of artifacts, and ultimately, unreliable experimental data.
Q2: My indole solution in DMSO has turned yellow/brown. What does this color change indicate?
A color change, typically to yellow or brown, is a strong visual indicator of chemical degradation. This is often due to the formation of oxidized indole species, such as oxindoles or isatins, and potentially polymeric materials.[1] The indole nucleus can undergo oxidation, especially at the C2 and C3 positions of the pyrrole ring.[1][2]
Q3: My compound is precipitating out of the DMSO stock solution upon storage or after dilution into an aqueous buffer. Is this related to degradation?
Precipitation can be a separate issue of solubility, but it can also be linked to degradation.[3][4]
-
Solubility Limit: The most common reason is that the final concentration of your compound in the aqueous buffer exceeds its solubility limit, even with a small percentage of DMSO.[3][5]
-
Degradation Product Insolubility: A degradation product may be less soluble than the parent compound, causing it to precipitate over time.
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[6] This introduction of water can decrease the solubility of hydrophobic compounds, leading to precipitation.[7]
The Chemistry of Degradation: Key Pathways and Mechanisms
Understanding the "why" behind the degradation is crucial for preventing it. The indole scaffold can be reactive under conditions that may seem benign. In the context of DMSO solutions, two primary pathways are of concern: Oxidation and Acid-Catalyzed Reactions.
Oxidation Pathways: DMSO as a Reactant
Under certain conditions, DMSO can act as an oxidant. This process is famously exploited in synthetic chemistry in reactions like the Swern and Pfitzner-Moffatt oxidations, which convert alcohols to aldehydes or ketones.[8][9][10] While your experimental conditions are likely much milder, the fundamental chemistry can still occur, especially if activators are present.
Key Activators for DMSO-Mediated Oxidation:
-
Acidic Impurities: Trace amounts of acid (from the DMSO, on glassware, or from the compound itself if it is a salt) can "activate" the DMSO.[11][12]
-
Electrophiles: Contaminants or other reagents in your system can react with the DMSO oxygen atom, making the sulfur atom highly electrophilic and ready to react with the electron-rich indole ring.
-
Heat and Light: Elevated temperatures and exposure to light can accelerate these oxidative processes.[11][13]
The reaction often proceeds via an initial attack on the electron-rich C3 position of the indole, leading to various products.
-
Oxindoles & Isatins: Formed by oxidation at the C2 and C3 positions.[1]
-
Methylthiolated Indoles (C-S Bond Formation): DMSO can serve as a source for a methylthio (-SCH₃) group, which can be added to the indole ring, fundamentally changing the molecule's structure and properties.[14][15]
Below is a generalized diagram illustrating potential oxidative degradation pathways.
Caption: Generalized oxidative degradation pathways of indoles in DMSO.
DMSO Solvent Degradation
It is also critical to recognize that DMSO itself can decompose, especially when heated or in the presence of acids or bases.[11][12][16] Decomposition can produce reactive species like formaldehyde, methyl mercaptan, and dimethyl sulfide.[11] These byproducts can potentially react with your indole compound, leading to unexpected adducts.
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common issues.
| Symptom Observed | Potential Cause(s) | Recommended Action(s) |
| Solution turns yellow/brown | Oxidation of the indole ring. | 1. Prepare fresh stock solutions more frequently. 2. Store stock solutions under an inert atmosphere (argon or nitrogen). 3. Store at -20°C or -80°C and protect from light.[17] 4. Use high-purity, anhydrous DMSO.[18] |
| Precipitate forms in DMSO stock | Compound instability leading to a less soluble product; water absorption by DMSO. | 1. Confirm the structure of the precipitate via LC-MS if possible. 2. Use fresh, anhydrous DMSO from a newly opened bottle.[19] 3. Store DMSO stock with desiccant or under inert gas. |
| Precipitate forms upon aqueous dilution | Exceeding aqueous solubility limit; pH shift causing insolubility. | 1. Decrease the final concentration of the indole compound. 2. Increase the final percentage of DMSO in the assay (test for solvent tolerance first).[5] 3. Check the pH of the final buffer; some indoles are unstable in acidic conditions.[3][20] 4. Consider gentle warming or sonication to aid dissolution.[3] |
| New peaks appear in HPLC/LC-MS | Degradation of the parent compound. | 1. Characterize the new peaks by mass spectrometry to identify potential degradation products (e.g., +16 Da for oxidation, +47 Da for methylthiolation). 2. Implement stricter storage and handling protocols (see Best Practices below). |
| Loss of biological activity | Depletion of the active parent compound due to degradation. | 1. Quantify the concentration of the parent compound in the stock solution via a calibrated HPLC method before each experiment. 2. Prepare stock solutions immediately before use. |
Best Practices and Experimental Protocols
Proactive measures are the most effective strategy for ensuring the integrity of your indole compounds.
Best Practices for DMSO Storage and Handling
-
Choose the Right Grade: Always use high-purity (≥99.9%), anhydrous, or cell culture-grade DMSO.[18] Lower grades can contain water and acidic impurities that promote degradation.
-
Proper Storage: Store DMSO in tightly sealed, appropriate containers (glass or HDPE) at room temperature and away from direct light.[6][18] Although DMSO freezes around 18.5°C, avoid routine freezing as it can introduce moisture through condensation during thawing.[13]
-
Work in a Dry Environment: When preparing stock solutions, work quickly in a low-humidity environment or a glove box to minimize moisture absorption.
-
Aliquot: For long-term storage of the main DMSO bottle, consider aliquoting it into smaller, tightly sealed glass vials under an inert atmosphere (argon or nitrogen). This prevents repeated exposure of the entire stock to air and moisture.
Caption: Recommended workflow for handling DMSO to maintain purity.
Protocol 1: Preparation of a Stable Indole Stock Solution
-
Preparation: Use a new, unopened bottle of anhydrous, high-purity DMSO or a freshly thawed aliquot that was stored under inert gas.
-
Weighing: Accurately weigh your indole compound in a clean, dry glass vial.
-
Dissolution: Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Mixing: Cap the vial tightly and vortex thoroughly until the compound is fully dissolved. Gentle warming (to 30-37°C) or brief sonication can be used to aid dissolution if necessary, but avoid excessive heat.[3]
-
Inert Overlay: Before sealing for storage, gently flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Storage: Store the stock solution in a clearly labeled vial, protected from light (e.g., in an amber vial or wrapped in foil), at -20°C or -80°C for long-term storage.[17] For short-term use, 2-8°C is acceptable.
-
Thawing: When ready to use, allow the vial to warm completely to room temperature before opening to prevent condensation from introducing water into the solution.
Protocol 2: Analytical Monitoring of Indole Stability by HPLC
This protocol allows you to quantify the stability of your compound over time.
-
Initial Analysis (T=0): Immediately after preparing your indole stock solution in DMSO as per Protocol 1, perform an HPLC analysis.
-
Method: Use a reverse-phase C18 column. A typical mobile phase could be a gradient of water and acetonitrile or methanol, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[21]
-
Detection: Use a UV detector set to a wavelength where the indole compound has maximum absorbance (e.g., ~280 nm).[21]
-
Quantification: Record the peak area of your parent compound. This will be your 100% reference point.
-
-
Incubation: Store the stock solution under your desired test conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stock solution and re-analyze it using the exact same HPLC method.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 value. A decrease in the peak area indicates degradation. Look for the appearance of new peaks, which correspond to degradation products.
-
Calculation: Percent remaining = (Peak Area at Time X / Peak Area at Time 0) * 100.
References
-
I₂/DMSO-mediated substrate selective oxidation of tetrahydro indole-2,4-dione towards 4-hydroxy isatins and 5,6-dihydro-1H-indole-2,4-dione derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. Available at: [Link]
-
Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Medium. Available at: [Link]
-
Storage Precautions for Dimethyl Sulfoxide (DMSO). Gaylord Chemical. Available at: [Link]
-
Post Key-points For Handling Dimethyl sulfoxide Storage and Stability. MediMush. Available at: [Link]
-
DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles. RSC Publishing. Available at: [Link]
-
DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles. RSC Advances (RSC Publishing). Available at: [Link]
-
What is the best right way of storing DMSO in research lab? ResearchGate. Available at: [Link]
-
Swern Oxidation. ResearchGate. Available at: [Link]
-
Pfitzner–Moffatt oxidation. Grokipedia. Available at: [Link]
-
Sulfenylation of indoles by using I2 as catalyst and DMSO as oxidant. ResearchGate. Available at: [Link]
-
The ammonium-promoted formylation of indoles by DMSO and H2O. ResearchGate. Available at: [Link]
-
Pfitzner–Moffatt oxidation. Wikipedia. Available at: [Link]
-
Swern oxidation. Wikipedia. Available at: [Link]
-
Activated Dimethyl Sulfoxide. Organic-Chemistry.org. Available at: [Link]
-
Environmental Factors Affecting Indole Production in Escherichia coli. PMC - NIH. Available at: [Link]
-
DMSO/DCC Pfitzner-Moffatt (also TFAA activation). WordPress. Available at: [Link]
-
Pfitzner-Moffatt Oxidation. Chem-Station Int. Ed.. Available at: [Link]
-
Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. PMC - NIH. Available at: [Link]
-
Swern Oxidation. Organic Chemistry Portal. Available at: [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. NIH. Available at: [Link]
-
DMSO –Oxalyl Chloride, Swern Oxidation. WordPress. Available at: [Link]
-
Divergent decomposition pathways of DMSO mediated by solvents and additives. [PDF]. Available at: [Link]
-
DMSO Oxidation. University of Michigan. Available at: [Link]
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. Available at: [Link]
-
Bad batch of DMSO? Reddit. Available at: [Link]
-
Decomposition of Dimethyl Sulfoxide Aided by Ethylene Glycol, Acetamide, and Related Compounds. ACS Publications. Available at: [Link]
-
DMSO wont dilute my pure compound. How to solve this? ResearchGate. Available at: [Link]
-
Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF. ResearchGate. Available at: [Link]
-
Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]
-
Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. ACS Figshare. Available at: [Link]
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available at: [Link]
-
Environmental Factors Affecting Indole Production in Escherichia Coli. PubMed - NIH. Available at: [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available at: [Link]
Sources
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. I2/DMSO-mediated substrate selective oxidation of tetrahydro indole-2,4-dione towards 4-hydroxy isatins and 5,6-dihydro-1H-indole-2,4-dione derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Storage Precautions for Dimethyl Sulfoxide (DMSO) [dahuachem.cn]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. #1 Amzing Dimethyl sulfoxide Storage – MediMush™ [medimush.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03606B [pubs.rsc.org]
- 16. acs.figshare.com [acs.figshare.com]
- 17. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
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- 20. Environmental Factors Affecting Indole Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cetjournal.it [cetjournal.it]
Preventing oxidation of 2-aminoindole derivatives during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices for preventing the oxidation of 2-aminoindole derivatives during storage. We understand the critical importance of maintaining compound integrity for experimental reproducibility and drug development timelines. This resource is designed to help you diagnose, prevent, and resolve stability issues.
Section 1: Understanding the Problem - The Chemistry of Degradation
This section addresses the fundamental reasons behind the instability of 2-aminoindole derivatives.
FAQ: Why are 2-aminoindole derivatives so prone to oxidation?
The instability of the 2-aminoindole scaffold is rooted in its inherent electronic properties. The indole ring system is electron-rich, and the presence of the amino group at the C2 position further increases this electron density. This makes the heterocyclic ring highly susceptible to attack by atmospheric oxygen. The oxidation process can be complex, often initiated by the formation of radical species, leading to a cascade of reactions that can result in dimerization, polymerization, or the formation of oxindole and other degradation products.[1][2] Computational studies on the parent indole molecule show that oxidation can be initiated by radical abstraction of the hydrogen atom from the nitrogen, forming a delocalized radical that readily reacts with oxygen.[3]
FAQ: What are the common visual and analytical signs of degradation?
The most common and immediate sign of oxidation is a change in color . Fresh, pure 2-aminoindole derivatives are often white or off-white crystalline solids. Upon exposure to air, they can quickly turn yellow, pink, brown, or even deep purple. This color change is a clear indicator that the compound is no longer pure and has begun to oxidize.
Analytically, degradation is typically observed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[4][5] When analyzing a stored sample, you may observe:
-
A decrease in the peak area of the parent 2-aminoindole compound.
-
The appearance of new, unidentified peaks in the chromatogram, which represent degradation products.[4]
-
Changes in the retention time of the main peak, suggesting a modification of the compound's polarity.
It is crucial to establish a baseline analytical profile of a freshly synthesized or received batch to accurately monitor its stability over time.[4][6]
Section 2: Troubleshooting Guide & Prevention Protocols
This core section provides direct answers to common storage and handling problems.
Q1: My solid-state 2-aminoindole derivative is changing color in the vial. What is happening and how can I prevent it?
A color change indicates that your solid compound is reacting with atmospheric oxygen. Even in a seemingly sealed vial, repeated openings can introduce enough air and moisture to initiate degradation.[7]
Immediate Action & Prevention:
-
Inert Atmosphere is Critical: The single most effective way to store air-sensitive solids is under an inert atmosphere.[6][7][8] This involves replacing the air in the vial with an unreactive gas like argon or nitrogen.
-
Use Appropriate Containers: Store your compound in amber glass vials to protect it from light, which can accelerate oxidation.[7] Ensure the vial has a tight-fitting cap with a PTFE liner to create a good seal.
-
Minimize Exposure: Avoid frequently opening the main stock container. For daily use, it is best practice to aliquot the compound into smaller, single-use vials.[9] This protects the integrity of the bulk material.
-
Proper Storage Location: Store the vials in a cool, dark, and dry place. A desiccator cabinet is a good option for short-term storage, while a freezer (-20°C or -80°C) is recommended for long-term stability.[6][8][9]
Workflow: Troubleshooting Solid-State Degradation
Caption: Decision tree for addressing color change in solid samples.
Q2: I'm seeing new impurity peaks in my HPLC after storing my compound in solution. How can I prepare stable stock solutions?
Degradation is often much faster in solution than in the solid state. The choice of solvent is critical, as are the storage conditions.
Recommendations for Stable Solutions:
-
Solvent Choice: Use high-purity, anhydrous, and degassed solvents. Protic solvents can sometimes participate in degradation pathways. Aprotic solvents like anhydrous DMSO or DMF are often used, but their stability with your specific derivative should be confirmed.
-
Inert Conditions: Always prepare solutions under an inert atmosphere. Purge the solvent with argon or nitrogen for 15-20 minutes before dissolving your compound.
-
Use Antioxidants: For particularly sensitive derivatives, adding a small amount of an antioxidant can significantly prolong the solution's shelf life.[10][11] Common choices include:
-
Butylated hydroxytoluene (BHT): A radical scavenger, effective at low concentrations (e.g., 0.01-0.1%).
-
Vitamin E (α-tocopherol): A natural antioxidant that can prevent lipid peroxidation and may be suitable for biological applications.[12]
-
-
Storage: Store stock solutions frozen (-20°C or -80°C) in small, single-use aliquots to avoid freeze-thaw cycles.[9] Use vials with secure caps to prevent solvent evaporation and air ingress.
Q3: What are the ideal long-term storage conditions for solid 2-aminoindole derivatives?
For long-term storage (months to years), the goal is to minimize all potential sources of degradation.
| Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C[6][8] | Reduces the kinetic rate of degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[7][8] | Prevents oxidative degradation by removing atmospheric oxygen.[6] |
| Light | Amber Vials / Protection from Light[7][9] | Prevents photolytic degradation pathways. |
| Moisture | Dry, Tightly Sealed Vials | Prevents hydrolysis and moisture-catalyzed oxidation. |
| Container | Glass vials with PTFE-lined caps[6] | Provides an inert and secure barrier against the environment. |
Section 3: Key Experimental Protocols
Here we provide step-by-step procedures for essential handling techniques.
Protocol 1: Inert Gas Blanketing for Solid Compound Storage
This protocol describes how to properly store a new or existing sample of a 2-aminoindole derivative under an inert atmosphere.
Materials:
-
Vial containing the 2-aminoindole derivative
-
Source of dry Argon or Nitrogen gas with a regulator
-
Needle and tubing assembly for gas delivery
-
A second, wider needle to act as a vent
Procedure:
-
Carefully open the vial cap in a fume hood.
-
Insert the gas delivery needle into the vial, ensuring the tip is above the solid material.
-
Insert the vent needle into the vial, ensuring its tip is also above the solid.
-
Set the gas regulator to a very gentle flow rate (you should barely be able to feel it on your hand). A high flow rate can blow your compound out of the vial.
-
Gently purge the vial's headspace with the inert gas for 1-2 minutes. The heavier inert gas will displace the lighter air, which will exit through the vent needle.
-
While the gas is still flowing, carefully remove the vent needle first, then the gas delivery needle.
-
Immediately and tightly seal the vial with its cap.
-
For extra security, wrap the cap-vial interface with Parafilm.
-
Label the vial clearly and store it in a freezer (-20°C or below) away from light.[8][9]
Diagram: Inert Gas Purging Workflow
Caption: Step-by-step workflow for inert gas blanketing.
Protocol 2: Preparing a Stabilized Stock Solution
This protocol details how to prepare a stock solution with an added antioxidant for enhanced stability.
Materials:
-
2-aminoindole derivative
-
High-purity, anhydrous, degassed solvent (e.g., DMSO)
-
Antioxidant (e.g., BHT)
-
Inert gas setup
-
Appropriate glassware and sterile, amber cryovials for aliquoting
Procedure:
-
Prepare Solvent: In a fume hood, dispense the required volume of anhydrous solvent into a flask. Degas the solvent by bubbling dry argon or nitrogen through it for 15-20 minutes.
-
Prepare Antioxidant Solution (Optional but Recommended): Create a concentrated stock of your antioxidant (e.g., 1% BHT in the chosen solvent) to make addition easier and more accurate.
-
Dissolve Compound: Under a positive pressure of inert gas, add the degassed solvent to the vial containing the 2-aminoindole derivative. If using, add the antioxidant stock to achieve the desired final concentration (e.g., 0.05% BHT).
-
Mix: Gently swirl or vortex the vial until the compound is fully dissolved. Avoid vigorous shaking which can introduce air.
-
Aliquot: Immediately dispense the solution into single-use amber cryovials. This minimizes the exposure of the main stock during each use and prevents degradation from repeated freeze-thaw cycles.[9]
-
Store: Tightly cap the aliquots, label them clearly (including compound name, concentration, solvent, date, and presence of antioxidant), and store them in a freezer at -80°C for maximum stability.[6]
By implementing these scientifically grounded storage and handling protocols, you can significantly enhance the shelf-life of your 2-aminoindole derivatives, ensuring the integrity and reproducibility of your valuable research.
References
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
Kuczmera, T. J., Puylaert, P., & Nachtsheim, B. J. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 20, 1678–1686. Retrieved from [Link]
-
Pharmaceutical labeling machine manufacturer from China. (2024, July 22). Different Drug Storage Conditions. Retrieved from [Link]
-
Tan, Z., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11381–11398. Retrieved from [Link]
-
Gugliandolo, A., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 59. Retrieved from [Link]
-
A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. Retrieved from [Link]
-
PubMed Central. (2024, June 30). Biocatalytic stereoselective oxidation of 2-arylindoles. Retrieved from [Link]
-
MDPI. (2024). Role of Antioxidants in Modulating the Microbiota–Gut–Brain Axis and Their Impact on Neurodegenerative Diseases. Retrieved from [Link]
-
National Institutes of Health. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved from [Link]
-
MDPI. (2023). The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence. Retrieved from [Link]
-
ResearchGate. (2006, September). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]
-
PubMed Central. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic stereoselective oxidation of 2-arylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmpplastic.com [gmpplastic.com]
- 7. ossila.com [ossila.com]
- 8. viallabeller.com [viallabeller.com]
- 9. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence [mdpi.com]
Technical Support Center: Optimizing the Crystallization of 5-methoxy-1H-indol-2-amine Hydrochloride
An in-depth technical guide by a Senior Application Scientist.
Introduction
Welcome to the technical support center for 5-methoxy-1H-indol-2-amine hydrochloride. As a key intermediate in pharmaceutical research and development, obtaining this compound in a highly pure, crystalline form is paramount for ensuring reproducible results and conforming to rigorous quality standards.[1] Crystallization is a critical final step that dictates purity, stability, particle size, and other crucial physicochemical properties of an Active Pharmaceutical Ingredient (API).[] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing the crystallization of this specific molecule. We will explore common challenges, provide step-by-step troubleshooting, and answer frequently asked questions, all grounded in the fundamental principles of crystallization science.
Physicochemical Profile
Understanding the properties of 5-methoxy-1H-indol-2-amine and its hydrochloride salt is the foundation for developing a robust crystallization process. The data below is a combination of predicted values for the free base and expected properties for its hydrochloride salt.[3][4]
| Property | Predicted/Expected Value | Significance for Crystallization |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₉H₁₁ClN₂O | --- |
| Molecular Weight | 198.65 g/mol | --- |
| Appearance | Off-white to light brown or tan solid[3] | Color can indicate the presence of impurities. |
| Predicted pKa | ~5-6 (amine -NH₃⁺), ~17 (indole N-H)[4] | The amine pKa is critical. The compound's charge state and solubility are highly pH-dependent.[5] |
| Solubility | Soluble in polar protic solvents (e.g., methanol, ethanol, water); sparingly soluble in less polar solvents (e.g., acetone, ethyl acetate); insoluble in non-polar solvents (e.g., hexanes).[3][6] | Guides solvent selection for both dissolution and anti-solvent precipitation.[] |
| Hydrogen Bond Donors | 3 (indole N-H, amine -NH₃⁺) | Strong hydrogen bonding potential influences crystal lattice formation and solvent interactions. |
| Hydrogen Bond Acceptors | 2 (methoxy -O-, Cl⁻) | Affects interactions with protic solvents. |
General Experimental Protocol: Recrystallization from Ethanol
This protocol provides a baseline procedure for purifying the title compound. It is designed to be a self-validating system with checkpoints for optimization.
Objective: To purify crude this compound to >98% purity.
Materials:
-
Crude this compound
-
Anhydrous Ethanol (ACS grade or higher)
-
Deionized Water (for optional mixed-solvent system)
-
Activated Carbon (optional, for color removal)
-
Standard laboratory glassware (Erlenmeyer flasks, Hirsch/Buchner funnel)
-
Heating mantle or hot plate with stirring capability
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol. Gently heat the mixture to near boiling (~70-75°C) while stirring. Continue to add small portions of hot ethanol until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution upon cooling.[7]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% w/w of the solute). Reheat the mixture to boiling for 5-10 minutes. Causality: Activated carbon has a high surface area that adsorbs colored, often polymeric, impurities.
-
Hot Filtration (if carbon was used): Pre-heat a clean flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the activated carbon. This step must be done rapidly to prevent premature crystallization in the funnel.[8]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation. Causality: Solubility decreases as temperature drops, leading to supersaturation and subsequent nucleation and crystal growth. Slow cooling favors growth over nucleation, resulting in better crystal morphology.
-
Isolation: Collect the crystals by vacuum filtration using a Hirsch or Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol. Causality: The cold solvent will wash away residual soluble impurities from the crystal surfaces without dissolving a significant amount of the product.[8]
-
Drying: Continue to pull air through the filter cake for several minutes to partially dry the crystals. Transfer the crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C).
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the crystallization process.
Issue 1: No crystals form even after cooling in an ice bath.
-
Question: My solution is completely clear and no solid has appeared. What should I do?
-
Answer: This is a classic sign that your solution is not supersaturated, likely due to the use of too much solvent.
-
Immediate Steps:
-
Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites.[7]
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution. This will act as a template for crystal growth.[7]
-
-
If Nucleation Fails:
-
Reduce Solvent Volume: Gently reheat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume). Allow it to cool again. This increases the concentration and should lead to supersaturation upon cooling.[7]
-
Consider an Anti-Solvent: If reducing the volume is impractical, you can carefully add an "anti-solvent"—a solvent in which the compound is insoluble but which is miscible with your crystallization solvent (e.g., adding cold acetone or ethyl acetate dropwise to an ethanol solution). Add the anti-solvent until the solution becomes faintly cloudy, then warm slightly to clarify and cool again. This technique rapidly reduces the compound's solubility.[]
-
-
Issue 2: An oil or sticky precipitate forms instead of crystals ("Oiling Out").
-
Question: Upon cooling, my product separated as a liquid layer or a gooey mass. How can I fix this?
-
Answer: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute comes out of solution at a temperature above its melting point or when the degree of supersaturation is too high, leading to amorphous precipitation instead of orderly crystal growth.[7][9]
-
Solution Strategy:
-
Re-dissolve and Dilute: Reheat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent (10-15%) to reduce the level of supersaturation upon cooling.[7]
-
Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help. This gives molecules more time to arrange themselves into a crystal lattice.
-
Lower the Crystallization Temperature: The oiling out temperature is often concentration-dependent. By using a more dilute solution, the saturation point will be reached at a lower temperature, which may be below the point where oiling occurs.
-
Change Solvents: Consider a solvent system where the compound is less soluble, such as a mixture of ethanol and water. This can sometimes prevent oiling out by altering the solute-solvent interactions.
-
-
Issue 3: The final product is discolored or appears impure.
-
Question: My final crystals are tan/brown, not off-white. What went wrong?
-
Answer: Discoloration is typically due to persistent impurities that co-crystallize with your product. Indole derivatives can also be sensitive to light and air, leading to degradation products.[10]
-
Purification Strategy:
-
Use Activated Carbon: If you did not use it in the initial protocol, perform the recrystallization again and include the activated carbon step to remove colored impurities.
-
Check pH: Ensure the pH of your solution is appropriate. The hydrochloride salt is most stable in an acidic environment. If the pH is too high, some free base may form, which could be less stable and more prone to oxidation.
-
Perform a Second Recrystallization: A single crystallization may not be sufficient to remove all impurities. A second run will almost always improve purity, albeit with some loss of yield.
-
-
Issue 4: The recovery (yield) is very low.
-
Question: I only recovered a small fraction of my starting material. How can I improve my yield?
-
Answer: Low yield is a common problem with several potential causes.[7]
-
Optimization Steps:
-
Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required for dissolution.
-
Maximize Cooling: Cool the solution in an ice bath for a sufficient amount of time (at least one hour). Colder temperatures decrease the product's solubility in the mother liquor.
-
Check the Mother Liquor: After filtering, try cooling the filtrate further or evaporating some of the solvent to see if a second crop of crystals can be obtained.
-
Avoid Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose a significant amount of material. Ensure all equipment is pre-heated.
-
-
Workflow Visualizations
Troubleshooting Crystallization Issues
Caption: Troubleshooting workflow for common crystallization problems.
Systematic Optimization of Crystallization
Caption: A systematic workflow for optimizing a crystallization process.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for crystallization?
The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[] For this compound, polar protic solvents are a good starting point.
-
Screening Strategy: Test solubility in small amounts of various solvents like methanol, ethanol, isopropanol, and water. A good candidate will require heating to dissolve the compound.
-
Mixed Solvents: Often, a mixture provides the best results. For example, dissolving the compound in a "soluble solvent" (like ethanol) and adding a miscible "anti-solvent" (like water or acetone) can provide fine control over the solubility gradient.[11] A study on indole purification found a methanol/water mixture to be effective.[12]
Q2: How important is pH during the crystallization of a hydrochloride salt?
It is critically important. The solubility of amine hydrochlorides is highly pH-dependent.[13] You are crystallizing the salt form (R-NH₃⁺Cl⁻), which is stable at an acidic pH. If the pH drifts towards neutral or basic, the free amine (R-NH₂) can form. The free amine has very different solubility and stability characteristics, which can lead to oiling out, impurity formation, or failure to crystallize. It is generally best to work with solvents that maintain an acidic environment or to ensure no basic impurities are present that could raise the pH.
Q3: What is polymorphism and should I be concerned about it?
Polymorphism is the ability of a compound to exist in two or more different crystal structures.[1] These different forms can have distinct physical properties, including solubility, stability, and melting point.[14] For pharmaceutical compounds, controlling polymorphism is essential, as changes in crystal form can affect a drug's bioavailability.[1] A closely related compound, 5-methoxy-1H-indole-2-carboxylic acid, is known to have multiple polymorphs.[15] Therefore, it is plausible that this compound could also exhibit polymorphism.
-
Practical Implication: If you observe that your crystallization suddenly produces crystals with a different shape or that the product has a different melting point than previous batches, you may have isolated a new polymorph. It is crucial to characterize your final product using techniques like Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD) to ensure you are consistently producing the same crystal form.
Q4: Can I scale up this crystallization process?
Scaling up a crystallization process is not always straightforward.[16] Issues related to mixing, heat transfer, and supersaturation control can become more pronounced in larger reactors.[14][16]
-
Key Considerations for Scale-Up:
-
Mixing: The type of agitation can affect nucleation and crystal size. Over-aggressive mixing can cause crystal breakage and lead to a smaller particle size distribution.[14]
-
Heat Transfer: Larger volumes cool more slowly. The cooling profile must be carefully controlled to maintain consistency with the lab-scale process.
-
Supersaturation: Localized zones of high supersaturation can occur, especially during anti-solvent addition, leading to non-uniform crystal properties.[14] It is essential to conduct pilot-scale experiments to re-optimize parameters before moving to full-scale production.
-
References
-
VxP Pharma (2020). Crystallization of Active Pharmaceutical Ingredients. Available at: [Link]
-
Syrris (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]
-
MDPI (2022). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Available at: [Link]
-
ResearchGate (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Available at: [Link]
- Google Patents (1989). US4879042A - Method of crystallizing salts from aqueous solutions.
-
Chemistry LibreTexts (2022). 3.6F: Troubleshooting. Available at: [Link]
-
ACS Publications (2022). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Available at: [Link]
-
PubMed (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available at: [Link]
-
ResearchGate (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available at: [Link]
- Google Patents (1992). US5085991A - Process of preparing purified aqueous indole solution.
-
National Institutes of Health (NIH). 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. Available at: [Link]
-
PubChem. 1H-Indole-3-ethanamine, 5-methoxy-, hydrochloride (1:?). Available at: [Link]
-
National Institutes of Health (NIH). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Available at: [Link]
-
ResearchGate. Crystallization purification of indole. Available at: [Link]
-
Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Available at: [Link]
-
ResearchGate. The effect of pH and temperature on the crystal salts formation and.... Available at: [Link]
-
MDPI (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]
-
YouTube (2013). Recrystallization. Available at: [Link]
- Google Patents (2007). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
-
precisionFDA. (5-METHOXY-2-METHYL-1H-INDOL-4-YL)METHANAMINE HYDROCHLORIDE. Available at: [Link]
-
National Institutes of Health (NIH) (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Available at: [Link]
-
MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available at: [Link]
-
ResearchGate. Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. Available at: [Link]
-
ResearchGate (2024). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]
-
ResearchGate (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
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- 16. researchgate.net [researchgate.net]
Overcoming poor separation of indole amines in column chromatography
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for overcoming the challenges associated with the column chromatography of indole amines. As a Senior Application Scientist, I understand that achieving optimal separation for these compounds can be a nuanced process, often fraught with issues like peak tailing, poor resolution, and co-elution. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with direct, actionable solutions grounded in scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing severe peak tailing with my indole amine on a standard silica gel column. What's causing this and how can I fix it?
A1: Peak tailing of basic compounds like indole amines on standard silica gel is a classic problem rooted in the chemistry of the stationary phase itself.
The Root Cause: Silanol Interactions
Standard silica gel is rich in surface silanol groups (Si-OH), which are weakly acidic. The basic nitrogen atom in the indole amine's side chain can interact strongly with these acidic silanols through secondary ionic interactions. This strong, non-specific binding leads to a portion of the analyte molecules being retained longer than the bulk, resulting in asymmetrical, tailing peaks.
Troubleshooting Protocol: Mitigating Silanol Interactions
-
Mobile Phase Modification (The Quick Fix): The most common and often effective solution is to add a basic modifier to your mobile phase. This "competes" with your analyte for the active silanol sites.
-
Protocol: Add 0.1-2% triethylamine (TEA) or ammonium hydroxide to your eluent system. Start with a low concentration and increase it as needed while monitoring the separation on a TLC plate.[1][2]
-
Causality: The basic modifier protonates the silanol groups or interacts with them, effectively "masking" them from your indole amine. This minimizes the secondary interactions that cause tailing.
-
-
Stationary Phase Selection (The Robust Solution): If tailing persists or you are developing a long-term, reproducible method, consider a different stationary phase.
-
Amine-Functionalized Silica: This stationary phase has an amine-based functional group covalently bonded to the silica surface. This neutralizes the acidic nature of the silica, providing a more inert surface for the separation of basic compounds.[3]
-
Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica for the purification of amines.[4]
-
Reversed-Phase Chromatography: If your indole amine has sufficient hydrophobicity, switching to a C18 or C8 column is highly recommended. This is the standard approach in HPLC.
-
Q2: My indole amines are not retaining on my C18 column and are eluting together at the solvent front. How can I increase retention and achieve separation?
A2: This is a common issue in reversed-phase chromatography, especially with more polar indole amines. The problem lies in the ionization state of your analytes and their resulting low affinity for the nonpolar stationary phase.
The Root Cause: Analyte Ionization
In a neutral or acidic mobile phase, the amine group on your indole amine will be protonated (positively charged). This makes the molecule more polar and hydrophilic, causing it to have a weak interaction with the hydrophobic C18 stationary phase and instead be swept away by the polar mobile phase.
Troubleshooting Protocol: Enhancing Retention in Reversed-Phase
-
Increase Mobile Phase pH: By increasing the pH of the mobile phase to be at least 1-2 pH units above the pKa of your indole amine, you can suppress its ionization. The neutral, free-base form is more hydrophobic and will interact more strongly with the C18 stationary phase, leading to increased retention.[5][6]
-
Protocol:
-
Determine the pKa of your indole amine (this can often be found in literature or predicted with software). Most simple indole amines have pKa values in the 8-10 range.
-
Prepare a mobile phase with a buffer at a pH of 9.5 or higher. Ammonium bicarbonate or carbonate buffers are excellent choices as they are volatile and compatible with mass spectrometry (MS).[6]
-
Start with a high aqueous concentration (e.g., 95% buffered aqueous phase, 5% organic solvent like acetonitrile or methanol) and gradually increase the organic content to elute your compounds.
-
-
-
Utilize Ion-Pairing Chromatography: If working at high pH is not feasible due to column stability or analyte degradation, you can use an ion-pairing reagent in an acidic mobile phase.
-
Mechanism: An ion-pairing reagent, such as an alkyl sulfonate, has a polar head and a nonpolar tail. It pairs with the protonated amine, and the resulting neutral, hydrophobic complex is retained on the C18 column.[7][8]
-
Protocol: Add an ion-pairing reagent like sodium dodecyl sulfate (SDS) or hexane sulfonic acid to your acidic mobile phase (e.g., 0.1% formic or acetic acid).
-
Systematic Method Development Workflow
For complex mixtures of indole amines, a systematic approach to method development is crucial. The following workflow can guide you from an unresolved chromatogram to a robust separation.
Caption: Systematic workflow for developing a separation method for indole amines.
Q3: I need to separate chiral indole amine enantiomers. Where do I start?
A3: The separation of enantiomers requires the introduction of a chiral environment. In chromatography, this is most commonly achieved by using a Chiral Stationary Phase (CSP).
The Core Principle: Chiral Recognition
CSPs are designed with a chiral selector that can form transient, diastereomeric complexes with the enantiomers of your analyte. The difference in the stability of these complexes leads to different retention times and, thus, separation.
Recommended Approach and Protocol:
-
Polysaccharide-Based CSPs: These are the most versatile and widely successful CSPs for a broad range of compounds, including amines. Columns based on cellulose or amylose derivatives, such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) coatings, are excellent starting points.[9][10]
-
Mobile Phase Considerations:
-
Normal Phase Mode: A mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol) is typically used. The alcohol acts as a polar modifier.
-
The Role of Additives: For basic amines, the addition of a basic additive like diethylamine (DEA) or a more acidic additive like ethanesulfonic acid (ESA) can be crucial.[9][11] These additives can improve peak shape and, in some cases, dramatically alter enantioselectivity by influencing how the analyte interacts with the CSP.[11]
-
-
Screening Protocol:
-
Column Selection: Start with a cellulose-based CSP (e.g., Chiralcel OD-H) and an amylose-based CSP (e.g., Chiralpak IA).
-
Initial Mobile Phase: Use a simple mobile phase like 90:10 Hexane:Isopropanol. If your compound is an amine, add 0.1% DEA.
-
Injection: Inject your racemic standard.
-
Evaluation: If no separation is observed, screen different alcohol modifiers (e.g., switch to ethanol). If separation is still poor, consider using an acidic additive like ESA instead of DEA.
-
| Parameter | Recommendation for Chiral Indole Amine Separation | Rationale |
| Stationary Phase | Polysaccharide-based (Cellulose or Amylose derivatives) | Broad applicability and proven success for amine enantioseparation.[9][10] |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol | Standard normal phase conditions for polysaccharide CSPs. |
| Additive (Basic) | 0.1% Diethylamine (DEA) | Improves peak shape for basic analytes and can enhance chiral recognition.[9] |
| Additive (Acidic) | 0.1% Ethanesulfonic Acid (ESA) | Can form ion pairs and alter interaction mechanisms, sometimes providing unique selectivity.[11] |
References
-
Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC. Biomedical Chromatography. [Link]
-
Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Journal of Chromatography A. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. Molecules. [Link]
-
How Do You Improve Separation in Column Chromatography? Chromatography Today. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
How To Improve Column Chromatography Separation? Chemistry For Everyone - YouTube. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
How To Make Column Chromatography More Efficient? Chemistry For Everyone - YouTube. [Link]
-
Column chromatography issues. Reddit. [Link]
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]
-
Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Separation Science. [Link]
-
Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters. [Link]
-
What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. [Link]
-
Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Choosing Stationary Phase Column Chromatography. Chemistry Stack Exchange. [Link]
-
How Does pH Affect Chromatography? Chemistry For Everyone - YouTube. [Link]
-
Chromotography with free amines? Reddit. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: pH Stability of Indole Hydrochloride Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole hydrochloride salts. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the unique challenges encountered during pH stability studies. The inherent reactivity of the indole nucleus, particularly its behavior in acidic and basic media, necessitates a carefully designed experimental approach. This document provides the foundational knowledge and actionable protocols to ensure the integrity and accuracy of your stability data.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical behavior of indole hydrochloride salts in solution.
Q1: Why is the indole ring system so sensitive to pH, especially acidic conditions?
The sensitivity of the indole ring is rooted in its electronic structure. Unlike simple amines, the lone pair of electrons on the indole nitrogen is delocalized to maintain the aromaticity of the bicyclic system, rendering the nitrogen non-basic.[1] However, in the presence of strong acids, the indole ring can be protonated.
Crucially, this protonation does not occur on the nitrogen (N1), but preferentially at the C3 position.[1] This is due to the enamine-like reactivity of the pyrrole portion of the indole structure. Protonation at C3 results in a more stable cation (an indoleninium ion) where the positive charge is delocalized without disrupting the aromaticity of the fused benzene ring. This initial protonation event is often the first step leading to further degradation, such as dimerization or polymerization, especially under harsh acidic conditions.[2]
Q2: What are the primary degradation pathways for indoles across the pH spectrum?
Indole derivatives can degrade via several mechanisms, with the predominant pathway being highly dependent on the pH, presence of oxygen, light, and the specific substituents on the indole ring.
-
Acid-Catalyzed Degradation: As discussed in Q1, protonation at C3 is the initiating step. This can lead to the formation of dimers and trimers, which may appear as unexpected, often larger molecular weight peaks in your analysis. For certain indole derivatives, acid hydrolysis of labile functional groups (e.g., esters, amides) can also occur.
-
Base-Catalyzed Degradation (Hydrolysis): Indoles bearing ester functional groups are particularly susceptible to base-catalyzed hydrolysis even under mildly alkaline conditions (pH 9 and above).[3][4][5] This can be a significant issue, leading to the cleavage of the ester and formation of the corresponding carboxylic acid.
-
Oxidation: The electron-rich indole nucleus is highly susceptible to oxidation.[6] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or intentional exposure to oxidizing agents. Degradation often proceeds through hydroxylation at the C2 and C3 positions, potentially leading to ring-opening and the formation of intermediates like oxindole, isatin, and anthranilate.[7][8]
-
Photodegradation: Exposure to UV or even ambient light can induce degradation.[6] It is a critical parameter to control in any stability study.
Q3: What is a forced degradation study, and why is it essential for indole HCl salts?
A forced degradation study, or stress testing, involves intentionally exposing a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and extreme pH levels (acidic, basic), oxidation, and photolysis.[9][10][11]
For indole hydrochloride salts, these studies are critical for several reasons:
-
Pathway Elucidation: They help identify the likely degradation products and establish the degradation pathways of the molecule.[9][11]
-
Method Validation: They are essential for developing and validating "stability-indicating" analytical methods. A stability-indicating method is one that can accurately quantify the decrease of the active pharmaceutical ingredient (API) and simultaneously detect the formation of degradation products without interference.[11]
-
Formulation & Packaging Development: Understanding how the molecule behaves under stress informs the development of stable formulations, helps in selecting appropriate excipients, and guides the choice of packaging to protect the drug from light or oxygen.[10][12]
Q4: How does the hydrochloride salt form influence stability and solubility compared to the free base?
Converting a basic indole derivative to its hydrochloride salt is a common strategy to improve its aqueous solubility and dissolution rate.
-
Solubility: The salt form is generally much more soluble in water and acidic media than the corresponding free base.[13][14] The pH-solubility profile of a hydrochloride salt will show high solubility at low pH, which decreases as the pH increases. At a certain pH (known as the pHmax), the free base will precipitate out of solution as it becomes the less soluble species.[14]
-
Stability: The stability of the salt versus the free base is compound-specific. While the salt form can enhance solubility, the acidic nature of the resulting solution might accelerate acid-catalyzed degradation for particularly sensitive indoles. Conversely, in a solid state, the salt form is often more crystalline and physically stable than the amorphous free base. A comprehensive pH stability study is necessary to determine the optimal pH range for the stability of the molecule in solution, regardless of the starting form.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: I'm observing multiple, unexpected peaks in my HPLC analysis after acidic stress testing.
-
Symptom: Your chromatogram shows a decrease in the main API peak and the appearance of several new peaks, some of which may have poor peak shape or appear at later retention times.
-
Probable Cause: This is a classic sign of acid-catalyzed degradation and potential polymerization.[6] The indoleninium ion formed upon C3 protonation is electrophilic and can be attacked by another neutral indole molecule, leading to dimer formation and subsequent oligomers.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use LC-MS to get molecular weight information on the new peaks to confirm if they are dimers or other degradation products.
-
Reduce Stress Severity: The goal of forced degradation is to achieve 10-20% degradation, not complete loss of the API.[9] Reduce the acid concentration (e.g., from 1 M HCl to 0.1 M or 0.01 M HCl), lower the temperature, or shorten the incubation time.
-
Check Analytical Method: Ensure your mobile phase is not overly acidic, as this can cause on-column degradation. A mobile phase pH between 3 and 6 is often a good starting point for many indole derivatives.[15]
-
Issue 2: My compound degrades rapidly even in neutral or mildly basic solutions stored at room temperature.
-
Symptom: A freshly prepared stock solution shows significant degradation within hours or a few days, even when buffered around pH 7-8.
-
Probable Cause: This is often due to oxidation or, if the compound has labile groups, hydrolysis. The electron-rich indole core is susceptible to oxidation by dissolved atmospheric oxygen.[6] Ester-containing indoles can readily hydrolyze at pH values of 9 or higher.[3][5]
-
Troubleshooting Steps:
-
De-gas Solvents: Prepare all solutions using high-purity, degassed solvents (e.g., by sparging with nitrogen or helium).
-
Protect from Light: Store all samples, including standards and stock solutions, in amber vials or wrapped in aluminum foil to prevent photodegradation.[6]
-
Control Headspace: After preparing solutions, consider flushing the headspace of the vial with an inert gas like nitrogen or argon before sealing.
-
Evaluate Buffer Choice: Ensure no buffer components are catalyzing the degradation. Use well-characterized buffers like phosphate or acetate.
-
Issue 3: My results are inconsistent and not reproducible between experiments.
-
Symptom: The percentage of degradation under identical stress conditions varies significantly from one run to the next.
-
Probable Cause: This often points to subtle, uncontrolled variables in the experimental setup. Common culprits include inconsistent pH of the final solution, temperature fluctuations, or variable exposure to oxygen and light.
-
Troubleshooting Steps:
-
Verify Final pH: After adding the indole hydrochloride salt stock solution to your buffer, re-measure the pH. The acidic nature of the salt can depress the pH of a weakly buffered solution. Ensure the final pH is consistent for all samples.[14]
-
Use Calibrated Equipment: Ensure your pH meter and temperature-controlled incubator/water bath are accurately calibrated.
-
Standardize Sample Handling: Implement a strict, standardized protocol for sample preparation, incubation, and quenching to ensure every sample is treated identically.
-
Run Controls: Always include a time-zero (T0) sample and a control sample (e.g., API in solution at 4°C, protected from light) for each stress condition to provide a baseline for degradation.
-
Data Presentation & Protocols
Table 1: Recommended Starting Conditions for Forced Degradation Studies
This table provides a general framework based on ICH guidelines. The goal is to achieve detectable (e.g., 10-20%) degradation to properly evaluate the stability-indicating nature of the analytical method.[10][11]
| Stress Condition | Reagent/Condition | Temperature | Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Up to 72 hours | To test for acid lability and polymerization.[6] |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | Up to 72 hours | To test for base-catalyzed hydrolysis and other degradations.[6] |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours | To identify oxidative degradation products.[6] |
| Thermal | 80 °C (Dry Heat) | Up to 72 hours | To assess intrinsic thermal stability. | |
| Photostability | ICH Q1B Option 2 | Ambient | As per guideline | To assess light sensitivity. |
Diagram 1: General Workflow for a pH Stability Study
Caption: Experimental workflow for conducting a pH stability (forced hydrolysis) study.
Diagram 2: Troubleshooting Logic for Unexpected HPLC Peaks
Caption: A decision tree for troubleshooting the origin of unknown degradation peaks.
Protocol: Standard Forced Hydrolysis Study
This protocol outlines a typical experiment to assess the stability of an indole hydrochloride salt in acidic and basic conditions.
1. Reagent and Solution Preparation
-
API Stock Solution: Accurately prepare a 1 mg/mL stock solution of the indole hydrochloride salt in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).
-
Acidic Stress Solution: Prepare 0.1 M Hydrochloric Acid (HCl) in HPLC-grade water.
-
Basic Stress Solution: Prepare 0.1 M Sodium Hydroxide (NaOH) in HPLC-grade water.
-
Quenching Solution: Prepare a neutralizing solution. This will be the opposite of the stressor (e.g., 0.1 M NaOH for quenching the acid stress samples, and 0.1 M HCl for the base).
2. Sample Preparation and Stressing
-
Labeling: Prepare and label three sets of amber HPLC vials for each condition: "Acid T0", "Acid T24", "Base T0", "Base T24", etc., for each time point.
-
Stressing:
-
For acidic stress, add 1.0 mL of 0.1 M HCl to the appropriately labeled vials.
-
For basic stress, add 1.0 mL of 0.1 M NaOH to the appropriately labeled vials.
-
-
Initiation: Spike 100 µL of the API stock solution into each vial. Vortex briefly. This initiates the study (T=0).
-
T0 Samples: Immediately take the "T0" vials, add 100 µL of the corresponding quenching solution to neutralize the reaction, and store in a freezer (~ -20°C) until analysis.
-
Incubation: Place the remaining vials in a calibrated incubator or water bath set to the desired temperature (e.g., 60°C).
3. Time Point Sampling
-
At each designated time point (e.g., 4, 8, 24 hours), remove the appropriate vials from the incubator.
-
Immediately quench the reaction by adding 100 µL of the appropriate neutralizing solution.
-
Store the quenched samples at ~ -20°C until all time points are collected.
4. Sample Analysis
-
Bring all samples (T0 and stressed) to room temperature.
-
If necessary, dilute the samples to an appropriate concentration for HPLC analysis using the mobile phase as the diluent.
-
Analyze all samples using a validated, stability-indicating HPLC method. The method should be capable of separating the parent API from all major degradation products. A C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is a common starting point.[16][17][18]
5. Data Interpretation
-
Calculate the percentage of the remaining API at each time point relative to the T0 sample.
-
Calculate the peak area of each degradation product as a percentage of the total peak area.
-
Calculate the mass balance: (Assay of API %) + (Sum of all Degradant Peaks %) should ideally be between 98-102%, indicating that all major degradation products are being detected.
References
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Bandurski, R. S., & Schulze, A. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. Retrieved from [Link]
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ResearchGate. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. Retrieved from [Link]
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Wang, J., et al. (2022). The performance and pathway of indole degradation by ionizing radiation. Chemosphere, 287(Pt 1), 131983. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed degradation pathways of indole by ozonation. Retrieved from [Link]
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Wikipedia. (n.d.). Indole. Retrieved from [Link]
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PubMed. (1989). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. Plant Physiology, 91(1), 9-12. Retrieved from [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]
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Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2667–2669. Retrieved from [Link]
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Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]
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Gao, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2687. Retrieved from [Link]
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ResearchGate. (2009). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science. Retrieved from [Link]
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Oxford Academic. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science. Retrieved from [Link]
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PubMed. (2013). Stability-indicating chromatographic methods for the determination of sertindole. Journal of Chromatographic Science, 52(6), 528-36. Retrieved from [Link]
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Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Retrieved from [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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Sciencemadness Discussion Board. (2018). Indoles forming salts?. Retrieved from [Link]
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YouTube. (2020). Indole: Introduction Acid/Base Reactions. Retrieved from [Link]
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Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. Retrieved from [Link]
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National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from [Link]
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Avdeef, A., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 235-256. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activities of 5-methoxy-1H-indol-2-amine and 5-methoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, indole derivatives stand as a cornerstone, forming the structural basis of numerous bioactive compounds.[1] Within this vast family, the substitution pattern on the indole ring dictates the pharmacological profile. This guide provides an in-depth comparison of two closely related molecules: 5-methoxy-1H-indol-2-amine and 5-methoxy-1H-indole-2-carboxylic acid (MICA). While differing by a single functional group at the 2-position—an amine versus a carboxylic acid—their predicted and observed biological activities diverge significantly, offering distinct opportunities for therapeutic development.
At a Glance: Structural and Predicted Physicochemical Properties
| Property | 5-methoxy-1H-indol-2-amine | 5-methoxy-1H-indole-2-carboxylic acid |
| Molecular Formula | C₉H₁₀N₂O | C₁₀H₉NO₃ |
| Molecular Weight | 162.19 g/mol | 191.18 g/mol |
| Structure | ||
| Predicted XLogP3 | ~1.5 | Not available |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 3 |
Data for 5-methoxy-1H-indol-2-amine is predictive.[1]
5-methoxy-1H-indol-2-amine: A Privileged Scaffold with Predicted Neurological and Anti-cancer Activity
Direct experimental data on the biological activity of 5-methoxy-1H-indol-2-amine is limited in publicly available literature.[1] However, its structure as a 2-aminoindole, a "privileged structure" in medicinal chemistry, combined with a 5-methoxy group, a common feature in neuroactive compounds, allows for strong predictions of its biological potential.[1]
Predicted Biological Activities:
-
Neurological Activity: Many 5-methoxyindole derivatives are analogues of the neurotransmitter serotonin (5-hydroxytryptamine) and show affinity for serotonin (5-HT) receptors.[1][2] It is plausible that 5-methoxy-1H-indol-2-amine could act as a ligand for one or more 5-HT receptor subtypes, potentially modulating serotonergic pathways.[1][2] This suggests potential applications in neuroscience for conditions related to serotonin signaling, such as depression and anxiety.[3]
-
Anticancer Potential: The 2-aminoindole scaffold has been investigated for its anticancer properties, with some derivatives acting as inhibitors of various kinases.[1]
-
Antimicrobial and Anti-inflammatory Properties: The 2-aminoindole core is also associated with antimicrobial activity against bacteria and fungi, as well as anti-inflammatory effects through the modulation of inflammatory pathways.[1]
The electron-donating nature of both the 5-methoxy and 2-amino groups activates the indole ring system, enhancing its nucleophilicity and likely influencing its interactions with biological targets.[1] However, it is important to note the potential for instability of 5-methoxy-1H-indol-2-amine in solution, where it can be susceptible to oxidation, leading to a loss of potency in bioassays.[4]
5-methoxy-1H-indole-2-carboxylic acid (MICA): A Multifaceted Molecule with Established Neuroprotective and Antidiabetic Effects
In contrast to its 2-amino counterpart, 5-methoxy-1H-indole-2-carboxylic acid (MICA) has been the subject of more extensive research, revealing a range of biological activities with therapeutic potential.
Established Biological Activities:
-
Neuroprotection: MICA has demonstrated significant neuroprotective effects in models of ischemic stroke.[5][6] Studies have shown that administration of MICA can reduce infarct size and improve oxidative stress status.[5][7] The proposed mechanism involves the inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH), which contributes to chemical preconditioning and neuroprotection against ischemic injury.[5][8][9]
-
Antidiabetic Potential: MICA has been identified as a potent hypoglycemic agent.[10][11] Its glucose-lowering ability is attributed to the inhibition of liver gluconeogenesis by blocking the carboxylation of pyruvate.[11] It also inhibits the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH), a component of the pyruvate dehydrogenase complex.[10] However, some studies in diabetic animal models have reported conflicting results regarding its efficacy and safety, indicating the need for further investigation.[12]
-
Precursor for Bioactive Molecules: MICA serves as a versatile building block in the synthesis of a variety of other bioactive molecules, including anticancer agents and ligands for serotonin receptors.[13]
Comparative Analysis and Therapeutic Outlook
The substitution of a primary amine with a carboxylic acid at the 2-position of the 5-methoxyindole scaffold dramatically alters the molecule's electronic properties, hydrogen bonding capabilities, and overall pharmacological profile.
5-methoxy-1H-indol-2-amine is predicted to primarily interact with targets in the central nervous system, particularly serotonin receptors, based on its structural similarity to endogenous neurochemicals. Its potential as an anticancer and antimicrobial agent is also rooted in the established activities of the 2-aminoindole scaffold. Further investigation is warranted to confirm these predicted activities and establish a concrete therapeutic profile.
5-methoxy-1H-indole-2-carboxylic acid (MICA) , on the other hand, has a more established biological profile, with demonstrated effects on metabolic and neuroprotective pathways. Its ability to inhibit key enzymes like dihydrolipoamide dehydrogenase and modulate gluconeogenesis provides clear avenues for its development as a therapeutic agent for metabolic disorders and neurodegenerative diseases.
The following diagram illustrates the divergent biological pathways potentially modulated by these two compounds.
Caption: Divergent biological activities of the two indole derivatives.
Experimental Protocols
To facilitate further research and validation of the activities discussed, detailed, step-by-step methodologies for key experiments are provided below.
Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol is designed to assess the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.
Workflow:
Caption: Workflow for the in vitro neuroprotection assay.
Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[14]
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[15]
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 5-methoxy-1H-indol-2-amine or MICA) for 2 hours.
-
Induction of Oxidative Stress: After pre-treatment, add a neurotoxic agent such as hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to induce oxidative stress, while keeping a set of wells as a negative control (no H₂O₂).[16]
-
Incubation: Incubate the plate for an additional 24 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated, non-stressed cells).
Protocol 2: In Vitro Serotonin Receptor Binding Assay
This protocol is used to determine the affinity of a test compound for a specific serotonin receptor subtype.
Workflow:
Caption: Workflow for the serotonin receptor binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A or 5-HT2A).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% ascorbic acid).
-
Competition Binding: In a 96-well plate, add the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A or [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound.[2]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol 3: In Vitro Gluconeogenesis Assay in H4IIE Cells
This protocol measures the effect of a test compound on glucose production from non-carbohydrate precursors in a liver cell line.[17]
Workflow:
Caption: Workflow for the in vitro gluconeogenesis assay.
Methodology:
-
Cell Culture: Culture rat H4IIE hepatoma cells in a suitable medium until they reach a high density.[17]
-
Starvation: Wash the cells with PBS and then incubate them in a glucose-free medium for a period to deplete intracellular glycogen stores.
-
Treatment: Replace the starvation medium with a fresh glucose-free medium containing gluconeogenic substrates (e.g., 1 mM pyruvate and 10 mM lactate) and different concentrations of the test compound (e.g., MICA).[17] Include a positive control (e.g., metformin) and a negative control (vehicle).
-
Incubation: Incubate the cells for a defined period (e.g., 3-6 hours).
-
Sample Collection: Collect the culture medium from each well.
-
Glucose Measurement: Measure the concentration of glucose in the collected medium using a commercially available glucose assay kit.
-
Data Analysis: Calculate the rate of glucose release and determine the dose-dependent inhibition of gluconeogenesis by the test compound.
Conclusion
5-methoxy-1H-indol-2-amine and 5-methoxy-1H-indole-2-carboxylic acid represent two promising, yet distinct, avenues for drug discovery. The former, a member of the privileged 2-aminoindole class, holds significant, albeit predicted, potential in neuropharmacology and oncology. The latter, MICA, has a more established, evidence-based profile as a neuroprotective and metabolic-modulating agent. This guide provides a framework for the comparative evaluation of these and other indole derivatives, underscoring the profound impact of subtle structural modifications on biological activity. The provided experimental protocols offer a starting point for researchers to further elucidate the therapeutic potential of these intriguing molecules.
References
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Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - MDPI. Available at: [Link]
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Establishment and characterization of a novel method for evaluating gluconeogenesis using hepatic cell lines, H4IIE and HepG2 - PubMed. Available at: [Link]
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In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - Frontiers. Available at: [Link]
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DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Available at: [Link]
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Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PubMed Central. Available at: [Link]
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Serotonin (5-HT) Competitive ELISA kit - RayBiotech. Available at: [Link]
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Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties - MDPI. Available at: [Link]
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5-Methoxyindole-2-Carboxylic Acid (MICA) Fails to Retard Development and Progression of Type II Diabetes in ZSF1 Diabetic Rats - NIH. Available at: [Link]
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central. Available at: [Link]
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5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. Available at: [Link]
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Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC - PubMed Central. Available at: [Link]
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Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed. Available at: [Link]
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Serotonin Receptor Subtypes and Ligands - ACNP. Available at: [Link]
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Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology - MDPI. Available at: [Link]
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Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Available at: [Link]
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How can one perform In vitro neuroprotective activity in SH-SY5Y neuroblastoma cells using plant extracts? | ResearchGate. Available at: [Link]
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Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Available at: [Link]
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Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - PubMed. Available at: [Link]
-
Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - NIH. Available at: [Link]
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Administration of 5-methoxyindole-2-carboxylic acid that potentially targets mitochondrial dihydrolipoamide dehydrogenase confers cerebral preconditioning against ischemic stroke injury - NIH. Available at: [Link]
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Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed - NIH. Available at: [Link]
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Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PubMed Central. Available at: [Link]
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Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke - NIH. Available at: [Link]
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Effects of Dietary 5-methoxyindole-2-carboxylic Acid on Brain Functional Recovery After Ischemic Stroke - PubMed. Available at: [Link]
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Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC. Available at: [Link]
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Hepatic gluconeogenesis - MMPC.org. Available at: [Link]
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Comparing serotonin receptor affinity of 5-methoxy-1H-indol-2-amine and serotonin
An In-Depth Comparative Guide to the Serotonin Receptor Affinity of 5-Methoxy-1H-indol-2-amine and Serotonin
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: A Senior Application Scientist
Executive Summary: A Tale of Two Indoleamines
Serotonin (5-hydroxytryptamine, 5-HT), the ubiquitous endogenous neurotransmitter, exhibits a broad, high-affinity binding profile across its 14+ receptor subtypes, orchestrating a complex symphony of physiological and cognitive functions.[1] Its structure is the archetypal key for which these receptors are the locks. This guide ventures into a comparative analysis between serotonin and a structurally intriguing but sparsely characterized analog, 5-methoxy-1H-indol-2-amine.
Direct experimental binding data for 5-methoxy-1H-indol-2-amine is not prevalent in public-domain literature, presenting a unique challenge and an opportunity.[2][3] Therefore, this guide will pivot from a direct data comparison to a more foundational, predictive analysis based on established principles of serotonergic structure-activity relationships (SAR). We will deconstruct the molecular features of each compound to hypothesize their interactions within the receptor binding pocket. Furthermore, we provide the gold-standard experimental protocol—the radioligand binding assay—that would be required to empirically validate these predictions, thereby offering a roadmap for researchers seeking to characterize this and other novel compounds.
Molecular Scaffolds: A Study in Critical Differences
The affinity of a ligand is dictated by the sum of its intermolecular interactions with the receptor's binding site. While both molecules share an indole core, their substitutions fundamentally alter the electronic and steric properties crucial for receptor recognition.
-
Serotonin (3-(2-Aminoethyl)-1H-indol-5-ol): The canonical ligand. Its structure contains two critical pharmacophoric features:
-
The 5-Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and acceptor, forming a key interaction with a conserved serine residue in the fifth transmembrane helix of many 5-HT receptors.[4]
-
The 3-Position Ethylamine Side Chain: The primary amine of this chain is protonated at physiological pH. This positive charge forms a crucial salt bridge with a highly conserved aspartate residue in the third transmembrane helix of most aminergic G-protein coupled receptors (GPCRs).[4] This interaction is the primary anchor for the ligand in the binding pocket.
-
-
5-Methoxy-1H-indol-2-amine: This analog presents two significant deviations from the serotonergic archetype:
-
The 5-Methoxy (-OCH₃) Group: The hydroxyl group is replaced by a methoxy ether. While the oxygen atom can still act as a hydrogen bond acceptor, the molecule loses the critical hydrogen bond donor capability of the hydroxyl proton.[5] This single modification is known to reduce affinity at several 5-HT receptors.
-
The 2-Position Amine (-NH₂): This is the most profound structural alteration. The entire ethylamine side chain at the 3-position is absent, replaced by a primary amine directly attached to the C2 position of the indole ring. This dramatically changes the geometry and location of the essential protonated amine.
-
Comparative Receptor Affinity: Empirical Data vs. Predictive Analysis
The binding affinity (Ki) represents the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing radioligand; a lower Ki value signifies higher affinity. The table below presents established Ki values for serotonin, which serves as our benchmark.
Table 1: Established Binding Affinities (Ki, nM) of Serotonin at Human Serotonin Receptors
| Receptor Subtype | Serotonin (5-HT) Ki (nM) | 5-Methoxy-1H-indol-2-amine Ki (nM) |
|---|---|---|
| 5-HT₁A | 1.3 - 10[6][7] | Data Not Available |
| 5-HT₁B | 4.0 - 20[7] | Data Not Available |
| 5-HT₁D | 2.5 - 15[8] | Data Not Available |
| 5-HT₂A | 2.8 - 30[9] | Data Not Available |
| 5-HT₂C | 5.0 - 50[10] | Data Not Available |
| 5-HT₆ | ~65[11] | Data Not Available |
| 5-HT₇ | 0.8 - 10[12] | Data Not Available |
Note: Ki values are compiled from various sources and represent a typical range. The lack of data for 5-methoxy-1H-indol-2-amine necessitates the following predictive discussion.
Mechanistic Causality and Predicted Affinity
Based on the structural differences, we can make a strong, mechanistically-grounded prediction about the affinity of 5-methoxy-1H-indol-2-amine:
It is highly probable that 5-methoxy-1H-indol-2-amine will exhibit drastically lower affinity for all canonical serotonin receptors compared to serotonin.
The rationale is twofold:
-
Loss of the Primary Anchor: The repositioning of the amine from the flexible ethyl chain at C3 to the rigid C2 position makes it sterically and electronically impossible to form the critical salt bridge with the conserved aspartate residue. The ligand simply cannot orient itself correctly within the binding pocket to engage this essential interaction.
-
Altered Hydrogen Bonding: The substitution of the 5-OH for a 5-OCH₃ group, while less critical than the amine shift, further weakens the potential binding energy by removing a key hydrogen bond donor site.
It is conceivable that this molecule may possess some affinity for other, non-serotonergic targets, but its potential as a high-affinity ligand for the known 5-HT receptor family is predicted to be minimal.
Experimental Validation: A Protocol for Determining Receptor Affinity
To move from prediction to empirical fact, a competitive radioligand binding assay must be performed. This protocol is a self-validating system, as the quality of the results (e.g., the shape of the competition curve, consistency of replicates) is indicative of the assay's success.
Objective: To determine the inhibition constant (Ki) of 5-methoxy-1H-indol-2-amine at a representative human 5-HT receptor (e.g., 5-HT₂A) expressed in a stable cell line.
Materials & Reagents:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]Ketanserin (a high-affinity 5-HT₂A antagonist).
-
Test Compound: 5-methoxy-1H-indol-2-amine.
-
Reference Compound: Serotonin.
-
Non-Specific Binding (NSB) Determiner: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity 5-HT₂A antagonist (e.g., Mianserin or unlabeled Ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation fluid.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target receptor.
-
Homogenize cells in ice-cold lysis buffer and centrifuge to pellet large debris.
-
Perform a high-speed ultracentrifugation of the supernatant (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and re-pellet.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[14]
-
-
Assay Plate Setup (in triplicate):
-
Prepare serial dilutions of the test compound (5-methoxy-1H-indol-2-amine) and reference compound (serotonin) in assay buffer. A wide concentration range is crucial (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
To each well of a 96-well plate, add components in the following order:
-
50 µL of Assay Buffer.
-
50 µL of either buffer (for Total Binding), NSB determiner (e.g., 10 µM Mianserin), or competitor compound dilution.
-
50 µL of [³H]Ketanserin (at a final concentration near its Kd, e.g., ~1-2 nM).
-
100 µL of the diluted membrane preparation (e.g., 10-20 µg protein/well).
-
-
The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the desired conditions) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[14]
-
-
Harvesting and Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).
-
Wash the filters 3-4 times with ice-cold wash buffer to remove all traces of unbound radioactivity.
-
-
Quantification:
-
Dry the filtermat.
-
Add scintillation cocktail and count the radioactivity retained on each filter disc using a liquid scintillation counter. The output will be in counts per minute (CPM).
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each concentration of the competitor, express the specific binding as a percentage of the control specific binding (where no competitor was added).
-
Plot the % Specific Binding versus the log[Competitor Concentration].
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data, which will yield the IC₅₀ value.
-
Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation :[15] Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations: Workflow and Signaling Cascade
The following diagrams provide a visual representation of the experimental process and the downstream consequences of receptor activation.
Caption: High-level workflow for a competitive radioligand binding assay.
Caption: The canonical Gq signaling cascade initiated by 5-HT₂A receptor activation.
Conclusion
The principles of structure-activity relationships provide a powerful predictive framework in pharmacology. While serotonin is a potent, non-selective agonist at its family of receptors, the significant structural deviations in 5-methoxy-1H-indol-2-amine—most notably the repositioning of the primary amine to the C2 position—strongly predict a profoundly diminished affinity for these same targets. This guide has outlined the mechanistic basis for this prediction and provided the definitive experimental protocol required for its empirical validation. The characterization of such novel chemical matter is essential for expanding our understanding of receptor pharmacology and for the discovery of new therapeutic agents with unique selectivity profiles.
References
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Serotonin Signaling Overview. (n.d.). QIAGEN GeneGlobe. Retrieved from [Link][16]
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Serotonin Receptor Signaling Pathways. (n.d.). ResearchGate. Retrieved from a diagram illustrating various 5-HT receptor signaling networks. [Link][17]
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Serotonin Main Signaling Pathways Diagram. (n.d.). ResearchGate. Retrieved from a diagram showing signaling pathways for various 5-HT receptor subtypes. [Link][18]
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Serotonin - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link][19]
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Serotonergic Synapse Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link][20]
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Structural Studies of Serotonin Receptor Family. (2023). BMB Reports. Retrieved from [Link][4]
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Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. (2016). Current Protocols in Pharmacology. Retrieved from [Link][21]
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Serotonin 5-HT7 receptor agents: structure-activity relationships... (2011). PubMed Central. Retrieved from [Link][12]
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Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (n.d.). University of North Texas. Retrieved from [Link][13]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link][14]
-
Affinity constants (pKi) for... Human 5-HT2C and 5-HT2B receptors. (n.d.). ResearchGate. Retrieved from [Link][10]
-
2-Minute Neuroscience: Serotonin. (2018). YouTube. Retrieved from [Link][22]
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Serotonin Receptor Subtypes and Ligands. (n.d.). ACNP. Retrieved from [Link][11]
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5-HT receptor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link][1]
-
Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors... (n.d.). ResearchGate. Retrieved from [Link][6]
-
Artificial Brain Extracellular Fluid in Radioligand Binding Assays... (2025). bioRxiv. Retrieved from [Link][15]
-
5-HT1D receptor agonist properties of novel... indolylethylamines... (1995). Journal of Medicinal Chemistry. Retrieved from [Link][8]
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What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors? (2024). ResearchGate. Retrieved from [Link][23]
-
Serotonin Receptors - Basic Neurochemistry. (1999). NCBI Bookshelf. Retrieved from [Link][7]
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5-HT1A and 5-HT2A receptors affinity... of a series of... coumarin derivatives. (2018). Bioorganic & Medicinal Chemistry. Retrieved from [Link][9]
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A Comparative Guide to 2-Substituted Indole Synthesis: Fischer vs. Bischler-Möhlau
For the modern researcher, the indole nucleus represents a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] The synthesis of specifically 2-substituted indoles is a critical endeavor in drug development and materials science. Among the classical methods, the Fischer indole synthesis and the Bischler-Möhlau synthesis have long been cornerstone strategies.[3] This guide provides an in-depth, objective comparison of these two venerable methods, offering field-proven insights and experimental data to inform the selection of the most appropriate synthetic route.
A Tale of Two Syntheses: Historical Context and Core Principles
The Fischer indole synthesis , first reported by Emil Fischer and Friedrich Jourdan in 1883, is arguably the most well-known and widely practiced method for indole synthesis.[1][4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[4] The reaction proceeds through a remarkable cascade of tautomerization, a[4][4]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to furnish the aromatic indole ring.[5]
The Bischler-Möhlau indole synthesis , developed by August Bischler and Richard Möhlau in the late 19th century, offers a distinct approach.[6][7] This method constructs the 2-aryl-indole framework by reacting an α-haloacetophenone with an excess of an aniline.[6][8] The reaction is believed to proceed through the formation of an α-arylaminoketone intermediate, which then undergoes cyclization.[7] Historically, this method has been hampered by harsh reaction conditions, often leading to low yields and unpredictable regiochemistry.[6][9] However, modern advancements, including the use of microwave irradiation, have significantly improved its efficiency and applicability.[10][11]
Mechanistic Divergence: A Closer Look at the Reaction Pathways
The fundamental difference between these two syntheses lies in their mechanistic pathways, which dictates their respective strengths and weaknesses.
Fischer Indole Synthesis: The cornerstone of this reaction is the acid-catalyzed[4][4]-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed arylhydrazone. This concerted pericyclic reaction is the key bond-forming step that establishes the indole framework.
Bischler-Möhlau Indole Synthesis: The mechanism of the Bischler-Möhlau synthesis is more complex and can proceed through multiple pathways.[9] A commonly accepted pathway involves the initial formation of an α-arylaminoketone, followed by condensation with a second molecule of aniline to form an imine intermediate. Intramolecular electrophilic cyclization and subsequent tautomerization then lead to the 2-aryl-indole.[6][9][10]
Head-to-Head Comparison: Performance and Practicality
The choice between the Fischer and Bischler-Möhlau synthesis for a specific 2-substituted indole target depends on a careful evaluation of several key factors.
| Feature | Fischer Indole Synthesis | Bischler-Möhlau Indole Synthesis |
| Substrate Scope | Broad for ketones and aldehydes. Can be sensitive to electronic effects of substituents.[12] | Primarily for the synthesis of 2-arylindoles from α-haloacetophenones.[6][8] |
| Regioselectivity | A significant challenge with unsymmetrical ketones, often yielding a mixture of regioisomers.[12] | Generally provides a single regioisomer (the 2-aryl-indole).[9] |
| Reaction Conditions | Typically requires strong Brønsted or Lewis acids and elevated temperatures.[13] | Historically harsh, but modern microwave-assisted methods are milder.[10][11] |
| Functional Group Tolerance | Can be limited by the strongly acidic conditions. | Microwave conditions can improve tolerance for some functional groups. |
| Yields | Can be variable, influenced by substrate and conditions.[4] | Historically low, but significantly improved with modern protocols (e.g., microwave).[2][11] |
| Key Starting Materials | Arylhydrazines and carbonyl compounds. | α-Haloacetophenones and anilines. |
| Byproducts | Ammonia is the primary byproduct. | Aniline hydrohalide is a significant byproduct. |
Experimental Data: A Case Study of 2-Phenylindole Synthesis
To provide a concrete comparison, let's examine the synthesis of 2-phenylindole, a common and important indole derivative.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Fischer Indole | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 10-15 min | 72-86%[2][14] |
| Bischler-Möhlau (Microwave) | α-Bromoacetophenone, Aniline | Anilinium bromide | None (solid-state) | MW (540W) | 1 min | 71%[2][11] |
This data highlights that for the synthesis of 2-phenylindole, both methods can provide good yields. The Fischer indole synthesis, in this optimized procedure, is rapid and high-yielding.[14] The microwave-assisted Bischler-Möhlau synthesis offers a significant improvement over its classical counterpart, providing a comparable yield in a remarkably short reaction time.[11]
Field-Proven Insights and Practical Considerations
Choosing the Fischer Indole Synthesis:
-
Versatility: This is the go-to method for a wide variety of 2- and/or 3-substituted indoles, provided a suitable ketone or aldehyde precursor is available.
-
Regioselectivity Challenges: When using unsymmetrical ketones, be prepared for the potential formation of regioisomeric mixtures. Careful selection of the acid catalyst and reaction conditions can sometimes influence the product ratio.[12]
-
Substituent Effects: The electronic nature of substituents on both the arylhydrazine and the carbonyl component can significantly impact the reaction's success. Electron-donating groups on the carbonyl can sometimes lead to undesired side reactions.[12][15]
Choosing the Bischler-Möhlau Indole Synthesis:
-
Specificity for 2-Arylindoles: This method is particularly well-suited for the direct synthesis of 2-arylindoles.
-
Avoiding Regioisomeric Mixtures: A key advantage is the inherent regioselectivity, which simplifies product purification.
-
Modernization is Key: To achieve good yields and milder conditions, employing microwave-assisted protocols is highly recommended.[10][11] The traditional, high-temperature reflux conditions are often low-yielding and less practical.[6]
Experimental Protocols
Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from an optimized, solvent-free procedure.[14]
Step 1: Preparation of the Reaction Mixture
-
In a mortar, combine phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol).
-
Add anhydrous zinc chloride (200 mol%).
-
Add a few drops of 0.1 N acetic acid and continue mixing at room temperature for 10 minutes.
Step 2: Cyclization
-
Transfer the mixture to a round-bottomed flask fitted with a reflux condenser and a CaCl₂ guard tube.
-
Heat the mixture slowly to 180 °C. The reaction is typically complete within 15 minutes, as monitored by TLC.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and dilute with dichloromethane (5 mL) and water (5 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, 6% ethyl acetate in hexane) to afford 2-phenylindole.
Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole
This one-pot protocol is adapted from a microwave-assisted, solvent-free method.[11][16]
Step 1: Preparation of the Reaction Mixture
-
In a microwave-safe vessel, mix aniline (2 equivalents) and α-bromoacetophenone (1 equivalent).
-
Stir the mixture for 3 hours at room temperature.
-
Add 3 drops of dimethylformamide.
Step 2: Microwave Irradiation
-
Irradiate the mixture in a microwave reactor at 600W for 1 minute.
Step 3: Workup and Purification
-
After cooling, the product can be purified by appropriate methods such as column chromatography to yield 2-phenylindole.
Conclusion: Selecting the Optimal Path
Both the Fischer indole synthesis and the Bischler-Möhlau synthesis are powerful tools for the construction of 2-substituted indoles. The Fischer indole synthesis offers broader substrate scope for various 2- and 3-substituted indoles but can be plagued by regioselectivity issues with unsymmetrical ketones. The Bischler-Möhlau synthesis, particularly in its modern microwave-assisted form, provides a highly efficient and regioselective route specifically to 2-arylindoles. The final choice will depend on the specific target molecule, the availability of starting materials, and the desired level of control over regiochemistry. For researchers in drug development and materials science, a thorough understanding of the nuances of each method is essential for the successful and efficient synthesis of novel indole-based compounds.
References
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Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. National Institutes of Health. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
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Bischler–Möhlau indole synthesis. Wikipedia. [Link]
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Indole synthesis: a review and proposed classification. National Institutes of Health. [Link]
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Bischler-Möhlau indole synthesis. chemeurope.com. [Link]
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Fischer indole synthesis. Wikipedia. [Link]
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The Fischer Indole Synthesis. ACS Publications. [Link]
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Bischler-Möhlau Indole Synthesis. Organic Reactions. [Link]
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Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
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(PDF) Bischler Indole Synthesis. ResearchGate. [Link]
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Bischler–Möhlau indole synthesis. Semantic Scholar. [Link]
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Studies on the Fischer indole synthesis. ACS Publications. [Link]
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Bischler–Möhlau indole synthesis. SciSpace. [Link]
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The Fischer Indole Synthesis. SciSpace. [Link]
-
Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube. [Link]
-
Bischler–Möhlau indole synthesis. ResearchGate. [Link]
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Synthesis of various 2-phenylindole derivatives via the optimized conditions. ResearchGate. [Link]
-
Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Sciforum. [Link]
-
A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. National Institutes of Health. [Link]
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Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme. [Link]
-
Möhlau‐Bischler indole synthesis. ResearchGate. [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
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An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. ResearchGate. [Link]
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Why Do Some Fischer Indolizations Fail? National Institutes of Health. [Link]
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Bischler–Möhlau indole synthesis. Wikiwand. [Link]
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Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
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A Comparative Guide to Purity Validation of 5-methoxy-1H-indol-2-amine by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific data. For a molecule as promising as 5-methoxy-1H-indol-2-amine, a derivative of the "privileged" 2-aminoindole scaffold, rigorous purity assessment is paramount.[1] This guide provides an in-depth, comparative analysis of elemental analysis as a fundamental technique for validating the purity of 5-methoxy-1H-indol-2-amine, contextualized against other prevalent analytical methods.
The Foundational Role of Elemental Analysis
While modern chromatography and spectroscopy offer unparalleled insights into molecular structure and impurity profiles, elemental analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, remains a uniquely powerful tool for determining the absolute purity of a compound.[2][3] Unlike methods that identify and quantify specific impurities, elemental analysis provides a bulk assessment of the elemental composition, directly challenging the empirical formula of the target molecule. This makes it exceptionally adept at detecting non-chromophoric or non-volatile impurities, such as inorganic salts or residual solvents, which can be missed by techniques like HPLC-UV.[2]
Theoretical Elemental Composition of 5-methoxy-1H-indol-2-amine
The first step in any elemental analysis is the calculation of the theoretical elemental composition from the molecular formula. For 5-methoxy-1H-indol-2-amine (C₉H₁₀N₂O), the theoretical percentages are as follows:
-
Carbon (C): 66.65%
-
Hydrogen (H): 6.21%
-
Nitrogen (N): 17.27%
-
Oxygen (O): 9.86% (often determined by difference)
Any deviation from these theoretical values in the experimental results points towards the presence of impurities.
Purity Determination by Combustion Analysis: A Step-by-Step Protocol
The most common method for CHN analysis is high-temperature combustion, a technique based on the classical Pregl-Dumas method. This process involves the complete and instantaneous oxidation of the sample in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, and N₂).[5][6][7]
Experimental Workflow
Caption: Experimental workflow for CHN elemental analysis.
Detailed Protocol
-
Instrument Calibration: Calibrate the elemental analyzer using a certified microanalytical standard of known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the results.[5][7]
-
Sample Preparation:
-
Ensure the 5-methoxy-1H-indol-2-amine sample is homogenous and has been thoroughly dried to remove any residual solvents or water.
-
Accurately weigh approximately 1-3 mg of the sample into a pre-cleaned tin capsule.
-
Seal the capsule, ensuring no sample is lost.
-
-
Analysis:
-
Place the sealed capsule into the autosampler of the elemental analyzer.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (~1000 °C) with a constant flow of pure oxygen.[5]
-
The resulting combustion gases (CO₂, H₂O, NOx, etc.) are swept by a helium carrier gas through a reduction tube containing heated copper to convert any nitrogen oxides to dinitrogen gas (N₂).
-
The mixture of CO₂, H₂O, and N₂ is then passed through a separation column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
-
Data Interpretation:
-
The instrument's software integrates the detector signals and, using the calibration data and the sample weight, calculates the percentage of carbon, hydrogen, and nitrogen in the sample.
-
Compare the experimental percentages to the theoretical values for C₉H₁₀N₂O.
-
Acceptance Criteria
For a compound to be considered pure, the experimentally determined percentages of C, H, and N should typically be within ±0.4% of the theoretical values. This tolerance accounts for the inherent variability of the method.
A Comparative Perspective on Purity Assessment
While elemental analysis is a powerful tool, a comprehensive purity assessment relies on orthogonal methods—different analytical techniques that measure the same attribute based on different principles.[8] This approach provides a more complete picture of a compound's purity.
Alternative Methodologies
-
High-Performance Liquid Chromatography (HPLC): HPLC is a high-sensitivity technique excellent for separating and quantifying organic impurities.[8][9] However, it relies on the impurities having a chromophore for UV detection and may not detect impurities that co-elute with the main peak.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[10] It provides structural information and can quantify impurities, but it has lower sensitivity compared to HPLC for trace impurities.[11]
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique is highly sensitive and specific for identifying impurities based on their mass-to-charge ratio.[8][9]
Comparison of Purity Assessment Techniques
| Feature | Elemental Analysis (CHN) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Combustion and detection of elemental gases. | Chromatographic separation based on polarity.[9] | Nuclear spin resonance in a magnetic field.[10] |
| Information Provided | Bulk elemental composition (%C, H, N).[7] | Presence and relative abundance of separable impurities.[8] | Structural confirmation and absolute molar purity.[10][11] |
| Strengths | - Detects inorganic impurities (salts).- Detects residual solvents/water.- Cost-effective.[2][12] | - High sensitivity for trace organic impurities.- High throughput for routine analysis.[11] | - Primary analytical method (no analyte standard needed).- Provides structural information on impurities.[10] |
| Weaknesses | - Does not identify specific impurities.- Lower sensitivity than HPLC.- Requires milligram quantities of sample. | - May not detect non-chromophoric impurities.- Co-elution can mask impurities.- Requires impurity reference standards for absolute quantification. | - Lower sensitivity than HPLC.- Requires longer analysis times.- Susceptible to overlapping signals.[11] |
| Best For | Confirming empirical formula and detecting non-organic impurities. | Routine quality control and profiling organic impurities. | Absolute purity determination and structural elucidation of impurities. |
The Orthogonal Approach to Purity Validation
Caption: The relationship between orthogonal purity assessment techniques.
Trustworthiness and Method Validation
The reliability of any analytical data hinges on the validation of the method.[13][14][15] According to guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), analytical method validation is the process of documenting that a procedure is suitable for its intended purpose.[13][15][16] For elemental analysis, this involves demonstrating:
-
Accuracy: The closeness of the results to the true value, often assessed using a certified reference material.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample.
-
Specificity: The ability to assess the element of interest in the presence of other components that may be expected to be present.
By adhering to these validation principles, the elemental analysis protocol becomes a self-validating system, ensuring the trustworthiness of the purity data.[17]
Conclusion
In the comprehensive characterization of 5-methoxy-1H-indol-2-amine, elemental analysis is an indispensable tool. While it may not offer the detailed impurity profiles of HPLC or the structural insights of NMR, its ability to provide a fundamental check on the empirical formula and to detect a broader range of potential contaminants makes it a uniquely valuable component of a robust, orthogonal purity assessment strategy.[2] For researchers and drug development professionals, integrating elemental analysis into the quality control workflow provides a higher degree of confidence in the integrity of their starting material, thereby ensuring the validity of subsequent biological and pharmacological studies.
References
-
Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]
-
Wertalik, P. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. Retrieved from [Link]
-
AZoM. (2023, October 23). Understanding the Working Principles of CHNO Analyzers. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]
-
Hohloch, S., & Sarkar, B. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(24), 5036-5040. [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from [Link]
-
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A Senior Application Scientist's Guide: LC-MS versus GC-MS for the Characterization of Indole Alkaloids
Introduction: The Analytical Challenge of Indole Alkaloids
Indole alkaloids represent a vast and structurally diverse class of natural products, responsible for the potent pharmacological activities of numerous medicinal plants.[1] From the anti-cancer agents vincristine and vinblastine found in Catharanthus roseus to the antihypertensive reserpine from Rauvolfia serpentina, the therapeutic potential of these compounds is immense.[1] Their structural complexity, which includes varied ring systems, stereocenters, and a wide range of polarities, presents a significant analytical challenge. For researchers in natural products chemistry and drug development, selecting the optimal analytical platform for their characterization is a critical decision that dictates the quality and scope of achievable results.
This guide provides an in-depth comparison of the two primary mass spectrometry-based techniques used for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple list of pros and cons to explore the fundamental principles that make each technique suitable—or unsuitable—for the specific physicochemical properties of indole alkaloids.
The Core Directive: Volatility and Thermal Stability
The choice between LC-MS and GC-MS pivots on a single, crucial property: the ability of an analyte to transition into the gas phase without degrading.
-
Gas Chromatography (GC) is fundamentally a technique for volatile and thermally stable compounds.[2][3] The sample is injected into a heated port (often >250°C) to ensure rapid volatilization before it is separated in a heated column.[4]
-
Liquid Chromatography (LC) separates compounds in a liquid phase at or near ambient temperature. The analytes remain dissolved and do not require high temperatures for analysis, making the technique ideal for non-volatile and thermally sensitive molecules.[3][5]
Most indole alkaloids are complex, high molecular weight structures with multiple polar functional groups. They are typically non-volatile and prone to degradation at the high temperatures required for GC analysis.[6] This inherent characteristic makes LC-MS the primary and more versatile tool for the comprehensive analysis of indole alkaloids . GC-MS, while powerful, occupies a more specialized niche, often requiring chemical modification of the analytes to make them compatible with the technique.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Alkaloid Profiling
LC-MS has become the gold standard for natural product analysis due to its broad applicability and the wealth of information it provides.[7][8]
The Power of Soft Ionization
The coupling of LC to MS is most commonly achieved using Electrospray Ionization (ESI). ESI is a "soft" ionization technique that transfers analytes from the liquid phase into the gas phase as intact, charged molecules, typically by forming protonated molecules [M+H]+ in positive ion mode.[9] The key advantage is the preservation of the molecular ion, which is fundamental for:
-
Molecular Weight Determination: High-resolution mass spectrometers (e.g., Time-of-Flight or Orbitrap) can measure the mass of the [M+H]+ ion with high accuracy, enabling the confident determination of the elemental composition of an unknown alkaloid.[10][11]
-
Tandem Mass Spectrometry (MS/MS): The intact molecular ion can be selected and fragmented within the mass spectrometer through Collision-Induced Dissociation (CID). This process generates a reproducible fragmentation pattern that provides rich structural information, akin to a molecular fingerprint.[12][13][14] These fragmentation pathways are crucial for elucidating the structure of novel alkaloids and distinguishing between isomers.[10]
Chromatographic Versatility
LC offers a range of separation mechanisms to handle the diverse polarities of indole alkaloids.
-
Reversed-Phase (RP) Chromatography: The most common mode, separating compounds based on hydrophobicity. It is highly effective for many monomeric and dimeric indole alkaloids.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for retaining and separating highly polar alkaloids that elute too quickly in reversed-phase systems.
The combination of versatile chromatography and soft ionization makes LC-MS an unparalleled tool for both targeted quantification and untargeted profiling of indole alkaloids in complex mixtures like plant extracts.[8][15]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for a Volatile Subset
While LC-MS is more broadly applicable, GC-MS holds distinct advantages in specific scenarios, provided the significant hurdle of analyte volatility can be overcome.
The Derivatization Imperative
For the vast majority of indole alkaloids, direct analysis by GC-MS is not feasible. To make them sufficiently volatile and thermally stable, a chemical derivatization step is often mandatory.[16] This typically involves masking polar functional groups (e.g., -OH, -NH) via reactions such as:
-
Silylation: Reacting the analyte with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to replace acidic protons with non-polar trimethylsilyl (TMS) groups.
-
Acylation: Using reagents like trifluoroacetic anhydride (TFAA) to form ester or amide derivatives.
While derivatization enables GC analysis, it introduces complexity and potential pitfalls, including incomplete reactions, the formation of byproducts, and added sample preparation time.[16][17]
Hard Ionization and Library Matching
The most common ionization technique in GC-MS is Electron Ionization (EI).[18] In stark contrast to ESI, EI is a "hard" ionization technique where high-energy electrons bombard the analyte, causing extensive and reproducible fragmentation.[18][19]
This has two major consequences:
-
Rich Fragmentation Spectra: The resulting mass spectra are rich in fragment ions, providing detailed structural information.
-
Weak or Absent Molecular Ion: The high energy of EI often leads to the complete fragmentation of the molecular ion, making it difficult to determine the molecular weight of an unknown compound.
The primary strength of EI lies in its reproducibility. The fragmentation patterns are so consistent that vast spectral libraries (e.g., NIST, Wiley) have been built.[20] If an indole alkaloid (or its derivative) is present in these libraries, GC-MS allows for its rapid and confident identification through spectral matching.[21]
Head-to-Head Comparison: LC-MS vs. GC-MS
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Applicability | Broad; ideal for non-volatile, polar, and thermally labile compounds. The default choice for most indole alkaloids.[3][5] | Narrow; limited to volatile and thermally stable compounds.[2][17] |
| Sample Preparation | Simpler; often involves extraction and filtration ("dilute and shoot").[22] | More complex; frequently requires a chemical derivatization step to increase volatility.[16][23] |
| Typical Ionization | Soft Ionization (e.g., ESI, APCI). Preserves the molecular ion [M+H]+.[9] | Hard Ionization (e.g., EI). Causes extensive fragmentation; molecular ion is often weak or absent.[18] |
| Information Obtained | Excellent for determining molecular weight and for structural elucidation of unknowns via MS/MS fragmentation.[10][12] | Excellent for identifying known compounds via spectral library matching. Less suitable for unknowns due to the absence of a molecular ion. |
| Primary Strength | Versatility for analyzing a wide range of alkaloids in complex mixtures, from discovery to quantification. | High-confidence identification of known volatile or derivatized alkaloids through established libraries. |
| Key Limitation | Ionization efficiency can vary significantly between compounds, affecting relative quantification without standards.[24] | The requirement for volatility and thermal stability severely limits its applicability for most complex indole alkaloids. |
Experimental Protocols
Protocol 1: LC-MS/MS Workflow for Indole Alkaloid Profiling in Catharanthus roseus
This protocol outlines a standard method for the untargeted analysis of indole alkaloids from a plant extract, focusing on maximizing the detection of a wide range of compounds.
1. Sample Preparation: Acid-Base Extraction
-
Grind 1 g of dried C. roseus leaves to a fine powder.[22]
-
Macerate the powder in 20 mL of methanol containing 1% acetic acid for 24 hours at room temperature.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the residue in 10 mL of 5% aqueous acetic acid. Wash this aqueous solution twice with 10 mL of hexane to remove non-polar constituents (defatting).[22]
-
Adjust the pH of the aqueous layer to ~10 with ammonium hydroxide.
-
Perform a liquid-liquid extraction three times with 15 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Reconstitute the final alkaloid-rich extract in 1 mL of methanol for LC-MS analysis.[11]
2. Chromatographic Separation
-
LC System: UHPLC System.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Detection
-
Mass Spectrometer: High-Resolution Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Data-Dependent Acquisition (DDA). Acquire a full MS scan (m/z 100-1200) followed by MS/MS scans of the top 5 most intense ions.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS fragmentation.
Protocol 2: GC-MS Workflow for Volatile Alkaloids with Derivatization
This protocol is suitable for identifying known, smaller indole alkaloids that can be made volatile, such as those from Peganum harmala (Syrian Rue).
1. Sample Preparation and Derivatization
-
Perform an acid-base extraction as described in Protocol 1 to obtain a clean, alkaloid-rich extract.
-
Evaporate approximately 1 mg of the extract to complete dryness in a reaction vial under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine (as a catalyst).
-
Seal the vial tightly and heat at 70°C for 60 minutes to form TMS derivatives.
-
Cool the vial to room temperature before injection.
2. GC Separation
-
GC System: Gas Chromatograph with a split/splitless injector.
-
Column: HP-5MS or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.[4]
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.[4]
-
Injection Mode: 1 µL injected in splitless mode.
3. Mass Spectrometry Detection
-
Mass Spectrometer: Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: m/z 40-550.[4]
-
Source Temperature: 230°C.[25]
-
Data Analysis: Acquired spectra are compared against the NIST/Wiley mass spectral libraries for compound identification.
Visualizing the Workflows
A clear understanding of the experimental path is crucial for methodological success. The following diagrams illustrate the distinct workflows for LC-MS and GC-MS analysis of indole alkaloids.
Caption: Generalized workflow for LC-MS/MS analysis of indole alkaloids.
Caption: Generalized workflow for GC-MS analysis requiring derivatization.
Decision Framework: Choosing the Right Tool
To assist researchers in selecting the appropriate technique, the following decision tree highlights the critical evaluation points based on the analyte and the research goal.
Caption: Decision tree for selecting between LC-MS and GC-MS.
Conclusion and Future Perspective
For the comprehensive characterization of indole alkaloids, LC-MS is unequivocally the more powerful, versatile, and broadly applicable technique . Its ability to analyze thermally labile and non-volatile compounds in their native state, combined with the structural elucidating power of soft ionization and tandem MS, makes it indispensable for both discovering novel alkaloids and quantifying known ones in complex biological matrices.
GC-MS serves as a valuable, albeit more specialized, complementary tool . Its strength lies in the high-confidence identification of known, volatile alkaloids (or those that can be successfully derivatized) through extensive and standardized EI libraries. For laboratories focused on screening for specific, known volatile compounds, GC-MS can offer robust and reliable results.
As a senior application scientist, my recommendation for any laboratory serious about natural products research is to prioritize LC-MS capabilities. The sheer breadth of the indole alkaloid family demands an analytical approach that can handle diversity in polarity, size, and stability. While GC-MS has its place, the future of indole alkaloid characterization lies in the continued advancement of liquid chromatography and high-resolution mass spectrometry.
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A Comparative Analysis of the Cytotoxic Potential of Novel Indole Amines in Cancer Cell Lines
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic properties.[1][2] Among these, novel indole amines have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a range of human cancer cell lines.[1][3] This guide provides a comparative overview of the in vitro cytotoxicity of several novel indole amine derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to advance the development of this important class of molecules.
The Rationale for Targeting Cancer with Indole Amines
Cancer remains a leading cause of mortality worldwide, necessitating the discovery of novel and more effective therapeutic agents.[4] Natural products, particularly alkaloids, have historically been a rich source of anticancer drugs, with indole-containing compounds like vinblastine and vincristine being prime examples of successful clinical agents.[1][3][5] The indole scaffold's unique electronic and steric properties allow it to interact with a variety of biological targets implicated in cancer progression.[2] Novel synthetic indole amines are being designed to exploit these properties, aiming for enhanced potency, selectivity, and reduced side effects compared to existing chemotherapeutics.[6]
Comparative Cytotoxicity of Novel Indole Amines
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[7] A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxic activity of representative novel indole amines against a panel of human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Aryl Amides | Compound 2 | MCF-7 (Breast) | 0.81 | [8] |
| PC3 (Prostate) | 2.13 | [8] | ||
| Compound 4 | HT-29 (Colon) | 0.96 | [8] | |
| HeLa (Cervical) | 1.87 | [8] | ||
| Indole Mannich Bases | Compound 1c | HepG2 (Liver) | 0.9 (LC50) | [9] |
| MCF-7 (Breast) | 0.55 (LC50) | [9] | ||
| HeLa (Cervical) | 0.50 (LC50) | [9] | ||
| Pyrazolo[1,5-a]pyrimidines | Compound 9c | HCT-116 (Colon) | 0.31 | [10] |
| Compound 11a | HCT-116 (Colon) | 0.34 | [10] | |
| Indole-Aminoquinazolines | Compound 4g | Caco-2 (Colorectal) | 6.46 | [11] |
| C3A (Liver) | 12.20 | [11] |
Note: The data presented is a compilation from various studies to illustrate the comparative potency of different indole amine scaffolds. Direct comparison should be made with caution due to variations in experimental conditions between studies.
Structure-Activity Relationship (SAR) Insights
The cytotoxic activity of indole amines is significantly influenced by the nature and position of substituents on the indole ring and the amine side chain.[12] SAR studies have revealed several key trends:
-
Substitution at the N-1 position: Methyl substitution at the N-1 position of the indole ring has been shown to significantly enhance cytotoxic activity in some series.[2]
-
Substituents on the Aromatic Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring of indole-aryl amides can modulate their potency and selectivity.
-
The Amine Moiety: The nature of the amine, whether it is part of a heterocyclic ring or a simple alkyl chain, plays a crucial role in target binding and overall activity.
Mechanisms of Action: How Indole Amines Kill Cancer Cells
Novel indole amines exert their cytotoxic effects through a variety of mechanisms, often targeting multiple cellular processes involved in cancer cell proliferation and survival.[6]
-
Tubulin Polymerization Inhibition: A primary mechanism for many indole derivatives is the disruption of microtubule dynamics.[2] Microtubules are essential for cell division, and their inhibition leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[13]
-
Induction of Apoptosis: Many indole amines trigger programmed cell death, or apoptosis. This can be initiated through various signaling pathways, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[13][14]
-
Kinase Inhibition: Certain indole amines have been shown to inhibit the activity of protein kinases that are crucial for cancer cell signaling and proliferation, such as Glycogen Synthase Kinase-3 (GSK-3) and Extracellular signal-regulated kinase (Erk).[10]
Below is a diagram illustrating the key signaling pathways affected by cytotoxic indole amines.
Caption: Workflow for the MTT cytotoxicity assay.
This assay measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. [15][16] Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate and collect the supernatant.
-
LDH Reaction: Transfer a portion of the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive controls for maximum LDH release (cell lysate) and spontaneous LDH release (vehicle control).
Conclusion and Future Directions
Novel indole amines represent a versatile and potent class of anticancer agents. The comparative data presented in this guide highlight the significant cytotoxic activity of various indole amine derivatives against a range of cancer cell lines. The diverse mechanisms of action, including tubulin polymerization inhibition and induction of apoptosis, underscore the therapeutic potential of this scaffold.
Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties. Further preclinical evaluation in more complex models, such as 3D tumor spheroids and in vivo animal models, will be crucial to validate their therapeutic efficacy and safety profiles before advancing to clinical trials.
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). Consensus. [Link]
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The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy. (2018). Frontiers in Immunology. [Link]
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Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). Frontiers in Chemistry. [Link]
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Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. (2022). Molecules. [Link]
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Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. (2018). Letters in Drug Design & Discovery. [Link]
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Synthesis and structure–activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. ResearchGate. [Link]
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Unambiguous Structural Confirmation of 5-methoxy-1H-indol-2-amine using 2D NMR Spectroscopy: A Comparative Guide
In the landscape of medicinal chemistry and drug development, the indole scaffold is a "privileged structure," forming the core of numerous biologically active compounds.[1] The introduction of an amine at the C2 position and a methoxy group at C5 results in 5-methoxy-1H-indol-2-amine, a molecule of significant interest for therapeutic development, particularly in neuroscience, due to its structural similarity to neuroactive compounds like serotonin and melatonin.[1][2] While its potential is clear, unambiguous structural verification is a prerequisite for any further investigation. Direct experimental data for this specific molecule is limited in public literature, necessitating a predictive and comparative approach based on well-characterized analogs.[1][2]
This guide provides an in-depth technical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural elucidation of 5-methoxy-1H-indol-2-amine. We will explore the causal relationships behind experimental choices and demonstrate how a combination of 1D and 2D NMR experiments provides a self-validating system for structural confirmation.
The Challenge: Differentiating Isomers and Confirming Connectivity
While 1D ¹H and ¹³C NMR provide initial clues, they are often insufficient for complex molecules or for distinguishing between isomers.[3][4] For 5-methoxy-1H-indol-2-amine, key challenges include:
-
Unambiguous assignment of aromatic protons: The electron-donating effects of both the amine and methoxy groups influence the chemical shifts of the aromatic protons on the indole ring, potentially leading to overlapping signals.[1]
-
Confirmation of substituent positions: Positional isomers (e.g., 4-methoxy, 6-methoxy, or 7-methoxy) could present similar 1D NMR spectra.
-
Verification of the 2-amino substitution pattern: Ensuring the amine group is at the C2 position is critical.
2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that establish the molecular framework.[3][4]
Experimental Workflow for Structural Confirmation
A systematic approach combining several NMR experiments is essential for complete structural characterization.[5][6] The logical flow of this process is outlined below.
Caption: A logical workflow for the structural elucidation of 5-methoxy-1H-indol-2-amine using a combination of 1D and 2D NMR techniques.
Step-by-Step Experimental Protocols
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of 5-methoxy-1H-indol-2-amine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to solubilize polar indole derivatives and to observe exchangeable protons (NH and NH₂).[2]
-
Filter the solution into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion.
-
¹H NMR: Acquire a standard 1D proton spectrum. This provides initial information on chemical shifts, multiplicities, and integration.
-
¹³C NMR and DEPT-135: Acquire a ¹³C spectrum to identify the number of unique carbon environments. A DEPT-135 experiment is crucial to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[3][7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations).[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two to three bonds), which is critical for connecting different molecular fragments and identifying quaternary carbons.[9][10]
Data Interpretation and Comparative Analysis
The following sections detail the expected correlations in each 2D NMR spectrum that will collectively confirm the structure of 5-methoxy-1H-indol-2-amine.
Predicted ¹H and ¹³C NMR Data
While direct experimental data is sparse, predicted chemical shifts based on analogous compounds provide a valuable reference.[1][2]
| Atom | Predicted ¹H Chemical Shift (ppm, DMSO-d₆) [1] | Predicted ¹³C Chemical Shift (ppm) [1] | DEPT-135 |
| NH (indole) | 10.5 - 11.5 (broad singlet) | - | N/A |
| NH₂ (amine) | 4.5 - 5.5 (broad singlet) | - | N/A |
| H3 | ~6.5 (singlet) | ~100 | CH |
| H4 | ~7.2 (doublet) | ~112 | CH |
| H6 | ~6.7 (doublet of doublets) | ~102 | CH |
| H7 | ~7.1 (doublet) | ~111 | CH |
| OCH₃ | ~3.8 (singlet) | ~55 | CH₃ |
| C2 | - | ~150 | C |
| C3a | - | ~125 | C |
| C5 | - | ~154 | C |
| C7a | - | ~130 | C |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
COSY: Mapping the Proton Framework
The COSY spectrum will reveal the connectivity between adjacent protons in the aromatic ring.[7][11] The key correlations expected are:
-
A cross-peak between H6 and H7.
-
A cross-peak between H6 and H4.
The absence of a correlation between H3 and any other aromatic proton confirms its isolated nature on the pyrrole ring.
Caption: Key COSY correlations (red dashed lines) expected for 5-methoxy-1H-indol-2-amine, establishing the proton spin system on the benzene ring.
HSQC: Linking Protons to their Carbons
The HSQC spectrum provides a direct link between each proton and the carbon it is attached to, confirming the assignments from the 1D spectra.[8]
Expected HSQC Correlations:
-
H3 to C3
-
H4 to C4
-
H6 to C6
-
H7 to C7
-
OCH₃ protons to the methoxy carbon
This experiment is crucial for assigning the carbon signals corresponding to the protonated carbons.
HMBC: Assembling the Molecular Skeleton
The HMBC experiment is arguably the most powerful for confirming the overall structure, as it reveals long-range couplings that piece the molecular puzzle together.[10]
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A Senior Application Scientist's Guide to Profiling Amine Receptor Cross-Reactivity: The Case of 5-methoxy-1H-indol-2-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Selectivity in Amine Receptor Pharmacology
In the intricate landscape of neuropharmacology, the principle of selectivity is paramount. Amine receptors, a vast superfamily of G-protein coupled receptors (GPCRs) that includes serotonin, dopamine, adrenergic, and histamine receptors, are central to a multitude of physiological and pathological processes. The structural similarities among these receptors, particularly within their ligand-binding pockets, present a significant challenge in drug development: the potential for a single ligand to bind to multiple, often unintended, receptor targets. This cross-reactivity can lead to a range of off-target effects, diminishing the therapeutic window of a compound and, in some cases, causing adverse events.
This guide focuses on 5-methoxy-1H-indol-2-amine, an indoleamine derivative of significant interest due to its structural resemblance to the neurotransmitter serotonin. While direct and comprehensive experimental data on its receptor binding profile is limited in publicly available literature, its chemical architecture—specifically the 2-aminoindole scaffold combined with a 5-methoxy group—suggests a potential affinity for serotonin (5-HT) receptors.[1] However, the extent of its interaction with other amine receptors remains to be systematically elucidated.
Herein, we present a technical guide that not only predicts the potential cross-reactivity of 5-methoxy-1H-indol-2-amine based on the pharmacology of its structural analogs but also provides a detailed, field-proven framework for its empirical validation. We will delve into the causality behind experimental choices, offering robust protocols for in-vitro and in-silico characterization. This guide is designed to empower researchers to generate a comprehensive cross-reactivity profile, a critical step in the preclinical evaluation of any novel amine receptor ligand.
Predicted Cross-Reactivity Profile of 5-methoxy-1H-indol-2-amine: An Analog-Based Approach
Given the paucity of direct binding data for 5-methoxy-1H-indol-2-amine, we can extrapolate its likely receptor interaction profile by examining structurally related compounds. The core indoleamine structure is shared by a vast number of endogenous and synthetic ligands that interact with various biogenic amine receptors.[2] The presence of the 5-methoxy group is a key feature, known to influence affinity and selectivity, particularly at serotonin receptors.[3]
Structural Analogs and Their Receptor Affinities
To build a predictive profile, we will consider the binding affinities of tryptamine and 5-methoxytryptamine, the closest, well-characterized public domain analogs.
-
Tryptamine: The parent compound of a large class of serotonergic agents. Its binding profile provides a baseline for understanding the impact of further substitutions.
-
5-Methoxytryptamine: This analog is structurally very similar to our compound of interest, differing primarily in the position of the amine group on the ethyl side chain versus directly on the indole ring. It is known to bind with high affinity to several serotonin receptor subtypes.[1]
Comparative Ligands for Context
To provide a broader context for the predicted and experimental data, we will use the following well-characterized ligands as comparators:
-
Sumatriptan: A highly selective 5-HT1B/1D receptor agonist used in the treatment of migraine.[1][4] It serves as an example of a selective ligand.
-
Lysergic Acid Diethylamide (LSD): A classic psychedelic known for its promiscuous binding profile across serotonin, dopamine, and adrenergic receptors.[2] It represents a non-selective or "dirty" compound.
-
Raclopride: A selective dopamine D2 receptor antagonist, useful for assessing cross-reactivity at dopaminergic sites.[5][6][7]
-
Prazosin: A selective alpha-1 adrenergic receptor antagonist, serving as a benchmark for interactions with the adrenergic system.[8][9][10][11][12]
The following table summarizes the known binding affinities (Ki, in nM) of these analogs and comparators at key human amine receptors. This data provides a foundation for predicting the potential interactions of 5-methoxy-1H-indol-2-amine.
Table 1: Comparative Binding Affinities (Ki, nM) of Structural Analogs and Reference Compounds at Human Amine Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | D2 | α1A |
| Tryptamine | ~1000 | ~200 | ~500 | ~1000 | ~2000 | >10000 | >10000 |
| 5-Methoxytryptamine | ~20 | ~50 | ~30 | ~500 | ~1000 | >10000 | >10000 |
| Sumatriptan | ~200 | ~10 | ~5.8 | >10000 | >10000 | >10000 | >10000 |
| LSD | ~5 | ~10 | ~10 | ~2 | ~1 | ~50 | ~100 |
| Raclopride | >10000 | >10000 | >10000 | >10000 | >10000 | ~1.8 | >10000 |
| Prazosin | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | ~0.5 |
Note: Data is compiled from various sources and should be considered approximate. The absence of a value indicates a lack of readily available data.
Based on this analog data, it is reasonable to hypothesize that 5-methoxy-1H-indol-2-amine will exhibit a preference for serotonin receptors, particularly the 5-HT1 and 5-HT2 subtypes, with potentially lower affinity for dopamine and adrenergic receptors. The 2-amino substitution may confer a unique pharmacological profile compared to the side-chain amines of tryptamines, necessitating empirical validation.
Experimental Framework for Determining Cross-Reactivity
A multi-tiered approach combining in-silico, in-vitro binding, and functional assays is the gold standard for comprehensively profiling the cross-reactivity of a novel ligand.
Tier 1: In-Silico Profiling - Molecular Docking
Molecular docking serves as a cost-effective initial screen to predict the binding modes and affinities of a ligand across a panel of receptor structures.[13] This computational approach can help prioritize which receptor families to investigate further in wet lab experiments.
-
Preparation of Ligand and Receptor Structures:
-
Generate a 3D conformer of 5-methoxy-1H-indol-2-amine and the selected comparator ligands using a chemical drawing software and perform energy minimization.
-
Obtain high-resolution crystal structures of the target human amine receptors (e.g., 5-HT1A, 5-HT2A, D2, α1A) from the Protein Data Bank (PDB). Prepare the receptor structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
-
Binding Site Definition:
-
Identify the orthosteric binding pocket for each receptor, typically defined by the position of the co-crystallized ligand or by conserved residues known to be critical for endogenous ligand binding.[13]
-
-
Docking Simulation:
-
Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the ligands into the defined binding sites of each receptor.[13] The search algorithm should be set to allow for flexible ligand conformations.
-
-
Scoring and Analysis:
-
Analyze the docking poses and scores. The docking score provides an estimation of the binding affinity.
-
Visualize the predicted binding modes to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues.
-
Caption: Workflow for in-silico molecular docking.
Tier 2: In-Vitro Profiling - Radioligand Binding Assays
Radioligand binding assays are the cornerstone for quantitatively determining the affinity of a compound for a specific receptor.[14] Competition binding assays, where the test compound competes with a radiolabeled ligand of known affinity, are particularly useful for high-throughput screening.
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.[15]
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Raclopride for D2, [3H]Prazosin for α1A), and varying concentrations of the unlabeled test compound (5-methoxy-1H-indol-2-amine or comparators).
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[15]
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16]
-
Caption: Workflow for a radioligand competition binding assay.
Tier 3: Functional Characterization - cAMP Assay
Binding to a receptor does not always translate to a functional response. Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. Many amine receptors are coupled to Gs or Gi proteins, which modulate the intracellular levels of cyclic AMP (cAMP).[17]
-
Cell Culture and Plating:
-
Culture cells expressing the receptor of interest (e.g., CHO-K1) in a 384-well plate.
-
-
Compound Treatment:
-
For Gs-coupled receptors (e.g., some 5-HT subtypes, β-adrenergic receptors): Add varying concentrations of the test compound to the cells and incubate.
-
For Gi-coupled receptors (e.g., 5-HT1A, D2, α2-adrenergic receptors): First, stimulate the cells with a fixed concentration of an adenylyl cyclase activator like forskolin to increase basal cAMP levels. Then, add varying concentrations of the test compound.[18]
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Plot the measured signal (proportional to cAMP concentration) against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
For antagonists, perform the assay in the presence of a known agonist and determine the IC50 (concentration that inhibits 50% of the agonist response).
-
Caption: Generalized GPCR signaling cascade leading to cAMP modulation.
Interpreting the Data: Building a Comprehensive Profile
The data generated from these three tiers of experimentation will allow for a comprehensive assessment of the cross-reactivity of 5-methoxy-1H-indol-2-amine.
-
High-Affinity, Potent Agonism at 5-HT Receptors: If the binding assays reveal low nanomolar Ki values and the functional assays show potent agonism at specific serotonin receptors, this would confirm the predicted primary target engagement.
-
Significant Affinity at Other Amine Receptors: Ki values in the sub-micromolar range for dopamine, adrenergic, or histamine receptors would indicate significant cross-reactivity. The functional assays would then be critical to determine the nature of this interaction (agonist, antagonist).
-
Discrepancies between Binding and Function: A compound might bind to a receptor with high affinity but exhibit low efficacy (partial agonism) or no efficacy (antagonism). This information is crucial for understanding its overall pharmacological effect.
-
Correlation with In-Silico Data: A strong correlation between the predicted binding affinities from molecular docking and the experimentally determined Ki values would validate the computational model and provide deeper insights into the structural basis of ligand-receptor interactions.
Conclusion
While the complete experimental characterization of 5-methoxy-1H-indol-2-amine is not yet a matter of public record, a scientifically rigorous prediction of its cross-reactivity profile can be made based on its structural similarity to known serotonergic ligands. This guide provides the necessary framework for any research team to empirically determine this profile. By systematically applying the in-silico, in-vitro, and functional assays detailed herein, researchers can generate the high-quality, reproducible data required to assess the selectivity of 5-methoxy-1H-indol-2-amine and advance its potential as a pharmacological tool or therapeutic candidate. The principles and protocols outlined here are broadly applicable to the characterization of any novel amine receptor ligand, underscoring the foundational importance of understanding cross-reactivity in modern drug discovery.
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A Senior Application Scientist's Guide to Benchmarking Anti-Proliferative Effects Against Known Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology, the rigorous evaluation of a novel compound's anti-proliferative potential is a critical milestone. This guide provides a comprehensive framework for benchmarking the efficacy of investigational molecules against established kinase inhibitors. We will delve into the mechanistic underpinnings of widely-used cell viability assays, provide detailed, field-tested protocols, and present a comparative analysis to contextualize your findings within the broader field of kinase inhibitor research.
The Rationale for Benchmarking: Beyond a Simple IC50
Determining the half-maximal inhibitory concentration (IC50) of a novel compound is a foundational step. However, this value in isolation provides a limited perspective. True scientific rigor demands contextualization. By benchmarking against well-characterized kinase inhibitors, researchers can:
-
Gauge Relative Potency: Directly compare the anti-proliferative activity of a new molecule to existing drugs targeting similar pathways.
-
Infer Mechanistic Insights: Similarities or differences in potency across various cell lines can suggest shared or distinct mechanisms of action.
-
Identify Potential for Superiority or Differentiation: A significantly lower IC50 in a relevant cancer cell line could indicate a more potent therapeutic candidate. Conversely, a unique pattern of activity may suggest a novel pharmacological profile.
Kinases are a large family of enzymes that play a critical role in cell signaling pathways involved in cell growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] Kinase inhibitors typically function by blocking the phosphorylation of downstream targets, thereby inhibiting cell proliferation and angiogenesis.[3]
Foundational In Vitro Assays for Measuring Anti-Proliferative Effects
Several robust and high-throughput compatible assays are available to measure the anti-proliferative effects of chemical compounds. The choice of assay often depends on the specific research question, cell type, and available equipment. Here, we focus on three widely adopted methods: MTT, MTS, and CellTiter-Glo®.
The Principle of Tetrazolium Salt Reduction: MTT and MTS Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods that rely on the metabolic activity of viable cells.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt to a colored formazan product.[5]
-
MTT: Forms an insoluble purple formazan that requires a solubilization step before absorbance can be measured.[4][5]
-
MTS: In the presence of an electron coupling reagent, MTS is reduced to a soluble formazan, simplifying the protocol by eliminating the solubilization step.[5]
The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
The Power of Luminescence: CellTiter-Glo® Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[6] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[6] This assay is known for its high sensitivity and broad linear range.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating by including appropriate controls and ensuring reproducibility.
General Cell Seeding and Compound Treatment Protocol
This initial workflow is applicable to all three subsequent viability assays.
Caption: General workflow for cell seeding and compound treatment.
Protocol 1: MTT Assay
Materials:
-
Cells in 96-well plate with compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
-
Following the 72-hour compound incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the culture medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Read the absorbance at 570 nm.
Protocol 2: MTS Assay
Materials:
-
Cells in 96-well plate with compounds
-
MTS reagent combined with an electron coupling reagent (e.g., PES)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure: [5]
-
Following the 72-hour compound incubation, add 20 µL of the combined MTS/PES solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cells in 96-well plate with compounds
-
CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions)
-
Luminometer
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
Data Analysis and Interpretation: Calculating the IC50
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.[9] To determine the IC50 value, the raw absorbance or luminescence data is first normalized to the vehicle-treated control wells (representing 100% viability). The normalized data is then plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to the data using a non-linear regression model.[10]
Comparative Analysis: Benchmarking Against Standard Kinase Inhibitors
To provide a meaningful comparison, we will evaluate a hypothetical novel compound, "Compound X," against a panel of well-established kinase inhibitors with known mechanisms of action.
-
Erlotinib: An EGFR (Epidermal Growth Factor Receptor) inhibitor.[11]
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[11]
-
Tofacitinib: A JAK3 (Janus kinase 3) inhibitor.[12]
-
Crizotinib: An ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitor.[13]
The following table presents hypothetical IC50 values for Compound X and the benchmark inhibitors across a panel of cancer cell lines with known driver mutations.
| Compound | A549 (NSCLC, KRAS mutant) IC50 (nM) | H1975 (NSCLC, EGFR L858R/T790M) IC50 (nM) | KARPAS-299 (Anaplastic Large Cell Lymphoma, NPM-ALK fusion) IC50 (nM) |
| Compound X | 50 | 1500 | 25 |
| Erlotinib | >10,000 | 200 | >10,000 |
| Sorafenib | 5000 | 4500 | 8000 |
| Tofacitinib | >10,000 | >10,000 | 500 |
| Crizotinib | >10,000 | >10,000 | 30 |
Interpretation of Results:
-
Compound X demonstrates potent anti-proliferative activity in A549 and KARPAS-299 cells, with IC50 values of 50 nM and 25 nM, respectively.
-
The high potency in KARPAS-299 cells, which harbor an ALK fusion protein, is comparable to that of the known ALK inhibitor, Crizotinib . This suggests that Compound X may also target the ALK signaling pathway.
-
The lack of significant activity of Erlotinib in A549 and KARPAS-299 cells is expected, as these cell lines do not rely on EGFR signaling for proliferation. Its potency in H1975 cells, which have an activating EGFR mutation, serves as a positive control for an EGFR inhibitor.
-
Sorafenib , a multi-kinase inhibitor, shows moderate activity across all cell lines, consistent with its broader target profile.
-
Tofacitinib , a JAK3 inhibitor, shows some activity in KARPAS-299 cells, which is plausible as JAK-STAT signaling can be downstream of ALK.
Visualizing the Targeted Signaling Pathways
Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting the experimental data.
Caption: Simplified signaling pathways targeted by benchmark kinase inhibitors.
Conclusion and Future Directions
This guide provides a robust framework for benchmarking the anti-proliferative effects of novel compounds against established kinase inhibitors. By employing standardized and well-validated assays, researchers can generate high-quality, comparable data that is essential for making informed decisions in the drug discovery process. The hypothetical case study of Compound X illustrates how a comparative analysis can yield valuable insights into a compound's potency and potential mechanism of action.
Future work should involve expanding the panel of cell lines to include a more diverse range of cancer types and genetic backgrounds. Additionally, biochemical assays directly measuring the inhibition of specific kinases can provide more definitive evidence of a compound's molecular target.[14][15] Ultimately, a multi-faceted approach that combines cellular and biochemical assays will provide the most comprehensive understanding of a novel kinase inhibitor's therapeutic potential.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-methoxy-1H-indol-2-amine hydrochloride
Introduction and Core Directive: As researchers and drug development professionals, our work extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals like 5-methoxy-1H-indol-2-amine hydrochloride is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, technically-grounded protocol for the safe disposal of this compound. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, a conservative approach is mandated. We will operate under the precautionary principle, treating this compound as hazardous based on an expert analysis of its structural motifs—the indole ring, the primary amine, and its hydrochloride salt form—and data from closely related analogs.[1][2][3][4] This document is designed to empower your laboratory with the necessary operational and logistical information for safe and compliant waste management.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the potential hazards is essential. This assessment informs every subsequent step, from selecting personal protective equipment to choosing the correct waste stream. The structure of this compound suggests several potential hazards. Indole derivatives are known for a wide range of biological activities and potential toxicities.[1][3] The presence of an amine group and its formation as a hydrochloride salt further influence its chemical properties.
Assumed Hazard Profile: Based on data from analogous compounds like 5-methoxyindole and other amine hydrochlorides, we must assume the following hazards.[5][6][7][8]
| Hazard Class | Presumed Risk & Rationale |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. Amine compounds can exhibit toxicity.[3][6] |
| Skin Corrosion/Irritation | Assumed to be a skin irritant. Many amine hydrochlorides can cause skin irritation or burns.[6][7][8] |
| Serious Eye Damage/Irritation | Assumed to cause serious eye irritation or damage.[6][7][8][9] This is a common property for amine salts. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[7][8][10] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. Indole derivatives should not be released into the environment.[3][10] |
Part 2: Pre-Disposal Safety Protocols
Safe disposal begins with safe handling. Adherence to the following personal protective equipment (PPE) and engineering controls is mandatory when handling the pure compound or its waste.
Table of Essential Protective Measures:
| Protective Measure | Specification & Justification |
| Engineering Controls | Chemical Fume Hood: All handling of solid material and preparation of waste containers must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] |
| Eye/Face Protection | Chemical Safety Goggles: Must be worn at all times to protect against splashes or airborne particles.[9] |
| Skin Protection | Chemical-Resistant Gloves (Nitrile): Inspect gloves for integrity before use and change them frequently, especially if contamination occurs.[9] |
| Body Protection | Laboratory Coat: A buttoned lab coat must be worn to protect skin and clothing from contamination.[11] |
Part 3: Step-by-Step Disposal Workflow
The disposal of this compound waste must follow the "cradle-to-grave" principle for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[12][13] This involves systematic segregation, containment, labeling, and transfer for final disposal by a licensed facility.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[14][15] Under no circumstances should this chemical be disposed of down the drain. [10][16]
-
Solid Waste: Collect un-reusable, neat this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated solid hazardous waste container.
-
Liquid Waste: Solutions of the compound (e.g., in organic solvents from a reaction workup) must be collected in a compatible liquid hazardous waste container. Do not mix with incompatible waste streams like strong oxidizers or bases.
-
Sharps & Labware: Contaminated needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.[4]
Step 2: Waste Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Container Selection: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[11][15][17] For liquid waste, plastic (e.g., polyethylene) or glass containers are appropriate.[11][14] Avoid metal containers for hydrochloride salts due to the potential for corrosion.[11]
-
Fill Level: Never fill liquid waste containers to more than 90% capacity to allow for vapor expansion and prevent spills.[11]
Step 3: Hazardous Waste Labeling
Accurate and complete labeling is a strict regulatory requirement and essential for safety.[14][17]
Your hazardous waste label must include:
-
The words "Hazardous Waste" .[3]
-
Full Chemical Name: "this compound". Avoid abbreviations or formulas.
-
Hazard Pictograms: Based on the presumed hazards, include pictograms for "Toxic" and "Irritant".
-
Generator Information: Name and contact information for the responsible researcher or lab.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas within the lab prevent accidental exposure and ensure regulatory compliance.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[15][17]
-
Containment: Store waste containers in a secondary containment bin to capture any potential leaks.[14]
-
Segregation: Keep the container segregated from incompatible materials, particularly strong oxidizing agents and bases.[10][15]
-
Time & Quantity Limits: A hazardous waste container can remain in an SAA for up to one year, provided the total volume does not exceed 55 gallons.[15][17] Once a container is full, it must be moved to the central accumulation area within three days.[15]
Step 5: Arranging for Final Disposal
The final step is the transfer of the waste to a licensed disposal facility.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) office.
-
Disposal Method: Do not attempt to neutralize or treat the waste in the lab.[4] The standard and safest disposal method for this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
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A Comprehensive Guide to the Safe Handling of 5-methoxy-1H-indol-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Risk Mitigation
Given the novelty of 5-methoxy-1H-indol-2-amine hydrochloride, a thorough risk assessment is the foundational step before any handling. The chemical structure, featuring an indole ring and an amine hydrochloride group, suggests potential for biological activity and associated hazards.
Assumed Hazards:
-
Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.[1]
-
Irritation: Likely to cause skin and serious eye irritation.[2][3]
-
Respiratory Hazard: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
-
Environmental Hazard: Potentially harmful to aquatic life.[1]
The following table summarizes the necessary data for a comprehensive risk assessment. It is imperative for the research institution to determine these properties as part of their standard operating procedures for new chemical entities.
| Parameter | Value | Source / Method of Determination |
| Chemical Name | This compound | N/A |
| CAS Number | Not available | N/A |
| Molecular Formula | C₉H₁₁ClN₂O | N/A |
| Physical State | To be determined (likely solid) | Visual Inspection |
| pH | To be determined | pH meter or test strips (for aqueous solutions) |
| Flash Point | To be determined | Appropriate analytical method |
| Acute Toxicity | To be determined | Toxicological studies |
| Chronic Toxicity | To be determined | Toxicological studies |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure.[4] The following equipment is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splash or explosion.[5] | Protects against splashes and airborne particles that can cause serious eye damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves for short-term protection). Consult the glove manufacturer's resistance guide for specific chemicals.[5] | Prevents skin contact, which can lead to irritation or systemic absorption.[6] |
| Body Protection | A Nomex® or equivalent flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are required.[5] | Protects the skin from spills and splashes.[7] Avoid polyester and acrylic fabrics.[5] |
| Respiratory Protection | An appropriate respirator is required if engineering controls (e.g., fume hood) are not sufficient to control exposure to dust or aerosols.[5][8] | Prevents inhalation of the compound, which may be harmful.[2] Respirator use requires a formal program including medical evaluation and fit testing.[5] |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step workflow is essential for minimizing risk during the handling of this compound.
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
Step-by-Step Protocol
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably a certified chemical fume hood.
-
Assemble and inspect all necessary PPE before entering the designated area.
-
Gather all required materials, including the compound, solvents, and necessary labware.
-
-
Handling:
-
When weighing the solid compound, do so within the fume hood to contain any dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Solutions may be susceptible to degradation from light and atmospheric oxidation.[9] It is recommended to prepare fresh solutions for each experiment and store them under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[9]
-
Conduct all experimental manipulations within the fume hood.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment after use with an appropriate solvent.
-
Carefully remove and dispose of PPE as contaminated waste.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2]
-
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical to ensure laboratory and environmental safety.[10]
Waste Segregation and Disposal Workflow
Caption: Waste segregation and disposal workflow.
Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, such as gloves, absorbent paper, and vials, in a designated, clearly labeled hazardous waste container.[10] Do not mix solid waste with liquid waste.[10]
-
Liquid Waste: Collect all experimental solutions and solvent rinsates in a separate, compatible, and clearly labeled hazardous liquid waste container.[11]
-
Unused Compound: The original container with any unused or expired this compound should be treated as hazardous waste.[10]
-
-
Container Labeling:
-
Storage and Disposal:
-
Store waste containers in a designated, secure area, away from incompatible materials.[1]
-
Ensure containers are kept closed except when adding waste.[10][11]
-
The final disposal of all waste must be handled by a certified hazardous waste disposal service in accordance with local, state, and federal regulations.[10]
-
References
-
University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
Angene Chemical. (2024, April 27). Safety Data Sheet: (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 7. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
